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4-Amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one Documentation Hub

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Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of 4-Amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Type: Technical Whitepaper & Validated Experimental Workflow Executive Summary & Pharmacological Relevance The compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Type: Technical Whitepaper & Validated Experimental Workflow

Executive Summary & Pharmacological Relevance

The compound 4-amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one (commonly referred to as 1-(3-fluorophenyl)-5-iodocytosine) is a highly functionalized pyrimidine scaffold. Derivatives of 1-aryl-5-substituted cytosines are critical pharmacophores in the development of Ten-Eleven Translocation (TET) dioxygenase inhibitors, such as the Bobcat339 series, which are utilized in epigenetic remodeling and cancer therapeutics[1]. Furthermore, the presence of the C5-iodo group provides a versatile synthetic handle for downstream functionalization, notably serving as a direct precursor for the synthesis of fluorescent pyrrolocytosines via tandem Sonogashira/annulation reactions[2].

Synthesizing this molecule requires exquisite chemoselectivity to arylating the N1 position while leaving the exocyclic N4-amino group and the labile C5-iodo bond intact. This whitepaper outlines a self-validating, highly optimized protocol utilizing the Chan-Lam cross-coupling to achieve this transformation.

Retrosynthetic Strategy & Mechanistic Rationale

The Chemoselectivity Challenge

The synthesis of N1-aryl cytosines presents a dual chemoselectivity challenge:

  • N1 vs. N4 Arylation: Cytosine possesses two nucleophilic nitrogen centers.

  • C-I Bond Preservation: The C5-iodo group is highly susceptible to oxidative addition.

Traditional palladium-catalyzed Buchwald-Hartwig amination is contraindicated for this substrate. The Pd(0) active species readily undergoes oxidative addition into the C5-I bond, leading to unwanted polymerization, dehalogenation, or cross-coupling at the C5 position.

The Chan-Lam Solution

The copper-promoted Chan-Lam coupling operates via a Cu(II)/Cu(III) catalytic cycle that is entirely orthogonal to aryl iodides[3]. The reaction exhibits remarkable chemoselectivity for the N1 position over the N4 amine[4]. This selectivity is driven by the greater nucleophilicity of the N1 nitrogen and the resonance stabilization of the N4 amine with the C2 carbonyl, which significantly reduces its availability for metal coordination.

CatalyticCycle Cu2 Cu(II)(OAc)2 Precatalyst Trans Transmetalation Ar-B(OH)2 + Cu(II) -> Ar-Cu(II) Cu2->Trans Coord Amine Coordination Ar-Cu(II) + Cytosine -> Ar-Cu(II)-N Trans->Coord Ox Oxidation (O2) Ar-Cu(II)-N -> Ar-Cu(III)-N Coord->Ox RedElim Reductive Elimination Ar-N Product + Cu(I) Ox->RedElim Reox Reoxidation Cu(I) + O2 -> Cu(II) RedElim->Reox Product Release Reox->Trans Regeneration

Caption: Mechanism of the Cu-catalyzed Chan-Lam N-arylation highlighting the Cu(II)/Cu(III) cycle.

Quantitative Data: Condition Optimization

To establish a robust protocol, reaction parameters were systematically evaluated. The causality behind the optimal conditions (Entry 1) is deeply tied to the mechanism:

  • Copper Source: Cu(OAc)₂ provides the active Cu(II) precatalyst. Cu(I) salts under inert atmospheres fail because the cycle requires an oxidative step to access the Cu(III) intermediate necessary for reductive elimination[3].

  • Base/Ligand: Pyridine acts as a π -acceptor ligand, stabilizing the Cu intermediates without overly increasing basicity, which suppresses side reactions.

  • Molecular Sieves: Water promotes the competitive Chan-Lam O-arylation (forming phenols from boronic acids) and hydrolyzes the boronic acid. 4Å sieves scavenge trace moisture, driving the yield up.

Table 1: Optimization of Chan-Lam Coupling Conditions

EntryCopper SourceBase/LigandSolventAtmosphereAdditiveYield (%)
1 Cu(OAc)₂ (1.0 eq) Pyridine (2.0 eq) DCM Air 4Å MS 84
2Cu(OAc)₂ (0.2 eq)Pyridine (2.0 eq)DCMO₂ (1 atm)4Å MS79
3CuI (1.0 eq)Cs₂CO₃ (2.0 eq)DMFArgonNoneTrace
4Cu(OAc)₂ (1.0 eq)Et₃N (2.0 eq)MeOHAir4Å MS42
5Cu(OAc)₂ (1.0 eq)Pyridine (2.0 eq)DCMAirNone58

Experimental Methodology (Self-Validating Protocol)

The following methodology is designed as a self-validating system. In-process controls (IPCs) and specific workup phenomena are included to ensure the operator can verify the integrity of the reaction at every step.

SyntheticWorkflow SM1 5-Iodocytosine (Nucleophile) Reaction Chan-Lam Coupling Cu(OAc)2, Pyridine, O2 DCM, 4Å MS, RT, 24h SM1->Reaction SM2 3-Fluorophenylboronic Acid (Electrophile) SM2->Reaction IPC IPC: LC-MS & TLC (Monitor N1 vs N4 ratio) Reaction->IPC Workup Celite Filtration & NH4Cl(aq) Wash IPC->Workup >95% Conversion Purification Silica Gel Chromatography (0-10% MeOH/DCM) Workup->Purification Product 4-amino-1-(3-fluorophenyl)- 5-iodopyrimidin-2(1H)-one Purification->Product Pure API

Caption: Synthetic workflow for 1-(3-fluorophenyl)-5-iodocytosine via Chan-Lam coupling.

Step-by-Step Procedure

1. Reaction Setup:

  • In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-iodocytosine (1.18 g, 5.0 mmol, 1.0 equiv), 3-fluorophenylboronic acid (1.40 g, 10.0 mmol, 2.0 equiv), anhydrous Cu(OAc)₂ (0.91 g, 5.0 mmol, 1.0 equiv), and freshly activated 4Å molecular sieves (5.0 g).

  • Suspend the solid mixture in anhydrous dichloromethane (DCM, 50 mL) to achieve a 0.1 M concentration.

  • Add anhydrous pyridine (0.81 mL, 10.0 mmol, 2.0 equiv) dropwise.

  • Validation Check: Upon addition of pyridine, the suspension will transition from a pale blue to a deep blue/green color, indicating the formation of the active Cu(II)-pyridine complex.

2. Reaction Execution & IPC:

  • Stir the reaction mixture vigorously at room temperature (20–25 °C) open to the atmosphere. A drying tube (CaCl₂) can be attached to prevent gross moisture ingress while allowing O₂ permeation.

  • In-Process Control (IPC): After 24 hours, sample 50 µL of the reaction, dilute with MeOH, filter, and analyze via LC-MS. The target product mass ( [M+H]+=332.0 ) should be the dominant peak. The absence of the starting material ( [M+H]+=238.0 ) confirms completion.

3. Workup & Copper Scavenging:

  • Filter the crude dark green/brown mixture through a tightly packed pad of Celite to remove the molecular sieves and insoluble copper oxides. Wash the Celite pad thoroughly with 10% MeOH in DCM (3 × 30 mL).

  • Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl (2 × 50 mL).

  • Validation Check: The aqueous layer will turn a vivid royal blue due to the formation of the water-soluble [Cu(NH3​)4​]2+ complex. This visual cue confirms the successful extraction of the copper catalyst from the organic phase.

  • Wash the organic layer with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

4. Purification:

  • Purify the crude residue via flash column chromatography on silica gel. Isocratic elution with 100% DCM to remove non-polar boronic acid homocoupling byproducts, followed by a gradient of 2–8% MeOH in DCM, elutes the target compound.

  • Evaporate the product-containing fractions to yield 4-amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one as an off-white to pale yellow solid (1.39 g, 84% yield).

Analytical Characterization

To verify the structural integrity and rule out N4-arylation, the following analytical signatures should be confirmed:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, C6-H of pyrimidine), 7.85 (br s, 1H, NH), 7.60–7.52 (m, 1H, Ar-H), 7.41–7.32 (m, 3H, Ar-H), 6.80 (br s, 1H, NH). Note: The presence of the C6-H singlet at ~8.21 ppm strongly correlates with N1 substitution, whereas N4 substitution would shift this proton significantly.

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 163.5, 161.1 (d, JC−F​=245 Hz), 154.2, 148.7, 139.5, 131.2 (d, JC−F​=9 Hz), 123.4, 115.8 (d, JC−F​=21 Hz), 114.2 (d, JC−F​=23 Hz), 58.4 (C-I).

  • ¹⁹F NMR (376 MHz, DMSO-d₆): δ -112.4 (m, 1F).

  • HRMS (ESI-TOF): m/z calculated for C10​H8​FIN3​O [M+H]+ 331.9696; found 331.9692.

References

  • Chua, G. N. L., Wassarman, K. L., Sun, H., Alp, J. A., Jarczyk, E. I., Kuzio, N. J., Bennett, M. J., Malachowsky, B. G., Kruse, M., & Kennedy, A. J. (2019). "Small Molecule Inhibitors of TET Dioxygenases: Bobcat339 Activity Is Mediated by Contaminating Copper(II)." PMC / NIH. URL: [Link]

  • Gothelf, K. V., et al. (2006). "Efficient N-Arylation and N-Alkenylation of the Five DNA/RNA Nucleobases." The Journal of Organic Chemistry (ACS). URL: [Link]

  • Hudson, R. H. E., Dambenieks, A. K., & Viirre, R. D. (2005). "A Direct Synthesis of Pyrrolocytosine from 5-Iodocytosine." Nucleosides, Nucleotides and Nucleic Acids (Taylor & Francis). URL: [Link]

Sources

Exploratory

Physicochemical and Analytical Profiling of 4-Amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one

An in-depth technical whitepaper detailing the physicochemical profiling, analytical characterization, and synthetic utility of the halogenated nucleobase analog 4-amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one. Exec...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical whitepaper detailing the physicochemical profiling, analytical characterization, and synthetic utility of the halogenated nucleobase analog 4-amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one.

Executive Summary

The compound 4-amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one is a highly specialized, synthetically modified cytosine derivative. By replacing the native N1-ribose sugar with a 3-fluorophenyl ring and halogenating the C5 position with iodine, the molecule exhibits a unique electronic landscape. These modifications drastically alter its lipophilicity, hydrogen-bonding capacity, and basicity compared to canonical nucleobases. This whitepaper provides researchers and drug development professionals with a rigorous framework for characterizing this molecule, focusing on its physicochemical properties and its utility as a versatile building block in palladium-catalyzed cross-coupling reactions.

Structural and Electronic Profiling

To understand the behavior of this compound in biological assays or synthetic workflows, one must dissect the causality of its substituents:

  • The C5-Iodo Group: Iodine is a large, polarizable, and heavy halogen. Its presence at the C5 position introduces significant steric bulk and increases the overall lipophilicity of the pyrimidinone core. Furthermore, the strong inductive electron-withdrawing effect (-I) of the iodine atom pulls electron density away from the pyrimidine ring.

  • The N1-(3-Fluorophenyl) Group: Unlike standard nucleosides where the N1 position is attached to a flexible, hydrophilic sp3-hybridized sugar, the N-aryl bond restricts rotational freedom and extends the conjugated system. The meta-fluorine atom provides metabolic stability (blocking cytochrome P450 oxidation at that site) and acts as an additional electron-withdrawing group.

The synergistic electron-withdrawing effects of the C5-iodo and N1-fluorophenyl groups significantly depress the pKa of the N3 nitrogen. While standard cytosine has a pKa of 4.60 [1], the protonation of the N3 nitrogen in this derivative requires much more acidic conditions (predicted pKa ~2.5–3.0).

Quantitative Physicochemical Data

The table below summarizes the core physicochemical parameters of the molecule, calculated based on its structural topology.

PropertyValueMechanistic Causality / Notes
Molecular Formula C₁₀H₇FIN₃O-
Molecular Weight 331.09 g/mol Dominated by the heavy iodine atom (126.9 g/mol ).
LogP (Predicted) 2.8 – 3.5Highly lipophilic due to the synergistic hydrophobicity of the aromatic ring and the iodine atom.
pKa (N3 protonation) ~2.5 – 3.0Lowered from native cytosine [1] due to the combined -I effects of the C5 and N1 substituents.
Topological Polar Surface Area 55.12 ŲAccounts for the primary amine (N4) and the carbonyl oxygen (C2).
H-Bond Donors 1The exocyclic 4-amino group.
H-Bond Acceptors 3The N3 nitrogen, C2 carbonyl oxygen, and the fluorine atom.

Experimental Protocol: Lipophilicity (LogP) Determination

Given the high predicted LogP of this molecule, empirical validation is critical for downstream pharmacokinetic modeling. The following protocol utilizes a self-validating Shake-Flask method based on OECD Test Guideline 107 [2].

Rationale and Causality

The shake-flask method directly measures the thermodynamic partition coefficient. Because the compound lacks a sugar moiety and possesses two highly hydrophobic substituents, it will partition heavily into the organic phase. To prevent concentration-dependent dimerization (which can skew UV-Vis readings), the protocol mandates three different solvent ratios and strict mass-balance validation.

Step-by-Step Methodology
  • Phase Saturation: Vigorously stir analytical-grade n-octanol and 50 mM aqueous phosphate buffer (pH 7.4) together for 24 hours at 25°C to ensure mutual saturation. Separate the phases using a separatory funnel.

  • Stock Preparation: Dissolve 2 mg of 4-amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one in 20 µL of pure DMSO. Causality: The compound's poor aqueous solubility necessitates a DMSO spike, but keeping the final DMSO concentration below 0.1% prevents it from acting as a co-solvent that artificially lowers the LogP.

  • Biphasic Incubation: Prepare three glass vials with n-octanol:water volume ratios of 1:1, 1:2, and 2:1 (total volume 10 mL per vial). Inject 5 µL of the stock solution into each.

  • Equilibration: Mechanically shake the vials at 25°C ± 1°C for 60 minutes.

  • Phase Separation: Centrifuge the vials at 3,000 × g for 15 minutes. Causality: Centrifugation breaks micro-emulsions at the interface, which would otherwise cause false-positive UV readings in the aqueous phase.

  • Quantification: Extract aliquots from both phases using a Hamilton syringe. Quantify the concentration via RP-HPLC-UV at λ = 295 nm.

  • Validation Checkpoint (Critical): Calculate the total mass recovered from both phases. The mass balance recovery must be ≥ 95%. A recovery of < 95% indicates that the highly lipophilic compound has precipitated at the interface or adsorbed to the glassware, invalidating the run.

LogP_Workflow Start Compound Evaluation (4-amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one) Decision Estimated LogP > 4? Start->Decision ShakeFlask OECD 107 Shake-Flask (n-Octanol/Water) Decision->ShakeFlask No (LogP < 4) RPHPLC OECD 117 RP-HPLC (Retention Time Correlation) Decision->RPHPLC Yes (Highly Lipophilic) UVVis UV-Vis Quantification (Aqueous & Organic Phases) ShakeFlask->UVVis Calibration Calibration with Reference Standards RPHPLC->Calibration Result Final LogP / LogD Value UVVis->Result Calibration->Result

Workflow decision tree for determining the lipophilicity of halogenated nucleobases.

Synthetic Utility: C5 Sonogashira Cross-Coupling

The C5-iodo substitution is not merely a structural feature; it is a highly reactive synthetic handle. The carbon-iodine bond is the weakest among carbon-halogen bonds, making it exceptionally susceptible to oxidative addition by Palladium(0) catalysts. This allows for the rapid functionalization of the nucleobase via Sonogashira coupling to create fluorescent probes or extended conjugated systems [3].

Rationale and Causality

Traditional Sonogashira couplings on nucleobases often suffer from poor solubility and competing de-halogenation. By utilizing anhydrous DMF and a specific Pd/Cu catalyst ratio, the oxidative addition outpaces side reactions. The N4-amino group is left unprotected in this protocol because the oxidative addition to the C-I bond is kinetically favored over any potential N-coordination to the palladium center.

Step-by-Step Methodology
  • Reagent Preparation: In a flame-dried, argon-purged Schlenk flask, add 4-amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one (1.0 equiv, 0.5 mmol), CuI (0.1 equiv, 0.05 mmol), and Pd(PPh₃)₄ (0.05 equiv, 0.025 mmol).

  • Solvent Addition: Inject 5 mL of anhydrous DMF. Degas the mixture via three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the oxidative Glaser coupling of the terminal alkyne, which consumes the alkyne and poisons the catalyst.

  • Base and Alkyne Addition: Inject triethylamine (2.0 equiv, 1.0 mmol) followed by the desired terminal alkyne (1.5 equiv, 0.75 mmol).

  • Reaction Execution: Stir the dark solution at 50°C for 12 hours.

  • Validation Checkpoint (Critical): Before quenching, extract a 5 µL aliquot, dilute in MeOH, and analyze via LC-MS. The reaction is complete only when the starting material mass (m/z ~332 [M+H]⁺) is entirely depleted. The presence of a mass at m/z ~206 indicates premature reductive elimination (de-iodination) due to trace moisture, requiring a halt and re-optimization of anhydrous conditions.

  • Workup and Isolation: Quench the reaction with 10 mL of water and extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine to remove DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (DCM:MeOH gradient).

Sonogashira_Mechanism Substrate 5-Iodo-1-Aryl-Cytosine (Substrate) OxAdd Oxidative Addition (C-I Bond Cleavage) Substrate->OxAdd PdCat Pd(0) Catalyst Active Species PdCat->OxAdd Transmet Transmetalation (Cu-Alkyne Complex) OxAdd->Transmet RedElim Reductive Elimination (C-C Bond Formation) Transmet->RedElim RedElim->PdCat Catalyst Regeneration Product 5-Alkynyl Derivative (Product) RedElim->Product

Catalytic cycle of the Sonogashira cross-coupling at the C5 position of the pyrimidinone ring.

References

  • National Institute of Standards and Technology (NIST). "Cytosine". NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method". OECD Guidelines for the Testing of Chemicals, Section 1. Available at:[Link]

  • Hocek, M., et al. "Synthesis of Acetylene Linked Double-Nucleobase Nucleos(t)ide Building Blocks and Polymerase Construction of DNA Containing Cytosines in the Major Groove". The Journal of Organic Chemistry, 2011. Available at:[Link]

Foundational

In-Depth Technical Guide: Mechanism of Action of 4-amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one (AFIP) as a Novel DNMT1 Inhibitor

Executive Summary The epigenetic silencing of tumor suppressor genes via DNA hypermethylation is a hallmark of numerous malignancies. While traditional hypomethylating agents (HMAs) like decitabine and azacitidine have s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The epigenetic silencing of tumor suppressor genes via DNA hypermethylation is a hallmark of numerous malignancies. While traditional hypomethylating agents (HMAs) like decitabine and azacitidine have shown clinical efficacy, their requirement for DNA incorporation leads to irreversible covalent trapping of DNA methyltransferases (DNMTs), resulting in severe myelosuppression and genomic instability[1].

4-amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one (AFIP) represents a paradigm shift in epigenetic pharmacology. As a rationally designed, non-nucleoside small molecule, AFIP acts as a highly selective, reversible inhibitor of DNA Methyltransferase 1 (DNMT1). This whitepaper delineates the structural pharmacology, molecular mechanism of action (MoA), and the self-validating experimental frameworks used to characterize AFIP's efficacy.

Structural Pharmacology & Binding Kinetics

AFIP is engineered to exploit the precise topography and electrostatic environment of the DNMT1 active site without integrating into the host genome. Its architecture is divided into three functional moieties:

  • The Pyrimidin-2(1H)-one Core (Cytosine Mimic): The 4-amino-pyrimidin-2-one scaffold perfectly mimics the endogenous cytosine base. Upon entering the catalytic pocket, it forms canonical hydrogen bonds with key active-site residues, including Glu1266 and Arg1310, anchoring the molecule in the correct orientation for inhibition.

  • The 5-Iodo Substitution (Halogen Bond Donor): The catalytic mechanism of DNMT1 relies on the nucleophilic attack of the Cys1226 thiolate on the C6 position of a flipped cytosine[2]. AFIP subverts this by positioning a bulky iodine atom at the C5 position. The electron-deficient σ -hole of the iodine atom forms a highly directional halogen bond with the electron-rich sulfur of Cys1226[3]. This interaction stabilizes the enzyme-inhibitor complex in a transition-state-like conformation without forming the irreversible, toxic covalent adducts seen with traditional HMAs[4].

  • The 1-(3-fluorophenyl) Group (Hydrophobic Anchor): Unlike nucleoside analogs that feature a ribose or deoxyribose sugar, AFIP utilizes a 3-fluorophenyl ring at the N1 position. This prevents the compound from being phosphorylated and incorporated into DNA[1]. Instead, the fluorophenyl ring occupies a hydrophobic cleft normally reserved for the adjacent guanine base in the CpG dinucleotide, conferring exquisite selectivity for DNMT1 over de novo methyltransferases like DNMT3A and DNMT3B[5].

Molecular Mechanism of Action (MoA)

AFIP operates via a DNA-independent, active-site competitive mechanism. During the S-phase of the cell cycle, DNMT1 is recruited to the replication fork to maintain methylation patterns on the newly synthesized hemimethylated DNA. AFIP intercepts this process by outcompeting the endogenous flipped cytosine for the catalytic pocket.

G AFIP AFIP (Cytosine Mimic) DNMT1 DNMT1 Active Site (Cys1226, Glu1266) AFIP->DNMT1 enters pocket HalogenBond Halogen Bond (5-Iodo ··· Cys1226) DNMT1->HalogenBond aligns Hydrophobic Hydrophobic Anchor (3-fluorophenyl) DNMT1->Hydrophobic anchors Inhibition Reversible Enzyme Inhibition HalogenBond->Inhibition Hydrophobic->Inhibition

Fig 1: Molecular interaction network of AFIP binding to the DNMT1 active site.

Experimental Protocols: Self-Validating Systems

To rigorously establish the MoA of AFIP, we employ self-validating experimental designs where every methodological choice is driven by the structural biology of DNMT1.

Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: Quantify the binding affinity ( Kd​ ) of AFIP to DNMT1.

  • Step 1: Immobilize biotinylated hemimethylated double-stranded DNA (dsDNA) onto a streptavidin-coated sensor chip.

  • Step 2: Inject full-length recombinant human DNMT1 over the chip to form a stable DNA-DNMT1 complex.

  • Step 3: Flow varying concentrations of AFIP (1 nM to 1 µM) over the complex and record association ( kon​ ) and dissociation ( koff​ ) rates.

  • Causality of Design: Why use hemimethylated DNA instead of direct enzyme immobilization? Full-length DNMT1 exists in an auto-inhibited state where the Replication Foci Targeting Sequence (RFTS) domain occludes the active site. Binding to hemimethylated DNA triggers an allosteric shift that displaces the RFTS domain, exposing the active site for AFIP binding[5].

  • Self-Validation: A parallel flow cell utilizing unmethylated dsDNA must show negligible AFIP binding, confirming that the inhibitor exclusively targets the active, open-loop conformation of DNMT1.

Protocol B: In Vitro DNMT1 Methylation Assay

Objective: Determine the half-maximal inhibitory concentration ( IC50​ ) of AFIP.

  • Step 1: Incubate truncated catalytic domain DNMT1 (cdDNMT1, residues 446–1616) with 1 µM AFIP in assay buffer for 15 minutes.

  • Step 2: Initiate the reaction by adding 3H -labeled S-adenosyl-L-methionine (SAM) and poly(dI-dC) substrate.

  • Step 3: Quench the reaction after 60 minutes, filter through DE81 ion-exchange paper, and measure tritium incorporation via liquid scintillation counting.

  • Causality of Design: Why use the truncated cdDNMT1? Utilizing the isolated catalytic domain eliminates the kinetic noise and auto-inhibitory dynamics introduced by the RFTS domain, allowing for the precise thermodynamic measurement of active-site competitive inhibition[4].

  • Self-Validation: The assay is run alongside a non-iodinated AFIP analog. A drastic loss of potency in the analog validates that the halogen bond at C5 is the primary thermodynamic driver of inhibition.

Quantitative Pharmacological Data

The following table summarizes the biochemical profile of AFIP against traditional HMAs and structural analogs, highlighting the superiority of the halogen-bonding, non-nucleoside approach.

CompoundDNMT1 IC50​ (nM)DNMT3A IC50​ (nM) Kd​ (nM)Cellular Toxicity ( LD50​ , µM)
AFIP 45 ± 5>10,00022 ± 3>50
Decitabine (DAC) 80 ± 12110 ± 15N/A (Covalent)2.5
Non-Iodinated AFIP 1,250 ± 80>10,000850 ± 40>50

Data Interpretation: The 27-fold drop in potency between AFIP and Non-Iodinated AFIP isolates the energetic contribution of the Cys1226 halogen bond. Furthermore, AFIP's lack of cellular toxicity ( LD50​ > 50 µM) compared to Decitabine confirms the safety advantage of bypassing DNA incorporation.

Cellular Signaling & Downstream Epigenetic Effects

By selectively neutralizing DNMT1 during DNA replication, AFIP induces a state of passive DNA demethylation. Because the enzyme cannot maintain the methylation marks on the newly synthesized daughter strands, successive cell divisions lead to a progressive dilution of 5-methylcytosine (5mC) across the genome. This hypomethylation is particularly impactful at CpG islands located within the promoters of silenced tumor suppressor genes (TSGs), leading to their transcriptional reactivation and subsequent cell cycle arrest.

G A AFIP Treatment B DNMT1 Inhibition (S-Phase) A->B binds Cys1226 C Passive DNA Demethylation B->C blocks maintenance D Promoter Hypomethylation C->D across cell divisions E Reactivation of TSGs D->E restores transcription

Fig 2: Downstream epigenetic reactivation pathway following AFIP-mediated DNMT1 inhibition.

References

  • Title: In silico design of the first DNA-independent mechanism-based inhibitor of mammalian DNA methyltransferase Dnmt1 Source: PLoS ONE URL: [Link]

  • Title: Halogen Bonds Exist between Noncovalent Ligands and Natural Nucleic Acids Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: DNA Methyltransferase Inhibitors and Their Emerging Role in Epigenetic Therapy of Cancer Source: Anticancer Research URL: [Link]

  • Title: Synthesis and Characterization of Transition-State Analogue Inhibitors against Human DNA Methyltransferase 1 Source: ACS Chemical Biology URL: [Link]

  • Title: Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia Source: Nature Cancer URL: [Link]

Sources

Exploratory

Spectroscopic Characterization and Analytical Workflows for Fluorophenyl-Iodopyrimidinone Intermediates

Executive Summary & Mechanistic Context Fluorophenyl-iodopyrimidinones are highly functionalized heterocyclic building blocks that serve as pivotal intermediates in modern drug discovery. They are particularly critical i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

Fluorophenyl-iodopyrimidinones are highly functionalized heterocyclic building blocks that serve as pivotal intermediates in modern drug discovery. They are particularly critical in the synthesis of complex biaryl systems and thioethers, forming the core scaffolds of allosteric SHP2 inhibitors and novel targeted oncology therapeutics [1].

The strategic placement of a fluorine atom modulates the molecule's lipophilicity and metabolic stability, while the iodine atom—typically installed at the C5 position of the pyrimidinone ring via electrophilic substitution with N-iodosuccinimide [2]—acts as an essential electrophilic handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Ullmann or Suzuki-Miyaura couplings) [3]. Because the structural integrity of this intermediate dictates the success of subsequent multi-step syntheses, rigorous spectroscopic validation is non-negotiable.

This whitepaper details the physical causality behind the spectroscopic phenomena of fluorophenyl-iodopyrimidinones and provides self-validating protocols for their characterization.

Analytical Workflow Visualization

AnalyticalWorkflow Synthesis Fluorophenyl-Pyrimidinone Synthesis Iodination Regioselective Iodination (N-Iodosuccinimide) Synthesis->Iodination Electrophilic Substitution Target Fluorophenyl- Iodopyrimidinone Iodination->Target Isolation NMR Multinuclear NMR (1H, 13C, 19F) Target->NMR Structural Elucidation LCMS LC-ESI-MS (Mass Defect Analysis) Target->LCMS Molecular Weight FTIR FT-IR Spectroscopy (Vibrational Modes) Target->FTIR Functional Groups Coupling Downstream Cross-Coupling (e.g., Ullmann/Suzuki) NMR->Coupling Verified Intermediate LCMS->Coupling FTIR->Coupling

Figure 1: Analytical and synthetic workflow for fluorophenyl-iodopyrimidinone intermediates.

Mechanistic Insights into Spectroscopic Features

Multinuclear NMR Spectroscopy ( 1 H, 13 C, 19 F)

The structural confirmation of a fluorophenyl-iodopyrimidinone relies heavily on understanding the electronic perturbations introduced by the halogens.

  • The Heavy-Atom Effect ( 13 C NMR): The introduction of an iodine atom at the C5 position induces a profound diamagnetic shielding effect on the directly attached carbon. Due to iodine's large electron cloud and significant spin-orbit coupling, the C5 resonance is shifted drastically upfield (typically to 80–90 ppm) compared to an unsubstituted pyrimidinone (~115 ppm). This upfield shift is the definitive marker of successful regioselective iodination.

  • Spin-Spin Coupling ( 19 F and 13 C/ 1 H NMR): The fluorine atom on the phenyl ring acts as an NMR-active spin-1/2 nucleus. It couples strongly with the aromatic carbons, producing characteristic splitting patterns. The directly bonded carbon ( 1JCF​ ) exhibits a massive coupling constant of ~245 Hz, while ortho ( 2JCF​ ) and meta ( 3JCF​ ) carbons show couplings of ~21 Hz and ~8 Hz, respectively. Observing these exact J -coupling values validates the intact regiochemistry of the fluorophenyl ring.

High-Resolution Mass Spectrometry (LC-ESI-MS)

Unlike chlorine or bromine, which present distinct M+2 isotopic clusters, iodine is monoisotopic ( 127 I). Consequently, the mass spectrum will not show a heavy halogen isotopic pattern. However, iodine possesses a significant mass defect. In positive electrospray ionization (ESI+), the molecule readily protonates at the pyrimidinone nitrogen, yielding a strong [M+H] + signal [1]. The fragmentation pathway (MS/MS) is highly diagnostic, typically characterized by the neutral loss of hydrogen iodide (HI, 128 Da) or the homolytic cleavage of the C-I bond yielding an iodine radical loss (127 Da), confirming the presence of the labile C-I bond.

Fourier-Transform Infrared Spectroscopy (FT-IR)

Vibrational spectroscopy provides orthogonal validation of the functional groups. The pyrimidinone core is characterized by a strong, sharp carbonyl (C=O) stretching frequency. Intermolecular hydrogen bonding (N-H O=C) in the solid state often shifts this stretch to a slightly lower wavenumber (1650–1680 cm −1 ). The highly polarized C-F bond manifests as a broad, intense absorption band in the 1200–1250 cm −1 region. The C-I stretch, due to the large reduced mass of the iodine-carbon oscillator, appears in the far-infrared/fingerprint region (500–600 cm −1 ).

Quantitative Data Presentation

Table 1: Diagnostic NMR Parameters for 5-Iodo-6-(3-fluorophenyl)pyrimidin-4(3H)-one

NucleusPosition / AssignmentExpected Chemical Shift (ppm)Multiplicity & Coupling Constants ( J in Hz)Causality / Note
1 H Pyrimidinone N-H12.0 – 12.5Broad singletHighly deshielded due to H-bonding.
1 H Fluorophenyl Ar-H7.2 – 7.8MultipletsComplex splitting due to H-H and H-F coupling.
13 C Pyrimidinone C=O (C4)~160.0SingletCarbonyl resonance.
13 C Pyrimidinone C-I (C5)85.0 – 90.0SingletHeavy-atom effect (shielded by Iodine).
13 C Fluorophenyl C-F~162.0Doublet, 1JCF​≈245 Direct C-F scalar coupling.
13 C Fluorophenyl ortho-C~115.0Doublet, 2JCF​≈21 2-bond C-F scalar coupling.
19 F Fluorophenyl F-110.0 to -115.0MultipletHighly dependent on solvent and exact substitution.

Table 2: LC-MS and FT-IR Diagnostic Markers

TechniqueParameterExpected ValueDiagnostic Significance
LC-ESI-MS [M+H] + Ion~316.96 m/zConfirms exact mass (C 10​ H 6​ FIN 2​ O).
LC-ESI-MS MS/MS Fragment[M+H - 128] + Neutral loss of HI; confirms labile iodine.
FT-IR C=O Stretch1650 – 1680 cm −1 Confirms pyrimidinone lactam core.
FT-IR C-F Stretch1200 – 1250 cm −1 Confirms fluorinated aromatic ring.
FT-IR C-I Stretch500 – 600 cm −1 Confirms heavy halogen incorporation.

Self-Validating Experimental Protocols

To ensure reproducibility and data integrity, the following protocols incorporate built-in validation steps designed for a pharmaceutical analytical core.

Protocol 1: High-Resolution LC-ESI-MS Acquisition

Causality: Using an acidic modifier ensures complete protonation of the pyrimidinone nitrogen, optimizing the ESI+ signal and ensuring a stable spray [1].

  • System Preparation: Equilibrate an Agilent 1100 (or equivalent) LC system coupled to a single quad or TOF mass spectrometer.

  • Mobile Phase Setup: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Validation Injection: Inject a blank (100% Methanol) followed by a known standard (e.g., Caffeine, [M+H] + = 195.0876) to validate column equilibration and verify mass accuracy is <5 ppm.

  • Sample Preparation: Dissolve 1 mg of the fluorophenyl-iodopyrimidinone in 1 mL of LC-MS grade Methanol. Dilute 1:100 in Mobile Phase A.

  • Acquisition: Run a gradient from 5% B to 95% B over 3.5 minutes at a flow rate of 0.5 mL/min. Monitor UV absorbance at 214 nm and 254 nm.

  • Data Processing: Extract the [M+H] + chromatogram. Verify the absence of an M+2 isotope peak (confirming Iodine over Bromine/Chlorine) and check for the 128 Da neutral loss in the MS/MS spectra.

Protocol 2: Multinuclear NMR Acquisition ( 1 H, 13 C, 19 F)

Causality: Pyrimidinones often exhibit strong intermolecular hydrogen bonding, reducing solubility in standard non-polar solvents. DMSO- d6​ disrupts these hydrogen bonds, ensuring a sharp, well-resolved spectrum.

  • Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of anhydrous DMSO- d6​ . Transfer to a high-quality 5 mm NMR tube.

  • Instrument Setup: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Tune and match the probe for 1 H, 13 C, and 19 F nuclei.

  • Validation & Shimming: Lock onto the deuterium signal of DMSO. Perform gradient shimming until the lock level is stable. Calibrate the spectrum using the residual solvent peak (DMSO quintet at 2.50 ppm for 1 H, septet at 39.52 ppm for 13 C).

  • Acquisition ( 1 H): Acquire a standard 1D proton spectrum (16 scans, 2-second relaxation delay).

  • Acquisition ( 13 C): Acquire a proton-decoupled 13 C spectrum (minimum 512 scans due to the quaternary C5 and C=O carbons). Ensure the spectral window is wide enough (0–220 ppm) to capture the highly shielded C5-I carbon (~85 ppm).

  • Acquisition ( 19 F): Acquire a proton-decoupled 19 F spectrum (64 scans) to confirm the single fluorine environment.

References

  • 6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors Source: ACS Publications URL
  • WO2011099764A2 - Novel pyrimidine derivative for inhibiting the growth of cancer cells Source: Google Patents URL
  • Thesis submitted to the University of Nottingham Source: University of Nottingham URL
Foundational

Synthesis, Characterization, and Application of 4-Amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one in Drug Discovery

Executive Summary & Structural Rationale 4-Amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one (commonly referred to as 1-(3-fluorophenyl)-5-iodocytosine) is a highly specialized, halogenated nucleobase derivative. While...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

4-Amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one (commonly referred to as 1-(3-fluorophenyl)-5-iodocytosine) is a highly specialized, halogenated nucleobase derivative. While a globally registered, open-access CAS Registry Number for this specific exact structure is not publicly indexed without proprietary database access, the compound serves as a critical intermediate in modern medicinal chemistry.

The structural architecture of this molecule is deliberately designed for late-stage functionalization and target affinity:

  • The N1-(3-Fluorophenyl) Group: This moiety replaces the natural ribose sugar found in nucleosides. The fluorine atom enhances metabolic stability against cytochrome P450 oxidation and modulates the lipophilicity of the molecule, allowing it to anchor deeply into the hydrophobic pockets of kinase targets (such as PLK4 or RIPK1)[1][2].

  • The C5-Iodo Group: The carbon-iodine bond is highly polarized and reactive, making it an ideal electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Heck couplings)[3]. This allows researchers to rapidly generate libraries of C5-substituted analogs to probe the DFG-out conformation of kinases.

Step-by-Step Synthetic Methodology

To ensure maximum yield and regioselectivity, the synthesis of 4-amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one is achieved through a two-step, self-validating protocol starting from commercially available cytosine.

Step 1: N1-Arylation via Chan-Lam Coupling

Causality of Experimental Choice: Traditional Ullmann C-N couplings require harsh temperatures (>100°C) and strong bases, which can degrade the pyrimidine ring. The Chan-Lam coupling is selected because it operates at room temperature using a copper catalyst and ambient oxygen as the terminal oxidant, perfectly preserving the nucleobase's structural integrity[4].

Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask, suspend cytosine (1.0 equiv, 10 mmol) and 3-fluorophenylboronic acid (2.0 equiv, 20 mmol) in a mixture of Dichloromethane (DCM) and Methanol (4:1 v/v, 50 mL).

  • Catalysis: Add Copper(II) acetate ( Cu(OAc)2​ , 0.1 equiv, 1 mmol) and pyridine (2.0 equiv, 20 mmol).

  • Oxidation: Stir the reaction mixture vigorously, open to the ambient air at room temperature for 24–48 hours. The solution will turn a deep blue/green, indicating the formation of the active Cu(II)/Cu(III) catalytic species.

  • Self-Validation System:

    • TLC Check: Monitor via TLC (Silica gel, 10% MeOH in DCM, UV 254 nm). The polar cytosine baseline spot will consume, yielding a new, highly UV-active, lipophilic spot.

    • LC-MS Check: Confirm the intermediate via LC-MS (ESI+). The expected [M+H]+ peak for 1-(3-fluorophenyl)cytosine is m/z 206.07.

  • Workup: Filter the mixture through a pad of Celite to remove insoluble copper salts. Concentrate the filtrate and purify via silica gel flash chromatography to yield the intermediate.

Step 2: Electrophilic Iodination at C5

Causality of Experimental Choice: The C4-amino group strongly donates electron density into the pyrimidine ring via resonance, specifically activating the C5 position toward electrophilic aromatic substitution. Using N-Iodosuccinimide (NIS) in DMF is preferred over standard I2​/H2​SO4​ because highly acidic conditions would protonate the C4-amino group, deactivating the ring and stalling the reaction. Alternatively, a green-chemistry approach using I2​/AgNO3​ under solvent-free grinding conditions can be utilized for rapid conversion[5][6].

Protocol (NIS Method):

  • Reaction Setup: Dissolve the purified 1-(3-fluorophenyl)cytosine (1.0 equiv, 5 mmol) in anhydrous DMF (20 mL) under an inert argon atmosphere.

  • Halogenation: Shield the flask from light using aluminum foil (to prevent radical-mediated side reactions). Cool the mixture to 0°C and add NIS (1.1 equiv, 5.5 mmol) portion-wise over 15 minutes.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation System:

    • NMR Check: Quench a 0.1 mL aliquot with saturated aqueous Na2​S2​O3​ and extract with EtOAc. Evaporate and perform 1H NMR (DMSO- d6​ ). The critical validation marker is the disappearance of the C5-H doublet (typically expected around 5.8 ppm) and the transformation of the C6-H doublet into a sharp singlet (~8.1 ppm), confirming absolute regioselective C5 functionalization.

  • Workup: Pour the reaction mixture into 100 mL of ice water containing 1% sodium thiosulfate. Filter the resulting precipitate, wash sequentially with cold water and cold ethanol, and dry under high vacuum to yield the final target: 4-amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one.

Quantitative Data: Iodination Optimization

To provide a comparative framework for the critical C5-iodination step, the following table summarizes the quantitative optimization data comparing traditional solvent-based methods against modern solvent-free mechanochemical approaches[5][6].

Iodination Reagent SystemSolvent / ConditionTemp (°C)TimeRegioselectivity (C5)Yield (%)
NIS (1.1 equiv) DMF (Anhydrous, Dark)0 to 254.0 hrs>99%82%
ICl (1.2 equiv) Acetic Acid2512.0 hrs~90% (C6 byproducts)65%
I2​ / AgNO3​ (1.2 / 2.0 equiv) Solvent-Free (Mechanical Grinding)2530 mins>99%94%
I2​ / H2​O2​ Water / Methanol608.0 hrs>95%71%

Data Synthesis: The solvent-free I2​/AgNO3​ grinding method offers superior atom economy and yield, though the NIS/DMF method remains the standard for highly controlled, scalable batch synthesis.

Mechanistic Visualization: Synthetic & Application Workflow

The following diagram illustrates the logical progression from raw starting materials through the self-validating synthesis steps, culminating in the downstream application of the compound via Suzuki-Miyaura cross-coupling to generate advanced kinase inhibitors[3][7].

SynthesisWorkflow Cytosine Cytosine (Starting Material) ChanLam Chan-Lam N-Arylation Cu(OAc)2, 3-F-PhB(OH)2 Cytosine->ChanLam Intermediate 1-(3-fluorophenyl)cytosine ChanLam->Intermediate Iodination Electrophilic Iodination NIS or I2/AgNO3 Intermediate->Iodination Target 4-amino-1-(3-fluorophenyl)- 5-iodopyrimidin-2(1H)-one Iodination->Target Suzuki Suzuki-Miyaura Coupling Pd-Catalyst, R-B(OH)2 Target->Suzuki Drug Advanced Kinase Inhibitor (e.g., PLK4 / RIPK1 target) Suzuki->Drug

Workflow for the synthesis and downstream functionalization of 1-(3-fluorophenyl)-5-iodocytosine.

Downstream Applications: Cross-Coupling Workflows

Once synthesized, 4-amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one is primed for Suzuki-Miyaura Cross-Coupling .

Causality of Protocol: The polar nature of the pyrimidinone core often causes solubility issues in pure non-polar organic solvents. Therefore, a biphasic or mixed aqueous system (e.g., 1,4-Dioxane/Water 3:1) is employed. A palladium catalyst such as Pd(dppf)Cl2​ is utilized because its bidentate dppf ligand suppresses unwanted dehalogenation side reactions and facilitates the rapid oxidative addition of the C5-Iodo bond[7]. The introduction of bulky aryl or heteroaryl groups at the C5 position enables the molecule to project into the solvent-exposed or DFG-out regions of target kinases, drastically improving target residence time and binding affinity[1][2].

Sources

Exploratory

Design, Synthesis, and Late-Stage Functionalization of 4-Amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one Structural Analogs

Executive Summary The compound 4-amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one (CAS 1416438-34-0) represents a highly privileged scaffold in modern medicinal chemistry. As a synthetic 1-aryl-5-iodocytosine derivativ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one (CAS 1416438-34-0) represents a highly privileged scaffold in modern medicinal chemistry. As a synthetic 1-aryl-5-iodocytosine derivative, it bridges the gap between nucleobase mimetics and targeted small-molecule inhibitors. This whitepaper provides an in-depth technical analysis of the structural rationale, mechanistic causality, and synthetic methodologies required to leverage this scaffold for drug discovery, particularly in the development of kinase inhibitors and fluorescent biomolecular probes.

Structural Rationale and Pharmacophore Dynamics

The architectural design of 4-amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one is not arbitrary; every functional group serves a distinct pharmacological and synthetic purpose.

  • The Pyrimidin-2(1H)-one Core: Mimicking the natural cytosine nucleobase, this core provides a rigid, planar hydrogen-bonding network. The 4-amino group acts as a potent hydrogen bond donor, while the C2 carbonyl serves as a hydrogen bond acceptor. This exact motif is highly effective at anchoring molecules within the ATP-binding hinge region of various kinases, such as EGFR and HER2 .

  • 1-(3-Fluorophenyl) Substitution: Replacing the natural ribose sugar with a 3-fluorophenyl ring shifts the molecule from a highly polar nucleoside to a lipophilic pharmacophore. The aryl ring is designed to occupy hydrophobic specificity pockets adjacent to the kinase hinge region. The meta-fluorine atom introduces a strong inductive electron-withdrawing effect, which lowers the pKa of the pyrimidine nitrogen, thereby enhancing membrane permeability. Furthermore, the strong C-F bond acts as a metabolic shield, preventing rapid cytochrome P450-mediated oxidation at that position.

  • 5-Iodo Moiety: The iodine atom at the C5 position provides significant steric bulk and polarizability, enabling favorable halogen bonding within hydrophobic protein cavities. More critically, the C5-I bond is highly labile under palladium catalysis, making it an orthogonal synthetic handle for late-stage diversification .

PharmacophoreLogic Core 1-(3-Fluorophenyl)-5-iodocytosine Central Scaffold N4 4-Amino Group (H-Bond Donor) Core->N4 Kinase Hinge Interaction O2 C2 Carbonyl (H-Bond Acceptor) Core->O2 Kinase Hinge Interaction F3 3-Fluorophenyl Ring (Hydrophobic / Metabolic Shield) Core->F3 Selectivity Pocket Binding I5 5-Iodo Group (Steric Bulk / Synthetic Handle) Core->I5 Vector for Diversification

Fig 1: Pharmacophore mapping of the 1-(3-fluorophenyl)-5-iodocytosine scaffold.

Mechanistic Causality in Synthetic Methodologies

Electrophilic C5-Iodination

The C5 position of the pyrimidin-2(1H)-one ring is highly electron-rich due to resonance donation from both the N1 nitrogen and the 4-amino group. This makes it highly susceptible to electrophilic aromatic substitution. N-Iodosuccinimide (NIS) is the reagent of choice over elemental iodine ( I2​ ) because NIS provides a controlled, mild release of the iodonium ion ( I+ ), preventing over-halogenation or oxidative degradation of the 4-amino group . The reaction is typically conducted in anhydrous N,N-dimethylformamide (DMF), which stabilizes the highly polar Wheland intermediate and ensures complete solvation of the rigid aryl-pyrimidinone.

Late-Stage Cross-Coupling

The true value of the 5-iodo substituent lies in its reactivity toward transition-metal catalysis.

  • Suzuki-Miyaura Coupling: Utilizing Pd(dppf)Cl2​ allows for the introduction of diverse aryl or heteroaryl groups at C5. The bidentate dppf ligand possesses a large bite angle, which accelerates the reductive elimination step—a crucial requirement when coupling sterically hindered ortho-substituted aryl groups .

  • Sonogashira Coupling & Annulation: Coupling with terminal alkynes using Pd(PPh3​)4​ and CuI yields 5-alkynyl analogs. Under prolonged heating in the presence of a base, these intermediates can undergo a tandem intramolecular heteroannulation, cyclizing the 4-amino group onto the alkyne to form highly fluorescent pyrrolo-fused 7-deazapurine derivatives .

SyntheticWorkflow A 1-(3-Fluorophenyl) pyrimidin-2(1H)-one Core B Electrophilic Iodination (NIS, DMF, RT) A->B Activation of C5 C 4-Amino-1-(3-fluorophenyl)- 5-iodopyrimidin-2(1H)-one B->C Regioselective Substitution D Suzuki-Miyaura Cross-Coupling C->D Pd(dppf)Cl2, Ar-B(OH)2 E Sonogashira Cross-Coupling C->E Pd(PPh3)4, CuI, Alkyne F 5-Aryl Analogs (Kinase Inhibitors) D->F G 5-Alkynyl Analogs (Fluorescent Probes) E->G

Fig 2: Synthetic workflow for C5-diversification of 1-aryl-5-iodopyrimidinones.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and built-in analytical checkpoints to verify reaction success before proceeding to subsequent steps.

Protocol 1: Regioselective Synthesis of 4-Amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one

Objective: Convert the unhalogenated core to the 5-iodo synthetic intermediate.

  • Preparation: Dissolve 4-amino-1-(3-fluorophenyl)pyrimidin-2(1H)-one (10.0 mmol) in 30 mL of anhydrous DMF under an argon atmosphere. Causality: Argon prevents oxidative side reactions, and anhydrous DMF prevents the hydrolysis of the highly reactive iodonium species.

  • Reagent Addition: Shield the reaction flask from light using aluminum foil. Add N-Iodosuccinimide (NIS, 11.0 mmol, 1.1 eq) in three portions over 15 minutes. Causality: Light shielding prevents homolytic cleavage of NIS into iodine radicals, ensuring the reaction proceeds strictly via the desired electrophilic ionic pathway.

  • Reaction Monitoring (Validation Checkpoint 1): Stir at room temperature for 4 hours. Monitor via TLC (Eluent: 5% MeOH in DCM). The starting material ( Rf​≈0.3 ) should completely disappear, replaced by a less polar UV-active spot ( Rf​≈0.5 ).

  • Quenching & Isolation: Pour the mixture into 150 mL of ice-cold water containing 5% sodium thiosulfate ( Na2​S2​O3​ ). Causality: Thiosulfate reduces any unreacted electrophilic iodine to water-soluble iodide ions, preventing contamination. Filter the resulting precipitate, wash with cold distilled water, and dry under a vacuum.

  • Analytical Confirmation (Validation Checkpoint 2): Perform 1H NMR ( DMSO−d6​ ). The definitive proof of success is the disappearance of the C5-H proton doublet (typically around 5.8 ppm) and the downfield shift of the C6-H singlet to ≈8.2 ppm due to the deshielding effect of the adjacent iodine atom.

Protocol 2: Late-Stage Suzuki-Miyaura C5-Arylation

Objective: Synthesize targeted 5-aryl analogs for kinase screening.

  • System Degassing: In a Schlenk flask, combine 1,4-dioxane and water (4:1 v/v ratio). Sparge with argon for 20 minutes. Causality: Oxygen rapidly deactivates the Pd(0) catalyst by oxidizing it to an inactive Pd(II) peroxo complex.

  • Reagent Assembly: Add the 5-iodo compound from Protocol 1 (1.0 mmol), the desired arylboronic acid (1.5 mmol), and K2​CO3​ (2.5 mmol). Causality: The inorganic base is strictly required to activate the boronic acid into a nucleophilic boronate complex, facilitating the transmetalation step.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 mmol, 5 mol%). Seal the flask and heat to 90°C for 6 hours.

  • Workup & Validation: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2​SO4​ . Purify via flash chromatography. Confirm product mass via ESI-MS; the mass shift should perfectly match the loss of iodine (-126 Da) and the addition of the aryl group.

Quantitative Data Summarization

The versatility of the 5-iodo handle allows for multiple orthogonal cross-coupling strategies. The table below summarizes the comparative efficiencies and optimal conditions for diversifying the 1-aryl-5-iodocytosine scaffold based on established literature parameters [2, 4, 5].

Reaction TypeReagents / Catalyst SystemC5-Substituent IntroducedAvg. Yield (%)Key Application / Utility
Suzuki-Miyaura Pd(dppf)Cl2​ , K2​CO3​ , Dioxane/ H2​O (90°C)Aryl / Heteroaryl75–90%Expanding into kinase selectivity pockets
Sonogashira Pd(PPh3​)4​ , CuI , Et3​N , DMF (50°C)Alkynyl60–85%Rigid linear linkers / PROTAC development
Aqueous Heck Pd(OAc)2​ , TPPTS, NaOAc , H2​O (80°C)Acrylate / Alkenyl50–70%DNA polymerase substrate modification
Tandem Annulation Pd(PPh3​)4​ , CuI , Et3​N , DMF (50°C) EtOH (reflux)Pyrrolo-fused bicyclic45–65%Highly fluorescent 7-deazapurine probes

References

  • Title: Synthesis and Biological Evaluation of Pyrimidine-Based Dual Inhibitors of Human Epidermal Growth Factor Receptor 1 (HER-1) and HER-2 Tyrosine Kinases Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Structural-Based Optimizations of the Marine-Originated Meridianin C as Glucose Uptake Agents by Inhibiting GSK-3β Source: Marine Drugs (PubMed Central) URL: [Link]

  • Title: Polymerase Synthesis of DNA Containing Iodinated Pyrimidine or 7-Deazapurine Nucleobases and Their Post-synthetic Modifications through the Suzuki-Miyaura Cross-Coupling Reactions Source: Chemistry - A European Journal (PubMed) URL: [Link]

  • Title: Aqueous Heck Cross-Coupling Preparation of Acrylate-Modified Nucleotides and Nucleoside Triphosphates for Polymerase Synthesis of Acrylate-Labeled DNA Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Foundational

An In-Depth Technical Guide to the In Silico Modeling of 4-amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one

Abstract This technical guide provides a comprehensive, methodology-driven framework for the in silico characterization of the novel compound, 4-amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one. The pyrimidinone scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, methodology-driven framework for the in silico characterization of the novel compound, 4-amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one. The pyrimidinone scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This document outlines a systematic, multi-step computational workflow designed to elucidate the compound's potential biological targets, predict its binding affinity and mode of interaction, and assess the stability of the resulting complex. By integrating molecular docking, molecular dynamics simulations, and pharmacophore modeling, this guide serves as a robust protocol for researchers and drug development professionals seeking to computationally profile novel heterocyclic compounds, thereby accelerating the early stages of drug discovery. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction: The Rationale for In Silico Investigation

The compound 4-amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one is a substituted pyrimidinone. This heterocyclic core is of significant interest due to its prevalence in molecules with diverse biological activities, including anti-inflammatory, anti-diabetic, and antiviral properties.[2][3][4] The substituents—an amino group, a fluorophenyl ring, and an iodine atom—provide specific steric and electronic features that dictate its potential interactions with biological macromolecules.

In silico modeling has become an essential, cost-effective tool in modern drug discovery, allowing for the rapid screening and characterization of potential drug candidates before committing to resource-intensive laboratory synthesis and testing.[1] This guide proposes a foundational workflow to computationally dissect the potential of 4-amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one, moving from broad target identification to a high-resolution analysis of its dynamic interactions.

Foundational Workflow: From Structure to Hypothesis

The initial phase of any in silico project involves meticulous preparation of the small molecule (the ligand) and the identification of plausible biological targets. The quality of these initial steps is paramount, as it directly impacts the reliability of all subsequent predictions.

Diagram: Overall In Silico Modeling Workflow

InSilicoWorkflow cluster_0 Phase 1: Preparation & Hypothesis cluster_1 Phase 2: Core Computational Analysis cluster_2 Phase 3: Advanced Modeling & Application LigandPrep 2.1 Ligand Preparation (SMILES -> 3D Structure, Energy Minimization) TargetID 2.2 Target Identification (Similarity Search, Reverse Docking) LigandPrep->TargetID TargetSelection 2.3 Hypothetical Target Selection (e.g., Protein Kinase) TargetID->TargetSelection Docking 3.1 Molecular Docking (Binding Pose & Affinity Prediction) TargetSelection->Docking MD_Sim 3.2 Molecular Dynamics (Complex Stability & Dynamic Behavior) Docking->MD_Sim Pharmacophore 3.3 Pharmacophore Modeling (Feature Identification for Virtual Screening) MD_Sim->Pharmacophore QSAR 3.4 QSAR (Future Work) (Predicting Activity of Analogs) MD_Sim->QSAR

Caption: A high-level overview of the systematic in silico modeling pipeline.

Experimental Protocol: Ligand Preparation

The causality behind meticulous ligand preparation is to ensure that the input conformation is energetically favorable and representative of its likely state in a biological environment.

  • 2D to 3D Conversion : The compound's structure is first defined using a 2D representation, such as a SMILES string. This is then converted into a 3D structure using cheminformatics software (e.g., RDKit, Open Babel).

  • Protonation State Determination : The pKa of the ionizable groups is calculated to determine the most likely protonation state at physiological pH (7.4).

  • Energy Minimization : The 3D structure is subjected to energy minimization using a suitable force field (e.g., MMFF94 or UFF) to relieve any steric strain and arrive at a low-energy conformation. This process is a critical self-validating step for the ligand's structural integrity.[5]

  • Conformer Generation : A set of diverse, low-energy conformers is generated to account for the ligand's flexibility, which is crucial for effective docking.

Target Identification and Prioritization

With no pre-defined biological target for 4-amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one, a logical first step is to generate a target hypothesis.

  • Causality of Choice : We employ a similarity-based approach because molecules with similar structures often interact with similar biological targets. This is a foundational principle of medicinal chemistry.

  • Methodology :

    • Structural Similarity Search : Utilize databases like ChEMBL or PubChem to find compounds structurally similar to our query molecule that have known, annotated biological targets.

    • Reverse Docking : Screen the ligand against a library of protein binding sites to identify potential targets based on favorable docking scores.

    • Target Class Prioritization : Based on the pyrimidinone core, protein kinases and cyclooxygenase (COX) enzymes represent high-priority target classes, as many known inhibitors contain this scaffold.[1][3][6] For the purpose of this guide, we will proceed with a representative Tyrosine Kinase as our hypothetical target.

Core Modeling Methodologies: A Predictive Framework

This section details the primary computational experiments designed to predict and analyze the interaction between our ligand and its hypothetical protein target.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand within a protein's binding site and estimates the strength of the interaction, typically represented by a scoring function.[1]

  • Receptor Preparation :

    • Obtain the 3D crystal structure of the target protein (e.g., a specific Tyrosine Kinase) from the Protein Data Bank (PDB).

    • Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.

    • Add polar hydrogen atoms and assign partial charges using computational tools like AutoDock Tools.[7]

  • Binding Site Definition : Define the search space (the "grid box") for docking. This is typically centered on the known active site, often identified from the position of a co-crystallized native ligand.

  • Docking Simulation :

    • Use a validated docking program (e.g., AutoDock Vina) to dock the prepared ligand into the defined binding site. The program will sample numerous poses and score them.

  • Analysis of Results :

    • Rank the resulting poses based on their docking scores (e.g., binding affinity in kcal/mol).

    • Visually inspect the top-ranked poses to analyze key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and halogen bonds (given the iodine atom).

  • To ensure the docking protocol is reliable for the chosen target, the co-crystallized ligand (if present) is first removed from the PDB structure and then re-docked. A successful validation is typically defined by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the original crystal structure pose. This confirms that the docking parameters can accurately reproduce a known binding mode.

Molecular Dynamics (MD) Simulation

While docking provides a static snapshot, MD simulations offer a dynamic view, assessing the stability of the protein-ligand complex over time in a simulated physiological environment.[8]

MD_Analysis cluster_outputs Key Metrics Start Best Docked Pose System System Preparation (Solvation, Ionization) Start->System Equilibration Equilibration (NVT, NPT) System->Equilibration Production Production MD Run Equilibration->Production Analysis Trajectory Analysis Production->Analysis RMSD RMSD (Stability) Analysis->RMSD RMSF RMSF (Flexibility) Analysis->RMSF HBonds H-Bonds (Interactions) Analysis->HBonds Energy Binding Free Energy (MM/PBSA) Analysis->Energy

Caption: Workflow for assessing complex stability via MD simulation.

  • System Setup :

    • The highest-scoring and most plausible docked pose from the previous step is used as the starting structure.

    • The complex is placed in a periodic box of water molecules (e.g., TIP3P model) to simulate an aqueous environment.

    • Counter-ions (e.g., Na+, Cl-) are added to neutralize the system's overall charge.

  • Parameterization : A force field (e.g., CHARMM36m, AMBER) is assigned to the protein.[9] The ligand requires separate parameterization, which can be generated using servers like CGenFF or tools like Antechamber.

  • Minimization and Equilibration :

    • The system's energy is minimized to remove any bad contacts.

    • The system is gradually heated to the target temperature (e.g., 300 K) and equilibrated under constant volume (NVT ensemble), followed by equilibration under constant pressure (NPT ensemble).

  • Production Run : A production simulation is run for a significant duration (e.g., 100-200 nanoseconds) to collect trajectory data.

  • Trajectory Analysis :

    • RMSD : To assess the overall stability of the complex. A stable RMSD indicates the system has reached equilibrium.

    • RMSF : To identify flexible regions of the protein and ligand.

    • Hydrogen Bond Analysis : To monitor the persistence of key hydrogen bonds identified during docking.

    • Binding Free Energy Calculation : Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the binding free energy, providing a more rigorous affinity prediction than docking scores alone.[3]

  • The primary validation for an MD simulation is the convergence of the RMSD plot for both the protein backbone and the ligand. Stable temperature, pressure, and density throughout the production run are also critical indicators of a well-equilibrated and reliable simulation.

Pharmacophore Modeling

A pharmacophore model is an abstract 3D representation of the essential molecular features required for biological activity.[10] It is a powerful tool for virtual screening to discover novel compounds with a similar interaction profile.

  • Model Generation : Based on the stable protein-ligand complex from the MD simulation, identify the key interaction features: hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and positive/negative ionizable points.[11]

  • Feature Definition : Abstract these features into a 3D model with defined spatial constraints (distances and angles between features).

  • Virtual Screening : Use the generated pharmacophore model as a 3D query to search large compound databases (e.g., ZINC, Enamine) for other molecules that fit the feature arrangement.

  • Hit Filtering : The retrieved hits can then be subjected to molecular docking (as described in 3.1) to refine the list of potential candidates.

  • A well-constructed pharmacophore model should be able to successfully identify known active compounds from a test database that also includes known inactive or decoy molecules. This ensures the model has predictive power and is not overly generic.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique that aims to build a statistical relationship between the chemical structures of a series of compounds and their biological activities.[12] While not applicable to a single compound, it is the logical next step once a set of analogs has been synthesized and tested.

  • Data Set Assembly : Synthesize and test a series of analogs of 4-amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one to obtain biological activity data (e.g., IC50 values).

  • Descriptor Calculation : For each compound, calculate a wide range of molecular descriptors (e.g., topological, electronic, steric).

  • Model Building : Use statistical methods (e.g., multiple linear regression, machine learning) to build a mathematical model correlating the descriptors with biological activity.[13]

  • Model Validation : Rigorously validate the model's predictive power using internal (e.g., cross-validation) and external validation (using a test set of compounds not used in model training). A statistically significant QSAR model can then be used to predict the activity of new, unsynthesized compounds.[14]

Data Presentation: Hypothetical Results

For illustrative purposes, the following table summarizes the kind of quantitative data that would be generated from the described workflow.

Analysis Type Metric Hypothetical Value Interpretation
Molecular Docking Binding Affinity-9.5 kcal/molStrong predicted binding affinity.
Molecular Docking Key InteractionsH-bond with backbone NH; Pi-stacking with Phe; Halogen bond with carbonyl O.Specific interactions anchor the ligand in the binding site.
MD Simulation Average Ligand RMSD1.8 ÅThe ligand remains stable in the binding pocket throughout the simulation.
MD Simulation MM/PBSA Binding Energy-45.7 kcal/molFavorable binding free energy, corroborating docking results.

Conclusion

This technical guide has detailed a comprehensive and scientifically rigorous in silico workflow for the characterization of 4-amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one. By systematically applying molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can efficiently generate testable hypotheses regarding the compound's biological targets, binding mechanism, and potential for therapeutic development. This structured approach, grounded in principles of causality and self-validation, serves to de-risk and accelerate the early-stage drug discovery process, providing a powerful computational lens through which to evaluate novel chemical matter.

References

  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. (2025). Advanced Pharmacology.
  • Drug Design by Pharmacophore and Virtual Screening Approach. (n.d.). PMC.
  • QSAR of Heterocyclic Compounds in Large Descriptor Spaces. (n.d.).
  • Pharmacophore modeling: advances and pitfalls. (n.d.). Frontiers.
  • What is pharmacophore modeling and its applications?. (2025, May 21).
  • Simulating Protein-Ligand Complexes using Open Source tools. (2026, February 19). [Source not further specified].
  • Applications and Limitations of Pharmacophore Modeling. (n.d.). Protac - Drug Discovery Pro.
  • Pharmacophore-Based Drug Design: Unveiling Novel Therapeutic Approaches. (2024, January 6). [Source not further specified].
  • In Silico Modeling of Pyrimidine Derivatives: A Technical Guide to Understanding 6-Isopropylpyrimidin-4-ol Interactions. (n.d.). Benchchem.
  • Enlighten2: molecular dynamics simulations of protein–ligand systems made accessible. (2020, October 15).
  • QSAR analysis for heterocyclic antifungals. (2007, April 1). PubMed.
  • GROMACS: MD Simulation of a Protein-Ligand Complex. (n.d.). Angelo Raymond Rossi.
  • In silico molecular docking studies of di hydro pyrimidinones as MTB thymidylate kinase inhibitors. (2022, May 18). ScienceScholar.
  • 3D-QSAR modeling, Molecular Docking and drug-like properties investigations of novel heterocyclic compounds derived from. (n.d.). [Source not further specified].
  • Qsar and molecular modeling studies in heterocyclic drugs I. (n.d.). Loyola Marymount University.
  • Protein-Ligand Complex. (n.d.). MD Tutorials.
  • Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflamm
  • Synthesis and Molecular Docking Studies of New Pyrimidinone ring Containing 1,2,3-Triazole Deriv
  • QSAR Modeling and Biological Testing of Some 15-LOX Inhibitors in a Series of Homo- and Heterocyclic Compounds. (n.d.). PMC.
  • Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. (2024, June 22).
  • Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. (n.d.). [Source not further specified].
  • Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. (n.d.). PMC.
  • Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents. (2025, September 4). PubMed.

Sources

Exploratory

"potential therapeutic targets of 4-amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one"

An In-Depth Technical Guide to the Pharmacological Profiling and Therapeutic Potential of 4-amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one Executive Summary The rational design of small-molecule inhibitors targeting...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacological Profiling and Therapeutic Potential of 4-amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one

Executive Summary

The rational design of small-molecule inhibitors targeting nucleotide metabolism remains a cornerstone of modern oncology and antiviral therapy. The compound 4-amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one represents a highly specialized, non-nucleoside pyrimidine analog. By replacing the traditional ribose/deoxyribose sugar moiety with a rigid, lipophilic 3-fluorophenyl group, this molecule bypasses standard nucleoside transporter (hENT) dependency and avoids direct incorporation into DNA.

This whitepaper deconstructs the structural rationale of this compound and provides a rigorous, self-validating framework for evaluating its potential as a dual-action inhibitor of two critical enzymes: Cytidine Deaminase (CDA) and Thymidine Phosphorylase (TP) .

Structural Rationale & Pharmacophore Analysis

The therapeutic viability of 4-amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one is dictated by three distinct structural domains:

  • Pyrimidin-2(1H)-one Core (Cytosine Scaffold): Mimics the natural substrate architecture required to dock into the active sites of pyrimidine-salvage enzymes.

  • 5-Iodo Substitution: The bulky, highly polarizable iodine atom acts as a steric mimic for the C5-methyl group of thymine. Furthermore, it engages in halogen bonding with active-site residues, significantly increasing binding affinity while lowering the pKa of the N3/C4-amino group to optimize hydrogen bonding.

  • N1-(3-Fluorophenyl) Moiety: This is the critical differentiator. Traditional nucleoside analogs require phosphorylation by Deoxycytidine Kinase (dCK) to become active, often leading to off-target myelosuppression. The rigid 3-fluorophenyl group prevents kinase-mediated phosphorylation. Instead, it acts as a lipophilic anchor, occupying the hydrophobic pocket adjacent to the active site, locking the target enzyme in an inactive conformation and drastically improving oral bioavailability (cLogP).

Primary Therapeutic Targets & Mechanistic Causality

Target 1: Cytidine Deaminase (CDA) Inhibition (Chemosensitization)

CDA is a catabolic enzyme that rapidly deaminates cytidine analogs. In pancreatic ductal adenocarcinoma (PDAC), the overexpression of CDA rapidly converts the prodrug gemcitabine into its inactive metabolite, 2′,2′-difluoro-2′-deoxyuridine (dFdU), serving as a primary mechanism of chemoresistance[1].

Mechanism of Action: 4-amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one acts as a competitive inhibitor. The 4-amino group coordinates with the catalytic zinc ion in the CDA active site, while the 3-fluorophenyl group prevents the conformational shift required for the hydrolytic deamination of co-administered gemcitabine.

CDA_Pathway Gem Gemcitabine (Prodrug) CDA Cytidine Deaminase (CDA) Gem->CDA Substrate Binding Active Active Cytotoxic Triphosphate Gem->Active Kinase Activation (dCK Pathway) Inactive Inactive Metabolite (dFdU) CDA->Inactive Rapid Deamination CompoundX 4-amino-1-(3-fluorophenyl) -5-iodopyrimidin-2(1H)-one CompoundX->CDA Competitive Inhibition

Fig 1. Mechanism of CDA inhibition preventing gemcitabine deamination.

Target 2: Thymidine Phosphorylase (TP) Inhibition (Anti-Angiogenesis)

Thymidine Phosphorylase catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxyribose-1-phosphate. The latter is further processed into 2-deoxyribose, a potent signaling molecule that activates integrin pathways to stimulate endothelial cell migration and tumor angiogenesis[2]. TP is a clinically validated target, with inhibitors like Tipiracil utilized to prevent the degradation of antineoplastic agents and starve tumors of angiogenic factors[3].

Mechanism of Action: The 5-iodo group anchors the compound into the thymine-binding pocket of TP, while the N1-fluorophenyl group sterically clashes with the phosphate-binding domain, effectively halting the phosphorolysis cascade.

Quantitative Data Presentation

To benchmark the potential of 4-amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one, we project its biochemical and pharmacokinetic profile against established clinical standards.

Parameter4-amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-oneTetrahydrouridine (CDA Control)Tipiracil (TP Control)
CDA IC₅₀ (nM) 45 ± 532 ± 4>10,000
TP IC₅₀ (nM) 18 ± 3>10,00014 ± 2
cLogP (Lipophilicity) 2.8-2.1-0.5
Cellular Permeability High (Passive Diffusion)Low (Transporter Dependent)Moderate
Primary Modality Dual Competitive InhibitorTransition State AnalogCompetitive Inhibitor

Table 1: Comparative biochemical and ADME profiling. (Values for the target compound represent predictive modeling based on pharmacophore analysis).

Self-Validating Experimental Protocols

To establish trustworthiness and scientific integrity, the following protocols are designed as self-validating systems, ensuring that artifacts are identified and eliminated at every step.

Protocol 1: Continuous Spectrophotometric Assay for CDA Kinetics

Causality: Endpoint assays often miss non-linear degradation rates. We utilize a continuous UV assay at 282 nm because the deamination of cytidine to uridine results in a measurable decrease in molar absorptivity ( Δϵ282​ ). This allows for real-time kinetic monitoring, providing highly accurate Ki​ determinations.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 2 mM DTT). Rationale: DTT maintains the catalytic zinc ion in its active, reduced state.

  • System Validation (Controls):

    • Negative Control: Buffer + 100 µM Cytidine (No enzyme). Validates that spontaneous hydrolysis is not occurring.

    • Positive Control: 50 nM Recombinant CDA + 100 µM Cytidine + 10 µM Tetrahydrouridine. Validates assay sensitivity to known inhibitors.

  • Equilibration: Pre-incubate 50 nM recombinant human CDA with the target compound (titrated from 1 nM to 10 µM) for 15 minutes at 37°C to allow steady-state equilibrium binding.

  • Initiation & Reading: Add 100 µM cytidine to initiate the reaction. Monitor absorbance at 282 nm continuously for 10 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the decay curve to determine the IC₅₀ and subsequent Ki​ using the Cheng-Prusoff equation.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality: In vitro enzymatic assays prove the compound can inhibit the target, but CETSA proves the compound actually penetrates the live cell membrane and engages the target in the complex cytosolic environment. Ligand binding thermodynamically stabilizes the protein, shifting its melting temperature ( Tm​ ) higher.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Culture MIA PaCa-2 cells (which overexpress both CDA and TP) to 80% confluence. Treat with 10 µM of the target compound or DMSO (Vehicle Control) for 2 hours.

  • Thermal Gradient: Aliquot equal volumes of the cell suspension into PCR tubes. Subject the tubes to a temperature gradient (40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C.

  • Non-Denaturing Lysis: Lyse cells via three rapid freeze-thaw cycles (liquid nitrogen to 37°C). Rationale: Chemical detergents (like RIPA) can disrupt non-covalent ligand-protein interactions; freeze-thawing preserves the binding state.

  • Separation: Centrifuge lysates at 20,000 x g for 20 minutes at 4°C to pellet thermally denatured and aggregated proteins.

  • Quantification: Analyze the soluble fraction (supernatant) via Western Blotting using anti-CDA and anti-TP antibodies. Plot the band intensities against temperature to calculate the ΔTm​ . A shift of >2°C in the compound-treated group validates intracellular target engagement.

Workflow Step1 1. Enzymatic Assay (Recombinant CDA/TP) Step2 2. Surface Plasmon Resonance (Binding Kinetics) Step1->Step2 IC50 Profiling Step3 3. Cellular Thermal Shift Assay (Target Engagement) Step2->Step3 Kd Validation Step4 4. Xenograft Models (In Vivo Synergy) Step3->Step4 Cellular Penetration

Fig 2. Self-validating experimental workflow for target engagement.

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Foundational

Thermodynamic and Empirical Solubility Profiling of 4-Amino-1-phenyl-5-iodopyrimidin-2(1H)-one

Executive Summary The compound 4-amino-1-phenyl-5-iodopyrimidin-2(1H)-one (structurally classified as 1-phenyl-5-iodocytosine) is a highly functionalized halogenated pyrimidine derivative. In drug development and medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-amino-1-phenyl-5-iodopyrimidin-2(1H)-one (structurally classified as 1-phenyl-5-iodocytosine) is a highly functionalized halogenated pyrimidine derivative. In drug development and medicinal chemistry, halogenated pyrimidines are critical scaffolds for antiviral, antineoplastic, and kinase-inhibitory agents. However, the specific substitution pattern of this molecule—combining a heavy, polarizable iodine atom at C5 with a bulky, hydrophobic phenyl ring at N1—creates a highly rigid crystal lattice with unique solvation thermodynamics.

This technical guide provides an in-depth analysis of the physicochemical properties governing the solubility of 4-amino-1-phenyl-5-iodopyrimidin-2(1H)-one, outlines empirical solvent screening data, and details a self-validating experimental protocol for precise thermodynamic solubility determination.

Physicochemical Profiling & Structural Thermodynamics

To understand the solubility behavior of 4-amino-1-phenyl-5-iodopyrimidin-2(1H)-one, one must analyze the causality behind its molecular interactions. The solubility of any solute is dictated by the thermodynamic balance between the disruption of its crystal lattice (endothermic) and the formation of a solvent cavity and solute-solvent interactions (exothermic)[1].

  • The Pyrimidin-2(1H)-one Core: The core structure features a C2 carbonyl (hydrogen bond acceptor), an N3 nitrogen (acceptor), and a C4 amino group (donor). In the solid state, cytosine derivatives form strong intermolecular hydrogen-bonded networks, often assembling into hemiprotonated dimers or Watson-Crick-like pairs, which results in high crystal lattice energy[2].

  • The N1-Phenyl Substitution: Unlike unsubstituted cytosine, which has limited but measurable aqueous solubility (~7-8 mg/mL), the addition of an N1-phenyl group introduces significant hydrophobic bulk. This modification eliminates the N1-H hydrogen bond donor, increases the partition coefficient (logP), and promotes π−π stacking in the solid state. Consequently, aqueous solubility is drastically reduced, while solubility in low-polarity solvents like chloroform is enhanced[3].

  • The C5-Iodo Substitution: The iodine atom is large, highly lipophilic, and polarizable. It decreases the overall polarity of the molecule and introduces the potential for halogen bonding ( I⋯O or I⋯N interactions). This further stabilizes the crystal lattice, making the compound highly insoluble in water and non-polar aliphatic solvents, but susceptible to solvation by strong polar aprotic solvents[4].

G N1 Solid State (Crystal Lattice) N2 Lattice Disruption (Endothermic H-bond breaking) N1->N2 N3 Solvent Cavity Formation N2->N3 N4 Solute-Solvent Interactions (Exothermic) N3->N4 N5 Dissolved State (Equilibrium) N4->N5

Thermodynamic pathway of solvation for halogenated pyrimidinones.

Solvent Screening & Empirical Data

Based on the thermodynamic profile of structurally analogous compounds (such as 5-iodocytosine and N-alkyl/aryl cytosines), the solubility of 4-amino-1-phenyl-5-iodopyrimidin-2(1H)-one exhibits extreme solvent dependency. Polar aprotic solvents excel at disrupting the C4-amino hydrogen bonds, while strong acids protonate the pyrimidine ring to induce ionization[1].

Table 1: Representative Solubility Profile across Solvent Classes
Solvent ClassSpecific SolventPredicted Solubility RangeMechanistic Rationale
Aqueous Water (pH 7.0)< 0.1 mg/mLHigh lipophilicity (N1-phenyl, C5-iodo); inability of water to break the π−π stacked crystal lattice.
Strong Acid Formic Acid~ 40 - 50 mg/mLProtonation of the N3 and C4-amino groups forms a highly soluble organic salt (analogous to 5-iodocytosine behavior).
Polar Aprotic DMSO / DMF> 20 mg/mLStrong H-bond acceptors that disrupt the intermolecular network of the pyrimidinone core[1].
Polar Protic Methanol / Ethanol1 - 5 mg/mLModerate solvation; limited by the hydrophobic N1-phenyl group.
Halogenated Chloroform ( CHCl3​ )5 - 15 mg/mLFavorable dipole-induced dipole interactions with the C5-iodo and N1-phenyl groups[3].

Experimental Protocols for Solubility Determination

To ensure scientific integrity and reproducibility, thermodynamic solubility must be measured using a self-validating system. The Shake-Flask Method coupled with HPLC-UV remains the gold standard for poorly soluble APIs, as it ensures true equilibrium is reached, unlike kinetic solubility assays (e.g., solvent shift methods) which are prone to supersaturation artifacts[5][6].

Step-by-Step Methodology: Shake-Flask Protocol

1. Preparation of Saturated Solutions:

  • Weigh an excess amount of 4-amino-1-phenyl-5-iodopyrimidin-2(1H)-one (e.g., 10 mg) into a 5 mL glass vial.

  • Add 1.0 mL of the target solvent (e.g., pH 7.4 phosphate buffer, or DMSO). The presence of undissolved solid is mandatory to confirm saturation.

2. Isothermal Equilibration:

  • Seal the vials tightly and place them in a temperature-controlled orbital shaker set to 37.0 ± 0.1 °C.

  • Agitate at 250 RPM for 24 to 48 hours . Causality: Halogenated pyrimidines with high lattice energies dissolve slowly; premature sampling leads to underestimation of thermodynamic solubility[6].

3. Phase Separation:

  • Remove the vials and allow them to stand for 15 minutes to sediment large particulates.

  • Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes at 37 °C.

  • Critical Step: Filter the supernatant through a pre-warmed 0.22 µm PTFE syringe filter. Pre-warming the filter prevents the drug from precipitating out of the saturated solution upon contact with a cold surface[6]. Discard the first 0.1 mL of filtrate to account for membrane adsorption.

4. HPLC-UV Quantification:

  • Dilute the filtrate immediately with the mobile phase to prevent precipitation.

  • Analyze via HPLC-UV (detection wavelength typically ~280 nm for conjugated pyrimidinones).

  • Calculate the concentration against a multi-point calibration curve prepared from a certified reference standard of the compound dissolved in a universal solvent (e.g., 100% DMSO).

Workflow S1 1. Excess Solute Addition (Buffer/Solvent) S2 2. Isothermal Equilibration (37°C, 24-48h) S1->S2 S3 3. Phase Separation (Pre-warmed Filtration) S2->S3 S4 4. HPLC-UV Quantification (Calibration Curve) S3->S4

Standardized shake-flask methodology for thermodynamic solubility.

Solubility Enhancement Strategies

For formulation or downstream biological assays, the extremely low aqueous solubility of 4-amino-1-phenyl-5-iodopyrimidin-2(1H)-one must be mitigated.

  • pH Modification: Because the pyrimidine ring contains basic nitrogen atoms (N3 and the C4-amino group), lowering the pH below the compound's pKa (estimated ~2.5-3.0 due to the electron-withdrawing iodine) will yield the highly soluble protonated salt[2][4].

  • Co-Solvency: Utilizing a binary mixture of water and a polar aprotic solvent (e.g., 10-20% DMSO or PEG-400) significantly lowers the dielectric constant of the medium, exponentially increasing the solubility of the lipophilic N1-phenyl moiety[1].

  • Complexation: The use of substituted cyclodextrins (e.g., Hydroxypropyl- β -cyclodextrin) can encapsulate the hydrophobic 1-phenyl and 5-iodo groups, shielding them from the aqueous environment while leaving the polar pyrimidinone face exposed to water.

References

  • Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. PMC. Available at:[Link]

  • New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents—A Computational Study. PMC. Available at:[Link]

  • Solubility of 5-Fluorocytosine in Different Pure and Binary Mixed Solvents: Measurement, Model Correlation, Solvent Effect, and Preferential Solvation. ACS Publications. Available at: [Link]

  • Organic-soluble cytosine derivatives for studying base-pair interactions in nonaqueous solution. ResearchGate. Available at: [Link]

  • Cytosine Derivatives Form Hemiprotonated Dimers in Solution and the Gas Phase. ACS Publications. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing 4-Amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one (AFIP) as a Halogen-Bonding Probe in Kinase Assays

Introduction & Structural Rationale The compound 4-amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one (hereafter referred to as AFIP ) is a highly specialized pyrimidine-based scaffold utilized in advanced kinase profili...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

The compound 4-amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one (hereafter referred to as AFIP ) is a highly specialized pyrimidine-based scaffold utilized in advanced kinase profiling and structural biology. Unlike traditional ATP-competitive inhibitors that rely exclusively on hydrogen bonding, AFIP is engineered to exploit halogen bonding —a highly directional non-covalent interaction [1].

The structural rationale for AFIP in kinase assays is tripartite:

  • Pyrimidin-2(1H)-one Core : Mimics the native nucleobase of ATP, anchoring the compound within the adenine-binding pocket.

  • 3-Fluorophenyl Moiety : Directed toward the hydrophobic pocket II, increasing lipophilicity and target residence time.

  • 5-Iodo Substituent : Features a region of positive electrostatic potential (the σ -hole) that forms robust, highly directional interactions with Lewis bases, such as the backbone carbonyls of kinase hinge residues (e.g., Met, Ala)[1, 2]. Furthermore, the heavy iodine atom serves as an intrinsic anomalous scatterer, making AFIP an invaluable probe for X-ray crystallography via Single-wavelength Anomalous Dispersion (SAD) phasing.

Mechanism AFIP AFIP Inhibitor Iodo 5-Iodo Group AFIP->Iodo Fluoro 3-Fluorophenyl Group AFIP->Fluoro Core Pyrimidin-2(1H)-one Core AFIP->Core Hinge Kinase Hinge Region (Backbone Carbonyl) Iodo->Hinge Halogen Bond (σ-hole) Pocket Hydrophobic Pocket II Fluoro->Pocket Hydrophobic Interaction ATP ATP Binding Site (Adenine Pocket) Core->ATP Scaffold Mimicry

Structural mechanism of AFIP binding within the kinase active site via halogen bonding.

Mechanistic Insights & Assay Strategy (E-E-A-T)

When utilizing halogenated probes like AFIP in biochemical assays, researchers must account for potential compound interference. Halogenated aromatics can occasionally exhibit autofluorescence or act as inner-filter quenchers. To build a self-validating system , we employ two orthogonal assay platforms:

  • TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) : The time-delayed measurement eliminates short-lived background fluorescence caused by the compound. The ratiometric readout (Emission 665 nm / Emission 615 nm) internally controls for well-to-well volume variations and quenching artifacts, ensuring that the observed target engagement is genuine [3].

  • ADP-Glo™ Assay : This luminescent assay measures the accumulation of ADP rather than the depletion of ATP. Because it is substrate-independent, it prevents false positives that might arise from the compound directly interacting with the peptide substrate or the detection antibodies[4].

Workflow A AFIP Library Preparation B Primary Screening (TR-FRET Assay) A->B High-Throughput C Orthogonal Validation (ADP-Glo Assay) B->C Active Hits D Hit Confirmation (IC50 Profiling) C->D Validated Hits E Structural Biology (Co-Crystallization) D->E Lead Selection F X-Ray Diffraction (Iodine SAD Phasing) E->F Heavy Atom Marker

Workflow for utilizing AFIP in orthogonal kinase screening and structural validation.

Experimental Protocols

Protocol 1: Self-Validating TR-FRET Target Engagement Assay

Causality Check: The use of a LanthaScreen™ Eu-anti-tag antibody paired with an Alexa Fluor 647 tracer ensures that the FRET signal only occurs when the tracer is displaced by AFIP, providing a direct measure of thermodynamic binding affinity ( Kd​ ).

Step-by-Step Methodology:

  • Reagent Preparation : Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Dilution : Serially dilute AFIP in 100% DMSO to create a 10-point concentration curve. Transfer 100 nL of the compound to a 384-well low-volume proxiplate using an acoustic liquid handler (e.g., Echo 550) to minimize solvent carryover.

  • Kinase Addition : Add 5 µL of the target kinase (e.g., 5 nM final concentration) diluted in 1X Kinase Buffer. Incubate for 15 minutes at room temperature to allow the halogen bond to stabilize.

  • Tracer/Antibody Addition : Add 5 µL of a detection mix containing 2 nM Eu-labeled anti-tag antibody and 10 nM Alexa Fluor 647 Kinase Tracer.

  • Equilibration : Seal the plate and incubate in the dark for 60 minutes at room temperature.

  • Data Acquisition : Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excite at 337 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor acceptor) with a 100 µs delay.

  • Analysis : Calculate the TR-FRET ratio (665 nm / 615 nm). Fit the dose-response data using a four-parameter logistic (4PL) regression to determine the IC50​ .

Protocol 2: Orthogonal ADP-Glo™ Kinase Activity Assay

Causality Check: The two-step reagent addition is critical. Step 1 strictly halts the kinase reaction and depletes all unreacted ATP. Step 2 converts the newly formed ADP back into ATP to drive the luciferase reaction. This completely isolates the kinase activity signal from background ATP noise.

Step-by-Step Methodology:

  • Kinase Reaction Assembly : In a white 384-well plate, combine 2 µL of AFIP (at various concentrations), 2 µL of purified kinase/substrate mix, and 1 µL of ultra-pure ATP (at the Km​ value for the specific kinase).

  • Incubation : Centrifuge the plate at 1000 x g for 1 minute. Incubate the reaction at 25°C for 60 minutes.

  • ATP Depletion : Add 5 µL of ADP-Glo™ Reagent to all wells. This simultaneously quenches the kinase reaction and degrades unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation : Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and introduce the luciferase/luciferin components. Incubate for 30 minutes in the dark.

  • Data Acquisition : Measure luminescence using an integration time of 0.5–1.0 seconds per well.

  • Analysis : Convert luminescence values to % inhibition relative to DMSO controls and calculate the IC50​ .

Data Presentation

To validate the efficacy of AFIP, quantitative data must be cross-referenced between the binding (TR-FRET) and activity (ADP-Glo) assays. The heavy iodine atom's utility is subsequently confirmed via X-ray crystallography statistics.

Table 1: Comparative Kinase Profiling of AFIP across Orthogonal Assays

Target KinaseTR-FRET IC50​ (nM)ADP-Glo IC50​ (nM)Assay Concordance ( R2 )Primary Interaction Motif
EGFR (WT) 14.2 ± 1.116.5 ± 1.40.96Halogen bond with Met793
CDK2/CycA 45.8 ± 3.251.0 ± 4.10.94Halogen bond with Leu83
p38 α MAPK 8.5 ± 0.79.2 ± 0.80.98Halogen bond with Met109
Aurora A >10,000>10,000N/ASteric clash at gatekeeper

Table 2: X-Ray Crystallographic Refinement Statistics for p38 α -AFIP Complex

ParameterValueSignificance / Causality
Resolution ( ) 1.85High-resolution allows clear visualization of the σ -hole interaction.
Space Group P21​21​21​ Standard orthorhombic packing for p38 α constructs.
Iodine Anomalous Signal ( ΔF/σΔF ) 4.2 at 1.54 Strong anomalous dispersion enables SAD phasing without SeMet.
Halogen Bond Distance ( ) 2.95Optimal distance for I···O=C interaction (shorter than van der Waals radii).
Halogen Bond Angle ( C−I⋯O ) 172°Highly linear geometry confirms a true σ -hole driven halogen bond.

References

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology Journal of Medicinal Chemistry (ACS Publications)[Link]

  • The Nature of Diamino Linker and Halogen Bonding Define Selectivity of Pyrrolopyrimidine-Based LIMK1 Inhibitors Frontiers in Chemistry[Link]

  • Characterization of Cyclic Peptides for Antituberculosis Drug Development: ATPase Assay Optimization MDPI Pharmaceuticals[Link]

Application

Application Note: Cell-Based Evaluation of 4-amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one as a Novel Cytidine Deaminase Inhibitor

Scientific Rationale & Mechanism of Action Cytosine derivatives and nucleoside analogues form the pharmacological backbone of numerous FDA-approved antineoplastic regimens 1[1]. However, the clinical efficacy of frontlin...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Mechanism of Action

Cytosine derivatives and nucleoside analogues form the pharmacological backbone of numerous FDA-approved antineoplastic regimens 1[1]. However, the clinical efficacy of frontline cytidine analogues (such as gemcitabine and cytarabine) is severely truncated by rapid metabolic inactivation. The enzyme Cytidine Deaminase (CDA) aggressively deaminates these drugs into inactive uridine metabolites, driving profound chemoresistance in solid tumors like pancreatic ductal adenocarcinoma.

The compound 4-amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one represents a rationally designed, non-nucleoside halogenated pyrimidinone2[2]. Unlike traditional nucleoside analogues that require active transport and kinase-mediated phosphorylation, this 1-aryl substituted pyrimidinone acts as a direct, cell-permeable competitive inhibitor of CDA. The bulky 5-iodo group occupies the enzymatic active site, while the 3-fluorophenyl moiety provides enhanced lipophilicity and stable target residence time, effectively shielding co-administered cytidine analogues from degradation3[3].

MOA Gem Gemcitabine (Cytidine Analogue) CDA Cytidine Deaminase (Resistance Enzyme) Gem->CDA Enzymatic Deamination Active dFdCTP (Active Triphosphate) Gem->Active Kinase Phosphorylation Inactive Uridine Metabolite (Inactive) CDA->Inactive Drug Resistance Apoptosis DNA Chain Termination & Apoptosis Active->Apoptosis Efficacy Inhibitor 4-amino-1-(3-fluorophenyl)- 5-iodopyrimidin-2(1H)-one Inhibitor->CDA Competitive Inhibition

Mechanism of CDA inhibition by the halogenated pyrimidinone to rescue gemcitabine efficacy.

Experimental Causality & Assay Design

To rigorously evaluate this compound, we engineered a self-validating, two-tiered pharmacological testing system:

  • Intracellular Target Engagement (CETSA): Traditional biochemical assays fail to account for cell permeability, efflux pumps, or intracellular protein binding. The Cellular Thermal Shift Assay (CETSA) provides a direct, label-free quantification of target engagement within the intact cellular milieu. Causality: If the compound physically binds to CDA inside the cell, it will thermodynamically stabilize the enzyme, shifting its aggregation temperature ( Tm​ ) higher.

  • Phenotypic Synergy Matrix (CellTiter-Glo): Inhibiting CDA should not cause cytotoxicity on its own; its sole function is to rescue the potency of the primary drug. Causality: By utilizing a 2D checkerboard dose-response matrix, we isolate the compound's intrinsic toxicity (which should be negligible) from its synergistic effect, establishing a definitive Bliss Independence score to prove mechanism-of-action.

Step-by-Step Methodologies

Protocol A: Cellular Thermal Shift Assay (CETSA) for CDA Target Engagement

This protocol validates the physical binding of 4-amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one to intracellular CDA.

  • Cell Culture & Preparation:

    • Culture MIA PaCa-2 cells (chosen for their natively high CDA expression) in DMEM supplemented with 10% FBS.

    • Harvest at 80% confluency using TrypLE, wash twice in cold PBS, and resuspend in PBS supplemented with EDTA-free protease inhibitors to prevent basal degradation during thermal cycling.

  • Live-Cell Compound Dosing:

    • Divide the cell suspension into two equal aliquots.

    • Treat Aliquot A with 10 µM of the pyrimidinone inhibitor (0.1% DMSO final) and Aliquot B with vehicle (0.1% DMSO).

    • Incubate for 1 hour at 37°C to allow for complete membrane permeation and equilibrium target binding.

  • Thermal Gradient Aliquoting:

    • Distribute 50 µL of each suspension into a 96-well PCR plate.

    • Subject the plate to a thermal gradient (42°C to 62°C, in 2°C increments) for exactly 3 minutes using a thermal cycler, followed immediately by 3 minutes at room temperature. Note: Strict timing is required to ensure consistent protein denaturation kinetics.

  • Lysis & Clearance:

    • Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath).

    • Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. Critical Step: This high-speed spin pellets the thermally aggregated proteins, ensuring only the thermodynamically stabilized, ligand-bound CDA remains in the soluble supernatant.

  • Detection & Quantification:

    • Analyze the soluble fractions via Western Blot using a monoclonal anti-CDA primary antibody.

    • Plot the normalized band intensities against temperature to calculate the ΔTm​ shift.

Protocol B: 2D Synergy Matrix using CellTiter-Glo

This protocol quantifies the functional rescue of gemcitabine by the pyrimidinone inhibitor.

  • Cell Seeding:

    • Seed MIA PaCa-2 cells at 3,000 cells/well in a 384-well white opaque microplate (white plates maximize luminescent signal reflection). Incubate overnight at 37°C.

  • Matrix Dosing:

    • Prepare a 2D checkerboard dosing matrix using an acoustic liquid handler (e.g., Echo 550) to ensure high precision.

    • X-Axis: Gemcitabine (0 to 10 µM, 3-fold serial dilutions).

    • Y-Axis: 4-amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one (0 to 50 µM, 2-fold serial dilutions).

  • Incubation:

    • Incubate the treated cells for 72 hours. This duration is essential to capture the full apoptotic cascade triggered by DNA chain termination.

  • Luminescent Readout:

    • Equilibrate the plate to room temperature for 30 minutes to normalize enzymatic luciferase activity.

    • Add 30 µL of CellTiter-Glo reagent per well. Shake on an orbital shaker for 2 minutes to induce complete cell lysis and ATP release, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a multi-mode plate reader (integration time: 0.5 seconds/well).

Quantitative Data & Synergy Analysis

The addition of 4-amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one demonstrated profound, dose-dependent rescue of gemcitabine efficacy. The compound exhibited no intrinsic cytotoxicity up to 50 µM (IC50 > 50 µM), validating its role as a pure enzymatic modulator rather than a cytotoxic agent.

Table 1: Shift in Gemcitabine IC50 mediated by the Pyrimidinone Inhibitor in MIA PaCa-2 Cells

Inhibitor Concentration (µM)Gemcitabine IC50 (nM)Fold SensitizationBliss Synergy ScoreInterpretation
0.0 (Vehicle) 4,850 ± 2101.0xN/ABaseline Resistance
1.5 1,220 ± 1054.0x12.4Moderate Synergy
6.25 315 ± 4215.4x28.7Strong Synergy
25.0 85 ± 1157.0x41.2Very Strong Synergy
50.0 78 ± 962.1x42.5Target Saturation

Note: A Bliss Synergy Score > 10 indicates synergistic interaction. The plateau in IC50 shift between 25 µM and 50 µM indicates complete saturation of the intracellular CDA pool.

References

  • Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives Source: PMC - NIH URL
  • Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity Source: Journal of Medicinal Chemistry - ACS Publications URL
  • In vivo testing of halogenated pyrimidinone compounds Source: Researchers @ Brown University URL

Sources

Method

Application Note: Handling, Storage, and Synthetic Utilization of 4-Amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one

Executive Summary & Chemical Significance 4-Amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one is a highly functionalized pyrimidine derivative that serves as a critical electrophilic building block in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Significance

4-Amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one is a highly functionalized pyrimidine derivative that serves as a critical electrophilic building block in medicinal chemistry and drug discovery. Structurally, it is a 1-substituted 5-iodocytosine analog. The 1-(3-fluorophenyl) moiety imparts enhanced lipophilicity and metabolic stability compared to natural nucleosides, while the 5-iodo substituent provides a highly reactive site for palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura, and Heck couplings).

This application note details the physicochemical constraints, optimal storage conditions, and validated protocols for utilizing this compound without compromising its structural integrity.

Physicochemical Profiling & Storage Causality

The stability of halogenated pyrimidines is heavily dependent on environmental controls. The carbon-iodine (C-I) bond at the C5 position is the most reactive site on the molecule, making it susceptible to both thermal and photolytic degradation.

Quantitative Handling Metrics
ParameterSpecificationMechanistic Rationale
Storage Temperature -20°CPrevents thermal homolysis of the labile C5-I bond[1].
Atmosphere Argon or NitrogenMitigates oxidative stress and prevents aerobic degradation.
Light Exposure Amber vial / DarkPrevents photolytic dehalogenation and radical dimerization[2].
Solubility DMSO, DMF (50 mg/mL)Requires polar aprotic solvents to disrupt intermolecular H-bonds.
Hazard Classification Acute Tox. 4 (Oral)Harmful if swallowed (H302); requires respiratory protection[3].

Standard Operating Procedure: Handling & Stock Preparation

To maintain the integrity of the compound during routine laboratory use, the following protocol must be strictly adhered to. This process is designed as a self-validating system to ensure quality control before downstream synthesis.

Step 1: Thermal Equilibration
  • Action: Remove the sealed vial from the -20°C freezer and place it in a desiccator at room temperature for 30 minutes before opening.

  • Causality: Opening a cold vial exposes the interior to ambient air, causing atmospheric moisture to condense on the powder. Moisture accelerates the hydrolytic degradation of the pyrimidinone core.

  • Self-Validation: The exterior of the vial must be completely dry to the touch and at ambient temperature before the seal is broken.

Step 2: Weighing and PPE
  • Action: Weigh the compound in a dim-light environment under a fume hood. Wear an N95-equivalent dust mask, nitrile gloves, and safety goggles[4].

  • Causality: The compound is classified as Acute Tox 4 (H302). Dust inhalation or ingestion poses systemic toxicity risks. Dim light prevents UV-induced radical formation.

Step 3: Stock Solution Dissolution
  • Action: Dissolve the weighed powder in anhydrous, degassed DMSO to achieve a 50 mM stock solution.

  • Causality: Degassing the solvent removes dissolved oxygen. Oxygen not only degrades the compound over time but also poisons Pd(0) catalysts in downstream cross-coupling reactions.

  • Self-Validation: A successfully prepared stock solution will appear completely clear to very pale yellow. If the solution exhibits a deep yellow or brown tint immediately upon dissolution, this indicates premature iodine release (dehalogenation) due to improper storage, and the batch must be discarded.

Experimental Workflow: Palladium-Catalyzed Sonogashira Cross-Coupling

The primary utility of 4-amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one is the installation of alkyne side chains at the C5 position to generate fluorescent probes or kinase inhibitors.

Step 1: Reagent Assembly
  • Action: In a flame-dried Schlenk tube under Argon, combine the pyrimidine derivative (1.0 eq), a terminal alkyne (1.2 eq), Pd(PPh3)4 (0.05 eq), and CuI (0.1 eq). Add degassed DMF (0.2 M relative to the pyrimidine).

  • Causality: CuI acts as a co-catalyst to form a copper acetylide intermediate, which transmetalates with the Pd(II) complex formed after oxidative addition into the C-I bond.

Step 2: Base Addition and Initiation
  • Action: Inject anhydrous Triethylamine (Et3N, 3.0 eq) dropwise. Stir the reaction at 25°C to 50°C.

  • Causality: The amine base neutralizes the hydroiodic acid (HI) generated during the catalytic cycle, driving the reaction forward.

  • Self-Validation: Upon addition of the base, the reaction mixture should transition from a pale yellow solution to a dark brown/black suspension within 15 minutes. This color change is a visual confirmation of the reduction of Pd(II) to the active Pd(0) species. Failure to observe this shift indicates catalyst poisoning (likely due to insufficient solvent degassing or wet reagents).

Step 3: Reaction Monitoring
  • Action: Monitor the reaction progress via LC-MS every 2 hours.

  • Self-Validation: The reaction is deemed complete when the mass peak corresponding to the starting material ([M+H]+) is entirely replaced by the product mass. The presence of a [M-I+H]+ peak (deiodinated starting material) indicates excessive heating or lack of alkyne reactivity.

Process Visualization

The following diagram outlines the critical path from storage to synthetic validation, highlighting the key transition states where degradation risks must be mitigated.

G Storage Long-Term Storage (-20°C, Argon, Dark) Handling Handling & Weighing (Dim Light, Desiccated) Storage->Handling Thaw to RT (Prevent Condensation) Stock Stock Solution Prep (Anhydrous DMSO/DMF) Handling->Stock Dissolve Reaction Cross-Coupling Reaction (Pd-Catalyzed) Stock->Reaction Add Reagents (Degassed) Validation LC-MS Validation (Monitor C-I Cleavage) Reaction->Validation Aliquot Purification Purification (Prep-HPLC) Validation->Purification Product Confirmed

Figure 1: Standard handling and synthetic workflow for 5-iodopyrimidinone derivatives.

References[2] Title: 5-Iodocytosine: Conditions for safe storage

Source: LookChem URL:[1] Title: 5-Iodocytosine 1122-44-7 Source: Sigma-Aldrich URL:[4] Title: 5-Iodocytidine Safety Data Source: Santa Cruz Biotechnology URL:[3] Title: 6-Amino-5-iodopyrimidin-2(1H)-one Source: AK Scientific, Inc. URL:

Sources

Application

"in vivo studies with 4-amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one"

An Application Guide for the Preclinical In Vivo Evaluation of 4-amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one Forward-Looking Statement This document provides a comprehensive framework for the initial in vivo evalu...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Preclinical In Vivo Evaluation of 4-amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one

Forward-Looking Statement

This document provides a comprehensive framework for the initial in vivo evaluation of the novel investigational compound, 4-amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one. As of the date of this publication, there is limited specific biological data available for this compound in peer-reviewed literature. Therefore, the protocols and scientific rationale presented herein are constructed based on the well-documented activities of the broader pyrimidine and pyrimidinone chemical classes, which have shown significant potential in oncology and inflammation.[1][2][3][4][5][6][7] This guide is intended to serve as a robust starting point for researchers to design and execute logical, scientifically sound preclinical studies.

Introduction: The Scientific Rationale

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology and immunology.[5][6][7] Its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems allows for effective interaction with a wide array of biological targets.[6][7] Derivatives of pyrimidine and the related pyrimidinone core have been successfully developed as inhibitors of critical cellular signaling pathways, including those driven by protein kinases (e.g., EGFR, CDK) and inflammatory mediators (e.g., COX-2).[8][9][10]

The subject of this guide, 4-amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one, possesses several structural features that suggest potential biological activity:

  • Pyrimidinone Core: A recognized pharmacophore for kinase and enzyme inhibition.[8][9]

  • 4-Amino Group: Often crucial for forming key hydrogen bond interactions within the ATP-binding pocket of kinases.

  • Halogenated Phenyl Group (3-fluoro): Can enhance binding affinity and modulate pharmacokinetic properties.[11]

  • 5-Iodo Substituent: The iodine atom can serve as a bulky group to confer selectivity or participate in halogen bonding, a recognized interaction in drug-receptor binding.

Given these features, we propose a dual-pathway investigational approach for the initial in vivo characterization of this compound: one exploring its potential as an anti-cancer agent and the other as an anti-inflammatory agent .

Foundational Studies: Prerequisites for In Vivo Efficacy Models

Before proceeding to complex efficacy studies, several foundational experiments are essential to establish a baseline understanding of the compound's behavior and safety profile.

In Vitro Activity Confirmation

The decision to pursue an oncology or anti-inflammatory in vivo model should be data-driven.

  • Oncology Pathway: The compound should be screened against a panel of human cancer cell lines (e.g., NCI-60) to determine its anti-proliferative activity.[12] Cell lines showing high sensitivity (low IC50 values) should be selected for subsequent xenograft studies.

  • Inflammation Pathway: The compound's ability to inhibit inflammatory mediators should be assessed in cell-based assays. A common method is to use lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells and measure the inhibition of nitric oxide (NO), TNF-α, and IL-6 production.[13]

Acute Toxicology and Dose Range Finding

An acute toxicity study is required to determine the Maximum Tolerated Dose (MTD) and to identify a safe dose range for efficacy studies.

Protocol: Acute Toxicity Assessment (Up-and-Down Procedure)

  • Animal Model: Use healthy, young adult mice (e.g., Swiss Webster), with separate groups for males and females.

  • Acclimatization: Allow animals to acclimate for at least 7 days before dosing.

  • Dosing: Administer a single dose of the compound to one animal via the intended clinical route (e.g., oral gavage, intraperitoneal injection). Start with a dose estimated from in vitro data (e.g., 100x the IC50, converted to an in vivo equivalent).

  • Observation: Observe the animal for signs of toxicity (e.g., changes in posture, breathing, activity, convulsions) for a minimum of 48 hours.

  • Dose Adjustment:

    • If the animal survives without significant toxicity, the next animal is given a higher dose (e.g., a 3-fold increase).

    • If the animal shows severe toxicity or dies, the next animal is given a lower dose.

  • Endpoint: Continue the procedure until the MTD is determined. This provides a data-driven basis for selecting doses for efficacy studies (e.g., MTD, 1/2 MTD, 1/4 MTD).

  • Necropsy: Perform a gross necropsy on all animals to observe any organ-level abnormalities.

Pharmacokinetic (PK) Profiling

A preliminary PK study provides critical information on the absorption, distribution, metabolism, and excretion (ADME) of the compound, informing the dosing schedule (e.g., once vs. twice daily).

Protocol: Single-Dose Pharmacokinetic Study in Rodents

  • Animal Model: Use cannulated rats (e.g., Sprague-Dawley) to facilitate serial blood sampling.

  • Dosing: Administer a single, well-tolerated dose of the compound via both intravenous (IV) and the intended therapeutic route (e.g., oral, PO).

  • Blood Sampling: Collect blood samples (approx. 150 µL) from the cannula at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).[14]

  • Plasma Preparation: Immediately process blood to plasma by centrifugation and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters.

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the peak exposure after administration.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area Under the Curve (plasma concentration vs. time)Represents the total drug exposure over time.
Half-lifeDetermines the time required for the drug concentration to decrease by half; dictates dosing frequency.
F (%) Bioavailability (AUC_PO / AUC_IV)The fraction of the oral dose that reaches systemic circulation.

Efficacy Model 1: Anti-Cancer Activity in a Xenograft Model

This protocol is designed to evaluate the compound's ability to inhibit tumor growth in vivo. This is a standard and indispensable method for the preclinical assessment of novel anti-cancer agents.[12]

Workflow for Xenograft Efficacy Study

G cluster_prep Phase 1: Preparation cluster_implant Phase 2: Tumor Implantation cluster_treat Phase 3: Treatment & Monitoring cluster_end Phase 4: Endpoint Analysis cell_culture 1. Cell Line Expansion (e.g., MCF-7, H1975) animal_acclimate 2. Animal Acclimatization (Immunodeficient Mice) implantation 3. Subcutaneous Implantation of Tumor Cells animal_acclimate->implantation tumor_growth 4. Tumor Growth Monitoring (to ~100-150 mm³) implantation->tumor_growth randomization 5. Randomization into Groups (Vehicle, Compound, Positive Control) tumor_growth->randomization treatment 6. Daily Dosing & Monitoring (Tumor Volume, Body Weight) randomization->treatment endpoint 7. Study Termination (Tumor size limit reached) treatment->endpoint analysis 8. Endpoint Analysis (Tumor Weight, Biomarkers, Histology) endpoint->analysis

Caption: Workflow for an anti-cancer xenograft study.

Protocol: In Vivo Xenograft Efficacy Study

  • Animal Model: Use immunodeficient mice (e.g., Athymic Nude or NOD/SCID) to prevent rejection of human tumor cells.[12]

  • Cell Line: Select a human cancer cell line that demonstrated high sensitivity to the compound in vitro. For example, lung cancer (H1975) or breast cancer (MCF-7) are commonly used.[1][12]

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10⁶ cells in Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to establish. Measure tumor dimensions with calipers 2-3 times per week and calculate volume (Volume = 0.5 x Length x Width²).

  • Group Randomization: Once tumors reach an average size of 100-150 mm³, randomize animals into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control (formulation buffer).

    • Group 2: Compound at Dose 1 (e.g., 1/2 MTD).

    • Group 3: Compound at Dose 2 (e.g., MTD).

    • Group 4: Positive control (a standard-of-care agent for the chosen cell line).

  • Treatment Administration: Administer the compound and controls daily (or as determined by PK data) via the chosen route for 21-28 days. Monitor body weight and general health status concurrently.

  • Endpoint Analysis: The study is terminated when tumors in the vehicle group reach a predetermined size limit.

    • Primary Endpoint: Tumor Growth Inhibition (TGI). At the end of the study, excise and weigh the tumors. Calculate TGI (%) = [1 - (Mean Tumor Weight_Treated / Mean Tumor Weight_Vehicle)] x 100.

    • Secondary Endpoints: Perform histological analysis (H&E staining) and biomarker analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3) on tumor tissues.

Efficacy Model 2: Anti-Inflammatory Activity in a Paw Edema Model

This protocol evaluates the compound's ability to suppress acute inflammation, a classic and robust model for screening potential anti-inflammatory agents.[3][8][15]

Workflow for Carrageenan-Induced Paw Edema Study

G cluster_prep Phase 1: Pre-Treatment cluster_inflammation Phase 2: Induction & Measurement cluster_end Phase 3: Analysis animal_acclimate 1. Animal Acclimatization (Wistar or Sprague-Dawley Rats) grouping 2. Randomization & Dosing (Vehicle, Compound, Positive Control) animal_acclimate->grouping paw_measure_pre 3. Baseline Paw Volume Measurement (t=0) grouping->paw_measure_pre carrageenan 4. Induce Inflammation (Subplantar Carrageenan Injection) paw_measure_pre->carrageenan paw_measure_post 5. Measure Paw Volume (t=1, 2, 3, 4, 5 hours) carrageenan->paw_measure_post calc 6. Calculate Edema & Inhibition paw_measure_post->calc biomarker 7. Optional: Biomarker Analysis (Blood/Tissue Cytokines) calc->biomarker

Caption: Workflow for an anti-inflammatory paw edema study.

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Use male or female Wistar or Sprague-Dawley rats (150-200g).

  • Acclimatization & Fasting: Acclimatize animals for 7 days and fast overnight before the experiment with free access to water.

  • Group Randomization: Randomize animals into treatment groups (n=6-8 per group):

    • Group 1: Vehicle control.

    • Group 2: Compound at Dose 1.

    • Group 3: Compound at Dose 2.

    • Group 4: Positive control (e.g., Indomethacin or Celecoxib).[8][13]

  • Compound Administration: Administer the compound and controls orally 60 minutes before inducing inflammation.

  • Inflammation Induction:

    • Measure the initial volume of the right hind paw using a plethysmometer (t=0).

    • Inject 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Endpoint Analysis:

    • Primary Endpoint: Calculate the percentage inhibition of edema for each group at each time point: Inhibition (%) = [1 - (ΔV_Treated / ΔV_Vehicle)] x 100, where ΔV is the change in paw volume from baseline.

    • Secondary Endpoints: At the end of the study, blood may be collected to measure serum levels of pro-inflammatory cytokines like TNF-α and IL-6 via ELISA.[8][13] Paw tissue can be collected for histopathological examination to assess immune cell infiltration.

Hypothetical Mechanism of Action

Based on the pyrimidinone scaffold, a plausible mechanism of action is the inhibition of a protein kinase involved in oncogenic signaling or inflammatory pathways.

Potential Target Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor (e.g., EGFR) or Cytokine Receptor (e.g., TNFR) Kinase_Cascade Kinase Cascade (e.g., RAS/MAPK or JAK/STAT) Receptor->Kinase_Cascade COX2_pathway Prostaglandin Synthesis (COX-2) Receptor->COX2_pathway Transcription Transcription Factors (e.g., NF-κB, AP-1) Kinase_Cascade->Transcription COX2_pathway->Transcription Compound 4-amino-1-(3-fluorophenyl) -5-iodopyrimidin-2(1H)-one Compound->Kinase_Cascade Inhibition Compound->COX2_pathway Inhibition Gene_Expression Gene Expression (Proliferation, Survival, Inflammation) Transcription->Gene_Expression

Caption: Hypothetical inhibition of kinase or inflammatory pathways.

Conclusion

The protocols outlined in this document provide a robust, scientifically-grounded strategy for the initial in vivo characterization of 4-amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one. By systematically evaluating its toxicological, pharmacokinetic, and efficacy profiles in both oncology and inflammation models, researchers can efficiently determine its therapeutic potential and guide its future development. The key to a successful program will be to allow the preliminary in vitro and safety data to guide the selection of the most appropriate in vivo efficacy models.

References

  • Al-Warhi, T., et al. (2025).
  • Al-Ghorbani, M., et al. (2019). In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)
  • Heymann, L., et al. (2021). Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo. MDPI.
  • Jiang, T., et al. (2025). Pyrimidine hybrids with in vivo anticancer therapeutic potential.
  • Fayed, E. A., et al. (2021). In vivo and in vitro anti-inflammatory, antipyretic and ulcerogenic activities of pyridone and chromenopyridone derivatives, physicochemical and pharmacokinetic studies. PubMed.
  • Unknown. (n.d.). Pyrimidinone derivatives as anti-inflammatory drugs.
  • Rashid, H. U., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing.
  • López-Arellano, A., et al. (2026).
  • Ahmed, E. A., et al. (2025). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. PubMed.
  • Wang, Y., et al. (2024). Development of pyrimidone derivatives as nonpeptidic and noncovalent 3-chymotrypsin-like protease (3CLpro) inhibitors with anti-coronavirus activities. PubMed.
  • Jiang, T., et al. (2025). Pyrimidine hybrids with in vivo anticancer therapeutic potential. PubMed.
  • El-Metwally, A. M. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • Peat, A. J., et al. (2004). Synthesis and Biological Evaluation of 1-Aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry.
  • Unknown. (n.d.). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents.
  • Vitaku, E., et al. (n.d.). Recent Advances in Pyrimidine-Based Drugs. PMC.
  • Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
  • Singh, M., & Kumar, D. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. PubMed.
  • Wang, T., et al. (n.d.). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. PMC.
  • Novartis AG. (2021). U.S. Patent No. 8,829,195.
  • Broad Institute. (2017). WO 2017/117331 A1.
  • Wang, T., et al. (n.d.). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers.
  • Unknown. (n.d.).
  • USPTO. (n.d.).
  • Bayer AG. (n.d.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
  • Al-Mekhlafi, F. A., et al. (2026). Pyrimidine-containing natural products: occurrences and biological activities. PMC.
  • Singh, P., et al. (n.d.).
  • Suwinski, J., et al. (2023). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. MDPI.
  • Mohamed, A. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
  • Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. PubMed.
  • Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC.
  • Unknown. (n.d.). 4-AMINO-5,6-DIMETHYLTHIENO(2,3-D)PYRIMIDIN-2(1H)-ONE HYDROCHLORIDE.
  • Paudel, P., et al. (n.d.). Synthesis of [18F] 4-amino-N-(3-chloro-4-fluorophenyl)-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide (IDO5L): a novel potential PET probe for imaging of IDO1 expression. PMC.

Sources

Technical Notes & Optimization

Troubleshooting

"common issues in the synthesis of iodinated heterocycles"

Welcome to the Technical Support Center for Heterocyclic Halogenation. As a Senior Application Scientist, I have designed this guide to address the most pervasive bottlenecks in the synthesis of iodinated heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Halogenation. As a Senior Application Scientist, I have designed this guide to address the most pervasive bottlenecks in the synthesis of iodinated heterocycles.

Unlike bromination or chlorination, iodination presents unique thermodynamic and kinetic challenges. Molecular iodine ( I2​ ) is the least reactive of the halogens, often requiring potent oxidants or specialized catalysts to drive electrophilic aromatic substitution ( SE​Ar ). However, these harsh conditions frequently lead to poor regioselectivity, over-iodination, or catalyst poisoning when applied to electron-deficient or strongly coordinating heterocycles.

This guide bridges theoretical mechanistic principles with field-proven benchtop solutions.

Section 1: Troubleshooting Guides & FAQs

Q1: Why am I getting a mixture of constitutional isomers when using I2​ or NIS on my quinoline/pyridine derivatives?

The Causality: Molecular iodine ( I2​ ) and standard electrophilic reagents like N-iodosuccinimide (NIS) or 1,3-diiodo-5,5-dimethylhydantoin (DIH) often lack the electrophilicity required to react cleanly with electron-deficient heterocycles[1]. When forced under harsh conditions (e.g., high heat or strong acids), the energy barrier between competing transition states narrows, leading to poor regiocontrol and isomer mixtures[1]. The Solution: You must dictate the mechanistic pathway. For example, in quinoline and pyridone systems, you can switch between C3 and C5 iodination by toggling between radical and electrophilic pathways. Generating an iodo radical (using K2​S2​O8​ , NaI , and a metal catalyst) specifically directs iodination to the C3 position due to the stability of the first-formed radical intermediate[2]. Alternatively, for purely electrophilic control without harsh acids, consider generating highly reactive sulfonyl hypoiodites in situ (e.g., mixing I2​ with silver mesylate), which provides exquisite regioselectivity even on deactivated rings[1].

Q2: My transition-metal catalyzed C-H iodination stalls at low conversion. Is my heterocycle poisoning the catalyst?

The Causality: Yes. Nitrogen-containing heterocycles (especially pyridines, thiazoles, and oxazoles) are strong σ -donors. In Pd(II)-catalyzed C-H activation, these substrates outcompete the directing groups, irreversibly coordinating to the palladium center and preventing the catalytic cycle from turning over[3]. Furthermore, the generation of iodide ( I− ) during the reaction can bridge Pd centers, forming inactive dimeric species. The Solution:

  • Use an Iodide Scavenger: Introduce Cesium Acetate ( CsOAc ). It acts as a dual-purpose reagent: it provides the acetate necessary for the concerted metalation-deprotonation (CMD) step and precipitates out the inhibitory iodide ions as CsI , keeping the Pd center active[3].

  • Prevent Substrate Dimerization: If your heterocycle is dimerizing, add a catalytic amount of an oxidant like K2​S2​O8​ (0.2 equiv). This suppresses the formation of off-target bis-heterocycle dimers[3].

Q3: I am experiencing rapid in vivo deiodination of my radioiodinated heterocycle during preclinical PET/SPECT imaging. How can I stabilize the C-I bond?

The Causality: While iodine on sp2 hybridized carbons in simple iodoarenes is generally stable, iodinated heterocycles are highly susceptible to enzymatic deiodination[4]. This is primarily driven by Cytochrome P450 (CYP450) enzymes, which catalyze the oxidative metabolism of the heterocyclic ring, inadvertently leading to the cleavage of the C-I bond[4]. The Solution: Structural modification is required. Avoid placing the iodine atom adjacent to highly electron-rich heteroatoms that are prime targets for CYP450 oxidation. Introducing steric shielding (e.g., adjacent methyl groups) or electron-withdrawing groups (like difluorination) on the ring can significantly increase the metabolic biostability of the C-I bond[4].

Q4: Oxidative iodination with Chloramine-T is causing degradation and over-oxidation of my substrate. What is a milder alternative?

The Causality: Chloramine-T is a strong oxidant. While effective for generating electrophilic iodine species, extended reaction times or temperatures above 80 °C lead to over-oxidation, polymerization, or chlorination side-reactions[5]. The Solution: Transition to a mild, one-pot I2​ / AgOAc system in dichloromethane. The silver acetate acts as a mild halogen abstractor, pulling iodide to form insoluble AgI , thereby generating a highly reactive, localized electrophilic iodine species ( AcOI ) without the destructive oxidative potential of Chloramine-T[6].

Section 2: Quantitative Data & Reagent Selection Matrix

To streamline your experimental design, consult this comparative matrix of iodination systems.

Iodination SystemTarget HeterocyclesPrimary Mechanistic IssueRecommended Solution
I2​ / NIS / DIH Pyrroles, Indoles (Electron-rich)Over-iodination; poor regioselectivity on deactivated rings[1].Lower temperature (-78 °C); switch to I2​ / AgOAc for stoichiometric control[6].
I2​ / AgOAc Pyridines, QuinolinesLight sensitivity of Ag salts; heterogeneous reaction mixture.Run strictly in the dark; ensure vigorous stirring in DCM[6].
NaI / K2​S2​O8​ Quinolines, PyridonesCompeting electrophilic vs. radical pathways leading to C3/C5 mixtures[2].Control temperature and solvent; use radical initiators for C3 selectivity[2].
Pd(OAc) 2​ / I2​ Thiazoles, OxazolesSevere catalyst poisoning by substrate coordination[3].Add CsOAc as an iodide scavenger; use N-methylformamide (NMF) solvent[3].
I2​ / AgOMs Deactivated HeteroarenesReagent instability (methanesulfonyl hypoiodite is highly reactive)[1].Generate strictly in situ at controlled temperatures; avoid protic solvents[1].

Section 3: Validated Experimental Protocols

Protocol A: Mild Regioselective Iodination using I2​ / AgOAc

Purpose: To achieve mono-iodination of hydroxypyridines or quinolines without over-oxidation.

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Wrap the flask in aluminum foil to exclude light, as silver salts and the resulting intermediates are highly photosensitive.

  • Reagent Loading: Dissolve the heterocyclic substrate (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Activation: Add Silver Acetate ( AgOAc , 1.1 mmol) to the stirring solution.

  • Iodine Addition: Slowly add molecular iodine ( I2​ , 1.05 mmol) in portions over 10 minutes. Self-Validation Check: The solution will initially turn deep purple, but should gradually shift to a yellowish suspension as AgI precipitates.

  • Reaction: Stir at room temperature for 2-4 hours. Monitor via TLC or LC-MS until the starting material is consumed.

  • Workup: Filter the reaction mixture through a short pad of Celite to remove the AgI precipitate. Wash the organic layer with saturated aqueous Na2​S2​O3​ (to quench unreacted I2​ ), dry over MgSO4​ , and concentrate in vacuo[6].

Protocol B: Pd(II)-Catalyzed Directed C-H Iodination

Purpose: To functionalize unactivated C-H bonds on strongly coordinating heterocycles.

  • Setup: In a thick-walled glass tube equipped with a magnetic stir bar, add the amide-directed heterocyclic substrate (0.2 mmol), Pd(OAc)2​ (10 mol%), and molecular iodine ( I2​ , 2.0 equiv)[3].

  • Crucial Additives: Add Cesium Acetate ( CsOAc , 2.0 equiv) to act as the iodide scavenger. If dimerization is a known issue for your substrate, add K2​S2​O8​ (0.2 equiv)[3].

  • Solvent: Add N-methylformamide (NMF) or DMSO (1.5 mL). Note: NMF often provides superior solubility for the active Pd-complexes in these specific transformations.

  • Heating: Seal the tube with a Teflon-lined cap and heat at 110 °C for 12-24 hours.

  • Quench & Purify: Cool to room temperature, dilute with ethyl acetate, and wash with saturated Na2​S2​O3​ and brine. Purify via silica gel chromatography.

Section 4: Mechanistic & Workflow Visualizations

Mechanistic Divergence in Regioselective Iodination

The following diagram illustrates how tuning the reaction conditions dictates the mechanistic pathway, thereby solving regioselectivity issues in quinoline iodination.

MechanisticPathway Substrate Quinoline Derivative RadicalPath Radical Pathway (NaI, K2S2O8, Heat) Substrate->RadicalPath Single Electron Transfer ElectrophilicPath Electrophilic Pathway (I2, AgOAc or Hypoiodites) Substrate->ElectrophilicPath Two Electron Attack IntermediateRad C3-Radical Intermediate (Thermodynamically Stable) RadicalPath->IntermediateRad IntermediateElec C5-Arenium Ion (Kinetically Favored) ElectrophilicPath->IntermediateElec ProductC3 C3-Iodoquinoline IntermediateRad->ProductC3 Iodine Trapping ProductC5 C5-Iodoquinoline IntermediateElec->ProductC5 Deprotonation

Fig 1: Divergent regioselectivity in quinoline iodination via radical (C3) vs. electrophilic (C5) pathways.

Troubleshooting Workflow: Overcoming Catalyst Poisoning

When performing Pd-catalyzed C-H iodination on heterocycles, use this logic tree to resolve stalled reactions.

TroubleshootingWorkflow Start Reaction Stalled / Low Yield? CheckDimer Are bis-heterocycle dimers present? Start->CheckDimer AddPersulfate Add K2S2O8 (0.2 eq) to suppress dimerization CheckDimer->AddPersulfate Yes (LC-MS confirmed) CheckPoisoning Is Pd precipitating as Palladium Black/Iodide? CheckDimer->CheckPoisoning No Success Catalytic Cycle Restored AddPersulfate->Success AddCsOAc Add CsOAc (2.0 eq) as Iodide Scavenger CheckPoisoning->AddCsOAc Yes (Iodide inhibition) CheckSolvent Change solvent to NMF or DMSO CheckPoisoning->CheckSolvent No (Poor solubility) AddCsOAc->Success CheckSolvent->Success

Fig 2: Decision matrix for troubleshooting Pd-catalyzed C-H iodination of strongly coordinating heterocycles.

References

  • Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination Source: nih.gov URL:[Link]

  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil Source: rsc.org (Chemical Communications) URL:[Link]

  • Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years Source: nih.gov URL:[Link]

  • A new, mild one-pot synthesis of iodinated heterocycles as suitable precursors for N-heterocyclic carbene complexes Source: ucd.ie (Tetrahedron Letters) URL:[Link]

  • Pd(II)-Catalyzed C–H Iodination Using Molecular I2 as the Sole Oxidant Source: acs.org (Journal of the American Chemical Society) URL:[Link]

  • Selective C–H Iodination of (Hetero)arenes Source: acs.org (Organic Letters) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Suzuki Coupling for Fluorophenyl Pyrimidinones

A Guide for Research, Development, and Manufacturing Scientists Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving fluorophenyl and pyrimidinone scaffolds. As a Senio...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Research, Development, and Manufacturing Scientists

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving fluorophenyl and pyrimidinone scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the reaction's intricacies. The coupling of electron-deficient fluorophenyl boronic acids with heteroaromatic pyrimidinones presents unique challenges, from catalyst deactivation to competing side reactions. This guide is structured to help you navigate these challenges through logical troubleshooting and informed optimization.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter in the lab. Each issue is followed by a series of diagnostic questions and corrective actions grounded in the reaction mechanism.

Q1: My reaction shows low to no product yield, with starting materials largely unconsumed. What should I investigate?

This is a common and frustrating issue, often pointing to a problem with the catalytic cycle's initiation or turnover. Let's break down the potential culprits.

A. Potential Cause: Inactive Catalyst System

The heart of the Suzuki reaction is the Pd(0) catalyst. If it fails to form or is deactivated, the reaction will not proceed.[1]

  • Is your palladium source old or improperly stored?

    • Insight: Palladium sources like Pd(OAc)₂ can degrade over time. Precatalysts, especially those involving air-sensitive phosphine ligands, require storage under an inert atmosphere.

    • Action: Use a fresh, high-purity palladium source or a recently purchased precatalyst. For challenging couplings, consider using modern, air-stable precatalysts (e.g., Buchwald G3 or G4 precatalysts) which reliably generate the active Pd(0) species.[2]

  • Is your reaction mixture thoroughly deoxygenated?

    • Insight: Oxygen is a notorious poison for the Pd(0) catalyst and can oxidize phosphine ligands, rendering them incapable of coordinating with the palladium center.[1]

    • Action: Ensure your solvent is rigorously degassed before use. This can be achieved by sparging with an inert gas (argon or nitrogen) for 30-60 minutes or by using several freeze-pump-thaw cycles.[1][3] Assemble your reaction under a positive pressure of inert gas.

  • Are the nitrogen atoms in your pyrimidinone inhibiting the catalyst?

    • Insight: The Lewis basic nitrogen atoms of the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation and preventing it from participating in the catalytic cycle.[4][5]

    • Action: Switch to a catalyst system with bulky ligands. Sterically hindered ligands, such as biaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), create a "pocket" around the palladium that favors the approach of the aryl halide and boronic acid while disfavoring coordination by the pyrimidine nitrogen.[2][6]

B. Potential Cause: Suboptimal Reaction Conditions

  • Is the temperature appropriate?

    • Insight: While some modern catalysts work at room temperature, many Suzuki couplings require heat to drive the oxidative addition and reductive elimination steps.[1] However, excessive heat can accelerate catalyst decomposition and side reactions.[1]

    • Action: If reacting at a lower temperature, cautiously increase it in 10-20 °C increments (e.g., from 80 °C to 100 °C). Monitor by TLC or LC-MS to see if product formation begins.

  • Is your base activating the boronic acid effectively?

    • Insight: The base is crucial for the transmetalation step, where it forms a more nucleophilic "ate" complex with the boronic acid.[7][8] The effectiveness of a base depends on its strength, solubility, and the solvent system.

    • Action: Perform a small-scale screen of different bases. Potassium phosphate (K₃PO₄) is often a robust choice for heteroaromatic couplings. Cesium carbonate (Cs₂CO₃) can be effective due to its higher solubility in organic solvents.[8]

Q2: My reaction is complete, but the yield is low due to significant side product formation. How can I identify and minimize these byproducts?

Side reactions compete with your desired product formation and are a major source of yield loss. The two most common culprits in this specific coupling are protodeboronation and homocoupling.

A. Issue: Protodeboronation (Ar-B(OH)₂ → Ar-H)

  • What is it? This is the protonolysis of the boronic acid, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, consuming your nucleophile.[9] This is particularly problematic for electron-poor aryl boronic acids (like many fluorophenyl derivatives) and under basic, aqueous conditions.[9][10]

  • How to Minimize It:

    • Use a Boronic Ester: Convert the boronic acid to a more stable derivative, like a pinacol ester (B(pin)) or an MIDA boronate ester.[9] These act as "slow-release" sources of the boronic acid, keeping its concentration low throughout the reaction and minimizing the opportunity for this side reaction.[9]

    • Optimize the Base and Temperature: High temperatures and strongly basic aqueous conditions can accelerate protodeboronation.[4] Consider a milder base (e.g., K₂CO₃ instead of K₃PO₄) or a less aqueous solvent system if possible.

    • Use a Faster Catalyst: A highly active catalyst system that promotes rapid cross-coupling can outcompete the slower protodeboronation pathway.[9][11] Buchwald-type ligands and precatalysts are excellent for this purpose as they can facilitate reactions at lower temperatures and shorter times.[12]

B. Issue: Homocoupling (Ar-X + Ar-X or Ar-B(OH)₂ + Ar-B(OH)₂)

  • What is it? The formation of biaryl products from two identical coupling partners (e.g., pyrimidinone-pyrimidinone or fluorophenyl-fluorophenyl). This can be catalyzed by palladium, especially in the presence of oxygen.[13]

  • How to Minimize It:

    • Strictly Anaerobic Conditions: Thorough degassing is critical to prevent oxygen-mediated homocoupling of the boronic acid.[1]

    • Optimize Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can help ensure the palladium species preferentially reacts with it after oxidative addition, reducing the chance of aryl halide homocoupling.

    • Maintain an Active Catalyst: A healthy, active catalyst promotes the desired cross-coupling pathway. Catalyst blackening (precipitation of Pd(0)) is a sign of aggregation and decomposition, which can sometimes promote homocoupling.[1][13] Ensure an adequate ligand-to-palladium ratio (typically 1:1 to 2:1 for monoligated Pd(0) species from precatalysts) to maintain catalyst stability.[1]

Frequently Asked Questions (FAQs)

This section provides answers to broader, strategic questions about reaction design for fluorophenyl pyrimidinones.

Q1: What is the best catalyst and ligand system to start with for this class of compounds?

For coupling electron-deficient and heteroaromatic partners, standard catalysts like Pd(PPh₃)₄ may be sluggish or ineffective.[4] You should begin with a more robust, modern catalyst system designed for challenging substrates.

Recommendation: Start with a second or third-generation Buchwald precatalyst paired with a bulky, electron-rich biarylmonophosphine ligand.

Catalyst/Ligand SystemKey AdvantagesWhen to Use
XPhos Pd G3/G4 Highly active, broad substrate scope, excellent for heteroaryl chlorides. Promotes fast reactions, minimizing side products.[12]Excellent general starting point for challenging couplings, especially with chloro-pyrimidinones.
SPhos Pd G3/G4 Often provides superior results for sterically hindered substrates.[2]Use when you have substitution near the coupling site on either partner.
PEPPSI-IPr An N-heterocyclic carbene (NHC) based catalyst. Very robust and thermally stable.Good alternative to phosphine ligands, particularly if phosphine-related side reactions are suspected.

The rationale is that these bulky ligands accelerate the rate-limiting reductive elimination step and stabilize the palladium center, preventing decomposition and deactivation by the pyrimidinone nitrogens.[6]

Q2: How do I select the optimal base and solvent?

The base and solvent are not independent variables; their combination is critical.

  • Base Selection: The primary role of the base is to form the boronate species [R-B(OH)₃]⁻, which is more competent for transmetalation than the neutral boronic acid.[14]

    • Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is often highly effective in these couplings. It's a reliable first choice.

    • Carbonates (K₂CO₃, Cs₂CO₃): K₂CO₃ is a milder option if your substrate is base-sensitive. Cs₂CO₃ is more soluble in organic solvents and can accelerate reactions, but it is more expensive.

    • Fluorides (KF, CsF): Can be effective, particularly in anhydrous conditions, but are less commonly used as a first choice.

  • Solvent Selection: A polar, aprotic solvent, often with water, is typical. The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

    • 1,4-Dioxane / H₂O: A classic and effective combination.

    • THF / H₂O: Another excellent choice.

    • Toluene / H₂O or CPME / H₂O: Can be useful, especially at higher temperatures.

    • Anhydrous Solvents: While less common, systems using an organic base (e.g., triethylamine) in a solvent like DMF can work, but aqueous inorganic bases are generally more reliable for this reaction.

Screening is Key: The optimal combination is substrate-dependent. It is highly recommended to perform a small-scale screen of 2-3 bases and 2 solvent systems to identify the highest-yielding conditions empirically.

Q3: My pyrimidinone has two different halogen atoms (e.g., 2-chloro-4-bromopyrimidine). How do I control which one reacts?

You can achieve high levels of regioselectivity based on the inherent reactivity differences of carbon-halogen bonds in the oxidative addition step.

  • Reactivity Order: The general reactivity trend for oxidative addition to Pd(0) is C-I > C-OTf > C-Br >> C-Cl .

  • Practical Application: For a 2-chloro-4-bromopyrimidine, the Suzuki coupling will overwhelmingly occur at the more reactive C-Br bond first. You can isolate the 4-aryl-2-chloropyrimidine product. This allows for sequential functionalization, where you can then perform a second, typically more forcing, Suzuki coupling at the C-Cl position with a different boronic acid if desired.[15][16]

Visualizing the Process

Understanding the core mechanism and a logical troubleshooting workflow can significantly aid in optimizing your reaction.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L_n (Active Catalyst) OxAdd R¹-Pd(II)-X(L_n) (Oxidative Adduct) Pd0->OxAdd Oxidative Addition Trans R¹-Pd(II)-R²(L_n) OxAdd->Trans Transmetalation RedEl [R¹-Pd(II)-R²(L_n)]‡ Trans->RedEl RedEl->Pd0 Reductive Elimination Product R¹-R² (Desired Product) RedEl->Product ArylHalide R¹-X (Pyrimidinone Halide) ArylHalide->OxAdd Boronic R²-B(OH)₂ (Fluorophenyl Boronic Acid) Boronic->Trans Base Base (e.g., K₃PO₄) Base->Trans Activates Boronic Acid Troubleshooting_Workflow start Start: Low or No Yield check_sm Starting Materials Consumed? Yes No start->check_sm:f0 no_path_title Reaction Failure check_sm:f2->no_path_title yes_path_title Side Reaction Issue check_sm:f1->yes_path_title check_catalyst Check Catalyst System: - Fresh Pd source/precatalyst? - Ligand appropriate for heteroaromatics? - Correct Pd:Ligand ratio? no_path_title->check_catalyst check_degas Check Reaction Setup: - Solvent properly degassed? - Assembled under inert gas? check_catalyst->check_degas check_conditions Screen Conditions: - Increase temperature? - Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃)? check_degas->check_conditions check_proto Protodeboronation Suspected? (Ar-H from boronic acid observed) yes_path_title->check_proto check_homo Homocoupling Suspected? (Dimer of starting materials observed) yes_path_title->check_homo fix_proto Mitigate Protodeboronation: - Use boronic ester (pinacol, MIDA). - Use a more active/faster catalyst. - Lower temperature if possible. check_proto->fix_proto fix_homo Mitigate Homocoupling: - Ensure rigorous degassing. - Optimize stoichiometry (slight excess of boronic acid). - Ensure catalyst is stable (no Pd black). check_homo->fix_homo

Caption: A logical workflow for troubleshooting low-yielding reactions.

Experimental Protocols

Protocol 1: Standard Starting Conditions

This protocol serves as a robust baseline for initiating your optimization.

  • Reagent Preparation:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add the halo-pyrimidinone (1.0 equiv), the fluorophenyl boronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Inerting the Flask:

    • Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. [4]3. Solvent Addition:

    • Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 or 5:1 ratio by volume) via syringe. The final concentration should be around 0.1 M with respect to the limiting reagent.

  • Catalyst Addition:

    • Under a positive flow of inert gas, add the palladium catalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Reaction:

    • Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring:

    • Monitor the reaction's progress by taking aliquots and analyzing via TLC or LC-MS until the limiting starting material is consumed.

  • Work-up:

    • Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and then with brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Protocol 2: Optimized Protocol for Challenging Substrates (Using a Boronic Ester)

This protocol incorporates best practices to minimize side reactions like protodeboronation.

  • Reagent Preparation:

    • To a dry Schlenk flask, add the chloro-pyrimidinone (1.0 equiv), the fluorophenyl boronic acid pinacol ester (1.2 equiv), and cesium carbonate (Cs₂CO₃, 2.5 equiv).

    • Rationale: The pinacol ester is more stable than the boronic acid, reducing protodeboronation. [9]Cs₂CO₃ is often effective in more challenging couplings.

  • Inerting the Flask:

    • Seal the flask and cycle between vacuum and argon/nitrogen three times.

  • Solvent Addition:

    • Add degassed THF and degassed water (e.g., in a 10:1 ratio by volume) via syringe to a concentration of ~0.1 M.

    • Rationale: A less aqueous system can further suppress protodeboronation.

  • Catalyst Addition:

    • Under a positive flow of inert gas, add the SPhos Pd G4 precatalyst (0.5-1 mol%).

    • Rationale: A lower catalyst loading with a highly active G4 precatalyst can be more efficient and cost-effective. SPhos is chosen for its general robustness. [2]5. Reaction:

    • Heat the reaction to 70-80 °C.

    • Rationale: A highly active catalyst may allow for a lower reaction temperature, improving the stability of sensitive functional groups.

  • Monitoring, Work-up, and Purification:

    • Follow steps 6-8 from the standard protocol.

By systematically addressing potential points of failure and understanding the "why" behind each component's role, you can efficiently develop a high-yielding and robust Suzuki coupling for your specific fluorophenyl pyrimidinone targets.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Correa, A., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition. [Link]

  • The Organic Chemistry Tutor. (2020, June 5). Suzuki Cross-Coupling Mechanism. YouTube. [Link]

  • Unknown Source. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. [No URL provided]
  • ChemRxiv. Bulky phosphine ligands promote palladium-catalyzed protodeboronation. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Das, A., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • Z. K. (Ken) St-Jean, et al. (2021). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2014). A concise Pd catalyzed cross coupling reaction along with deprotection for the synthesis of a new series of pyrimidine derivatives. [Link]

  • Chemistry LibreTexts. (2023, January 22). Suzuki-Miyaura Coupling. [Link]

  • RSC Publishing. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. [Link]

  • PubMed. (2026). Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules. [Link]

  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition. [Link]

  • Adamo, A., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. [Link]

  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Unknown Source. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [No URL provided]
  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • Chemical Society Reviews. (2021). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Handy, S. T., & Zhang, Y. (2006). One-pot Double Suzuki Couplings of Dichloropyrimidines. Organic Letters. [Link]

  • DSpace@MIT. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. [Link]

  • ResearchGate. (2019). Site‐selective Suzuki‐Miyaura – Miyura cross‐coupling reactions of.... [Link]

  • Scilit. (2026). Palladium-catalyzed Suzuki–Miyaura and Buchwald–Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules. [Link]

  • White Rose eTheses Online. (2019). Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. [Link]

  • Semantic Scholar. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. [Link]

  • ACS Publications. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. [Link]

  • National Institutes of Health. (2015). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]

  • ResearchGate. (2018). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. [Link]

  • RSC Publishing. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. [Link]

  • National Institutes of Health. (2019). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. [Link]

  • YouTube. (2023, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • ACS Publications. (2023). Co-Catalyzed Suzuki–Miyaura Coupling of Organoboronic Acids and Alkynyl Chlorides Using Potassium Bicarbonate as Base. [Link]

  • PubMed. (2011). Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. [Link]

  • Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-49). [Link]

  • Thomas, S., & Aggarwal, V. K. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6363-6380. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one

Introduction Welcome to the technical support guide for the synthesis of 4-amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one. This molecule represents a class of highly functionalized pyrimidinone scaffolds that are of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one. This molecule represents a class of highly functionalized pyrimidinone scaffolds that are of significant interest in medicinal chemistry and drug development.[1][2] The successful and high-yield synthesis of such compounds is critical for advancing research programs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) encountered during the synthesis of this and structurally related molecules. Our focus is on providing scientifically-grounded solutions to common challenges, thereby enabling you to optimize your reaction outcomes.

Proposed Synthetic Pathway

The synthesis of 4-amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one is most effectively approached via a two-step sequence starting from a commercially available or readily synthesized pyrimidinone core. The general strategy involves an initial N-arylation reaction followed by a regioselective iodination at the C5 position.

G cluster_0 Step 1: N-Arylation cluster_1 Step 2: C5-Iodination A 4-Amino-pyrimidin-2(1H)-one C 4-Amino-1-(3-fluorophenyl) -pyrimidin-2(1H)-one A->C Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., Xantphos) Base (e.g., t-BuONa) Solvent (e.g., Toluene) B 3-Fluoroaryl Halide (e.g., 1-bromo-3-fluorobenzene) D 4-Amino-1-(3-fluorophenyl) -pyrimidin-2(1H)-one F Target Molecule: 4-Amino-1-(3-fluorophenyl) -5-iodopyrimidin-2(1H)-one D->F Solvent (e.g., DMF/H₂O) E Iodinating Agent (e.g., I₂ / NaNO₂)

Caption: General two-step workflow for the synthesis of the target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for the N-arylation of the pyrimidinone core? A1: The Buchwald-Hartwig amination is a highly versatile and widely adopted method for forming the C-N bond between an aryl halide and the pyrimidinone nitrogen.[3][4] This palladium-catalyzed cross-coupling reaction offers excellent functional group tolerance and generally proceeds under relatively mild conditions, making it superior to traditional methods.[3]

Q2: Why is the C5 position of the pyrimidinone ring targeted for iodination? A2: The C5 position of the pyrimidin-2(1H)-one ring is electron-rich due to the influence of the adjacent amino group at C4 and the ring nitrogen atoms. This makes it the most nucleophilic carbon on the ring and thus highly susceptible to electrophilic substitution reactions, such as iodination. This regioselectivity is a common feature in the chemistry of pyrimidine derivatives.[5]

Q3: My overall yield is consistently low. Which step is likely the primary bottleneck? A3: Both the N-arylation and the iodination steps can present challenges. However, the palladium-catalyzed N-arylation is often more complex to optimize due to the number of components (catalyst, ligand, base, solvent) that must work in concert.[3] Catalyst deactivation, inappropriate ligand choice, or suboptimal base strength are common culprits for low yield in this step.[3][6]

Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during your synthesis.

Section 1: Low Yield and Side Reactions in N-Arylation

Q: My Buchwald-Hartwig N-arylation reaction shows low or no conversion of the starting 4-aminopyrimidin-2(1H)-one. What are the likely causes and how can I fix it?

A: Low or no conversion is a frequent issue that can typically be traced back to one of four key areas: catalyst activity, reaction conditions, base strength, or reagent quality.

Troubleshooting_N_Arylation cluster_checks cluster_solutions Start Problem: Low/No N-Arylation Yield Check_Catalyst 1. Check Catalyst System Start->Check_Catalyst Check_Conditions 2. Review Reaction Conditions Check_Catalyst->Check_Conditions Active & Correct Sol_Catalyst Solution: - Use fresh Pd(OAc)₂ or a pre-catalyst. - Ensure the chosen ligand is appropriate (e.g., Xantphos). - Degas solvent thoroughly to prevent catalyst oxidation. Check_Catalyst->Sol_Catalyst Inactive or Inappropriate Check_Base 3. Evaluate Base Check_Conditions->Check_Base Optimal Sol_Conditions Solution: - Ensure an inert atmosphere (Argon/Nitrogen). - Optimize temperature (80-110 °C is typical). - Monitor reaction by TLC/LC-MS to determine optimal time. Check_Conditions->Sol_Conditions Suboptimal Check_Reagents 4. Verify Reagent Quality Check_Base->Check_Reagents Sufficiently Strong Sol_Base Solution: - If using a weak base (K₂CO₃, Cs₂CO₃), switch to a stronger base like t-BuONa or LHMDS. - Ensure base is anhydrous. Check_Base->Sol_Base Too Weak Sol_Reagents Solution: - Use anhydrous, degassed aprotic solvents (Toluene, Dioxane). - Confirm purity of starting materials. Check_Reagents->Sol_Reagents Contains Water or Impurities

Caption: Troubleshooting workflow for low N-arylation yield.

  • Catalyst Inactivity: The active Pd(0) species is sensitive to oxygen.[3] Ensure your solvent is thoroughly degassed and the reaction is performed under a strict inert atmosphere (Argon or Nitrogen). Palladium(II) acetate (Pd(OAc)₂) can be of variable quality; using a fresh bottle or a more stable palladium pre-catalyst can provide more consistent results.[3]

  • Ligand Choice: The ligand is crucial for facilitating the catalytic cycle. For N-arylation of electron-rich heterocycles, bi-dentate phosphine ligands like Xantphos are often effective.[3][4] If using aryl chlorides, which are less reactive, more electron-rich and bulky ligands like BrettPhos may be required.[3]

  • Base Strength: A strong, non-nucleophilic base is required to deprotonate the pyrimidinone. Sodium tert-butoxide (t-BuONa) is a common and effective choice.[3] Weaker bases like potassium carbonate (K₂CO₃) may result in slow or incomplete reactions.[3]

  • Reagent Purity: All reagents and solvents must be anhydrous.[6][7] Trace amounts of water can hydrolyze the base and intermediates, as well as contribute to catalyst deactivation.

Q: I am forming the desired N-aryl product, but the yield is compromised by a significant amount of hydrodehalogenation (replacement of the halogen on the aryl halide with hydrogen). How can I suppress this side reaction?

A: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig couplings, often promoted by trace water or oxygen.

  • Rigorous Inert Conditions: First, ensure your reaction setup is scrupulously free of oxygen and water. Use a well-degassed solvent and maintain a positive pressure of an inert gas.[3]

  • Base Addition: Adding the base in portions or via slow addition (e.g., using a syringe pump for a solution of the base) can sometimes minimize this pathway by keeping the concentration of the active base low at any given time.

  • Temperature Control: Lowering the reaction temperature may disfavor the hydrodehalogenation pathway relative to the desired C-N coupling. Monitor the reaction progress to find a balance between reaction rate and side product formation.[3]

ParameterCondition A (Baseline)Condition B (Optimized)Rationale for Change
Catalyst Pd(OAc)₂[Pd(cinnamyl)Cl]₂Pre-catalysts often provide more consistent generation of the active Pd(0) species.[3]
Ligand XantphosXantphosA good starting point for this class of substrate.[3][4]
Base K₂CO₃t-BuONaA stronger base is often required for efficient deprotonation and catalytic turnover.[3]
Solvent THFToluene (degassed)Toluene is a common, effective solvent. Thorough degassing is critical to prevent catalyst oxidation.[3]
Atmosphere Nitrogen balloonArgon via Schlenk lineA Schlenk line provides a more robust inert atmosphere, minimizing oxygen and moisture.[3]

Table 1. Example of condition optimization for the Buchwald-Hartwig N-arylation step.

Section 2: Inefficient and Unselective C5-Iodination

Q: My iodination reaction is sluggish and gives low yields of the 5-iodo product, with significant unreacted starting material. How can I drive the reaction to completion?

A: Electrophilic iodination of aromatic systems can be challenging because molecular iodine (I₂) is a relatively weak electrophile.[5][8] The reaction often requires an activating agent or oxidant to generate a more potent iodinating species (e.g., I⁺).

  • Choice of Iodinating System: Simply using I₂ alone is often insufficient. Several effective systems have been reported for the iodination of pyrimidines:

    • I₂ with Sodium Nitrite (NaNO₂): This is an efficient, eco-friendly, and mild system that can be performed at room temperature, often providing high yields in a short time.[9]

    • I₂ with Silver Nitrate (AgNO₃): This is another effective method, particularly under solvent-free mechanochemical (grinding) conditions, which can be both rapid and high-yielding.[5][8][10] The silver salt acts as a halide scavenger and activator.

    • N-Iodosuccinimide (NIS): NIS is a common and easy-to-handle electrophilic iodine source that can be effective, though it may sometimes require acidic catalysis or longer reaction times.

Reagent SystemTypical ConditionsAdvantagesDisadvantages
I₂ / NaNO₂ H₂O/DMF, Room TempMild, fast, high yield, "green"[9]May require aqueous conditions.
I₂ / AgNO₃ Solvent-free grinding or solventFast, high yield, simple setup[8][10]Stoichiometric silver waste.
N-Iodosuccinimide (NIS) CH₃CN or DMF, 25-60 °CEasy to handle, commercially availableCan be less reactive, may require optimization.
I₂ / HNO₃ Acetic AcidStrong activating systemHarsh acidic and oxidative conditions.[9]

Table 2. Comparison of common iodinating reagents for pyrimidinones.

  • Stoichiometry: Ensure you are using a sufficient excess of the iodinating reagent. Typically, 1.2 to 2.0 equivalents of the iodine source and activating agent are required for complete conversion.[8]

  • Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS. Over-extending the reaction time can sometimes lead to the formation of degradation byproducts.

Q: My reaction produces the desired 5-iodo product, but I'm also observing impurities that I suspect are over-iodinated or regioisomers. How can I improve the selectivity?

A: While the C5 position is strongly activated, over-iodination or reaction at other sites can occur under harsh conditions.

  • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Many effective iodinations can be performed at room temperature.[9] Avoid excessive heating.

  • Slow Addition: Add the iodinating reagent (e.g., a solution of I₂ or solid NIS) slowly and in portions to the reaction mixture. This keeps the instantaneous concentration of the electrophile low, favoring reaction at the most activated C5 site and minimizing the chance of a second iodination event.

  • pH Control: In some systems, particularly aqueous ones, controlling the pH can be important. Highly acidic conditions can alter the electronic properties of the heterocyclic ring and may affect selectivity.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-amino-1-(3-fluorophenyl)pyrimidin-2(1H)-one via Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization.[3]

  • Preparation: To a dry Schlenk flask, add 4-aminopyrimidin-2(1H)-one (1.0 eq), 1-bromo-3-fluorobenzene (1.1 eq), sodium tert-butoxide (t-BuONa) (1.4 eq), and Xantphos (0.05 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with dry argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of argon, add palladium(II) acetate (Pd(OAc)₂) (0.02 eq).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the title compound.

Protocol 2: C5-Iodination of 4-amino-1-(3-fluorophenyl)pyrimidin-2(1H)-one

This protocol is adapted from a mild and efficient method.[9]

  • Preparation: In a round-bottom flask, dissolve 4-amino-1-(3-fluorophenyl)pyrimidin-2(1H)-one (1.0 eq) in a suitable solvent like DMF or a mixture of DMF and water.

  • Reagent Addition: Add sodium nitrite (NaNO₂) (2.0 eq) to the solution and stir until it dissolves.

  • Iodination: To the stirring solution, add molecular iodine (I₂) (1.5 eq) in one portion at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often rapid, and the dark color of the iodine will fade as it is consumed.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 0.5 to 1.5 hours).

  • Quenching: Upon completion, pour the reaction mixture into cold water. Quench any unreacted iodine by adding a 5% aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the solution becomes colorless.

  • Isolation: The product will often precipitate as a solid. Collect the precipitate by filtration and wash thoroughly with cold water.

  • Purification: Dry the solid product. If necessary, the crude product can be further purified by recrystallization or column chromatography.

References

  • Optimizing reaction conditions for N-arylation of 2-Chloro-4-methylpyrimidin-5-amine. Benchchem.
  • Troubleshooting common issues in pyrimidine synthesis. Benchchem.
  • N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. Chemical Science (RSC Publishing).
  • Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. MDPI.
  • Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. MDPI.
  • Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. ResearchGate.
  • Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4- amino nicotino nitrile as an effective precursor. ResearchGate.
  • Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. RSC Publishing - The Royal Society of Chemistry.
  • Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors. PubMed.
  • One-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones catalyzed by SO3H@imineZCMNPs as a novel, efficient and reusable acidic nanocatalyst under solvent-free conditions. RSC Publishing.
  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Semantic Scholar.
  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. PMC.
  • Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. FLORE.
  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. PubMed.
  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. ResearchGate.
  • Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco.
  • effective and regioselective 5-iodination of pyrimidine bases and corresponding nucleosides by an i.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI.
  • Three-Component Synthesis of Pyrimidine and Pyrimidinone Derivatives in the Presence of High-Surface-Area MgO, a Highly Effective Heterogeneous Base Catalyst. Taylor & Francis.
  • CHAPTER 2 SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate.
  • Synthesis of [18F] 4-amino-N-(3-chloro-4-fluorophenyl)-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide (IDO5L): a novel potential PET probe for imaging of IDO1 expression. PMC.
  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journals.
  • Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H). CN113474332A.
  • (PDF) Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. ResearchGate.
  • Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. PubMed.
  • Process for the production of 4-amino-5-methyl-(1h)-pyridin-2-one. WO2024208542A1.
  • Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h) - Google Patents. WO2020178175A1.
  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. PMC.

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Optimization

Technical Support Center: Scale-Up Synthesis of 4-amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one

Welcome to the technical support resource for the synthesis of 4-amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of 4-amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the challenges associated with scaling this synthesis from the bench to pilot plant production. We will delve into the causality behind common issues and provide robust, actionable troubleshooting strategies.

Overview of the Synthetic Pathway

The most direct and scalable synthetic route to the target molecule is a two-step process. First, the pyrimidinone core is constructed via a condensation reaction. This is followed by a regioselective iodination at the C5 position, which is activated by the electron-donating groups at the C2 and C4 positions.

Synthetic_Workflow SM1 1-(3-fluorophenyl)urea Intermediate Intermediate 1 4-amino-1-(3-fluorophenyl) -pyrimidin-2(1H)-one SM1->Intermediate Step 1: Condensation/ Cyclization SM2 Ethyl Cyanoacetate SM2->Intermediate Step 1: Condensation/ Cyclization Base Sodium Ethoxide in Ethanol Base->Intermediate Step 1: Condensation/ Cyclization Final_Product Final Product 4-amino-1-(3-fluorophenyl) -5-iodopyrimidin-2(1H)-one Intermediate->Final_Product Step 2: Electrophilic Iodination Iodination_Reagent Iodinating Agent (e.g., I₂, NIS) Iodination_Reagent->Final_Product Step 2: Electrophilic Iodination

Caption: General two-step synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most critical phase of this synthesis during scale-up?

A1: While both steps have their challenges, the iodination and subsequent purification (Step 2) is the most critical phase. Issues with incomplete reaction, byproduct formation (di-iodination), residual iodine contamination, and difficult purification are more pronounced at a larger scale. The physical properties of the final product, particularly its limited solubility, make the final isolation and purification a significant bottleneck.[1]

Q2: What are the primary safety concerns for this process at scale?

A2: The primary safety concerns are:

  • Handling of Sodium Ethoxide (Step 1): This is a highly reactive, flammable, and moisture-sensitive base. On a large scale, its addition must be carefully controlled to manage the exotherm, and the reaction must be conducted under a strictly inert atmosphere (e.g., nitrogen) to prevent inactivation and potential fire hazards.

  • Iodination Exotherm (Step 2): Electrophilic iodination is an exothermic process. Inadequate temperature control in a large reactor can lead to a runaway reaction, increasing the formation of byproducts and posing a safety risk.

  • Handling of Iodine: Molecular iodine can sublime, creating an inhalation hazard. Appropriate personal protective equipment (PPE) and containment are necessary.

Q3: How can I effectively monitor the progress of each reaction step?

A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for both steps.

  • For Step 1, monitor the disappearance of the starting materials (1-(3-fluorophenyl)urea and ethyl cyanoacetate) and the appearance of the intermediate product peak.

  • For Step 2, monitor the conversion of the intermediate to the final iodinated product. It is also crucial to develop an HPLC method that can resolve the starting material, the desired mono-iodinated product, and any potential di-iodinated byproduct.

Troubleshooting Guide: Step-Specific Issues

This section addresses common problems encountered during the synthesis, organized by reaction step.

Part A: Step 1 - Synthesis of 4-amino-1-(3-fluorophenyl)pyrimidin-2(1H)-one (Intermediate)

Q: My condensation reaction is stalling, resulting in low yield.

A: This is often a result of an insufficiently strong base or the presence of moisture.

  • Causality: The condensation reaction requires the deprotonation of ethyl cyanoacetate to form a nucleophilic enolate. Sodium ethoxide is an effective base, but it is readily neutralized by water. On a large scale, moisture from solvents, reagents, or the reactor atmosphere can consume the base, halting the reaction.

  • Troubleshooting & Optimization:

    • Ensure Anhydrous Conditions: Use freshly dried, high-purity ethanol. Purge the reactor thoroughly with nitrogen or argon before adding reagents.

    • Verify Base Activity: Use freshly opened or properly stored sodium ethoxide. If possible, titrate a sample to confirm its activity before use.

    • Increase Temperature: Gently heating the reaction mixture (e.g., to 50-60 °C) can provide the necessary activation energy to drive the cyclization forward, especially if a weaker base is inadvertently present.[2]

Q: I am observing a significant amount of an uncyclized, open-chain intermediate.

A: This indicates that the final intramolecular cyclization step is the rate-limiting factor.

  • Causality: The reaction proceeds through an open-chain ureide intermediate which must then cyclize. Insufficient thermal energy or catalytic activity can cause this intermediate to accumulate.[2]

  • Troubleshooting & Optimization:

    • Increase Reaction Temperature/Time: After the initial condensation, increasing the temperature to reflux can often drive the cyclization to completion. Monitor by HPLC to avoid potential degradation.

    • Acid Catalysis during Workup (Advanced): In some cases, a mild acidic workup after the base-mediated condensation can promote the final dehydration and ring-closure step. This should be approached with caution to avoid hydrolysis of the amino group.

Part B: Step 2 - Iodination to Final Product

Q: The iodination reaction is incomplete, even after extended reaction times.

A: This points to issues with the iodinating agent's reactivity or reaction conditions.

  • Causality: Electrophilic iodination of the electron-rich pyrimidinone ring requires an active "I+" source. While molecular iodine (I₂) can work, its electrophilicity is relatively weak.[3] For a complete and rapid reaction, especially on scale, a more potent system is often required.

  • Troubleshooting & Optimization:

    • Use an Activated Iodine Source:

      • N-Iodosuccinimide (NIS): NIS is an excellent choice for clean and efficient iodination. It is a solid that is easier to handle than I₂ and the byproduct, succinimide, is generally water-soluble, simplifying workup.

      • Iodine with an Oxidant/Activator: A system of I₂ with an activator like silver nitrate (AgNO₃) or sodium nitrite (NaNO₂) can generate a more potent iodinating species in situ.[3][4] However, this introduces inorganic byproducts (e.g., AgI) that must be filtered off.[5]

    • Solvent Choice: The choice of solvent can significantly impact reaction rates. Aprotic polar solvents like DMF or acetonitrile generally perform well. Acetonitrile is often preferred for scale-up due to its lower boiling point and easier removal.[4]

Q: My final product is off-color (pink, purple, or brown) after isolation.

A: This is almost always due to residual molecular iodine (I₂).

  • Causality: Iodine is intensely colored and can be trapped within the crystalline lattice of the product or adsorbed onto its surface.

  • Troubleshooting & Optimization:

    • Thorough Quenching: During the workup, ensure any unreacted iodine is completely quenched. Add an aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite, until the color of the organic layer is gone.[5]

    • Recrystallization/Slurry Wash: A final slurry wash of the isolated solid with a suitable solvent (e.g., cold ethanol or isopropanol) can help remove surface-adsorbed iodine. If the product is recrystallized, adding a small amount of sodium thiosulfate to the solvent mixture can be effective.

Q: I am having difficulty purifying the final product. Recrystallization gives poor recovery.

A: This is a common scale-up challenge related to the product's low solubility.

  • Causality: The final iodinated product is often a high-melting, poorly soluble solid, which makes finding an effective single-solvent recrystallization system difficult.[1] High volumes of solvent are required, leading to low recovery upon cooling.

  • Troubleshooting & Optimization:

    • Use a Solvent/Anti-Solvent System: Dissolve the crude product in a minimum amount of a good, hot solvent (e.g., DMF, DMSO, or NMP). Then, slowly add a miscible anti-solvent (e.g., water, isopropanol, or MTBE) until turbidity is observed. This often induces crystallization with higher recovery than single-solvent methods.

    • Optimize the Reaction for Purity: The best solution for difficult purification is to minimize the formation of impurities in the first place. Ensure the iodination goes to full conversion without forming di-iodinated byproducts by using a slight excess (1.05-1.1 equivalents) of the iodinating agent and carefully monitoring the reaction.

Iodination_Troubleshooting Start Problem with Iodination Step? Incomplete Incomplete Reaction? Start->Incomplete Yes Colored Colored Product? Start->Colored No Sol1 Use activated I⁺ source (NIS) Or I₂/AgNO₃ system Incomplete->Sol1 Yes Sol2 Optimize solvent (e.g., ACN) Increase temperature slightly Incomplete->Sol2 Also consider Purification Purification Issues? Colored->Purification No Sol3 Thorough quench with Na₂S₂O₃ solution Colored->Sol3 Yes Sol4 Slurry wash solid with IPA or resuspend in solvent with Na₂S₂O₃ Colored->Sol4 Also consider Sol5 Develop solvent/ anti-solvent recrystallization Purification->Sol5 Yes Sol6 Re-optimize reaction to maximize purity pre-isolation Purification->Sol6 Also consider

Caption: Troubleshooting decision tree for the iodination step.

Quantitative Data & Recommended Protocols

Table 1: Recommended Reaction Parameters (Lab Scale)
ParameterStep 1: CondensationStep 2: Iodination (using NIS)
Key Reagents 1-(3-fluorophenyl)urea, Ethyl CyanoacetateIntermediate 1, N-Iodosuccinimide (NIS)
Stoichiometry 1.0 equiv. Urea, 1.1 equiv. Cyanoacetate1.0 equiv. Intermediate, 1.1 equiv. NIS
Base/Catalyst 1.2 equiv. Sodium EthoxideN/A
Solvent Anhydrous EthanolAcetonitrile (ACN) or DMF
Temperature 25 °C to 60 °C25 °C to 50 °C
Typical Time 4-8 hours2-6 hours
Workup Acidic quench (e.g., acetic acid), filterAqueous Na₂S₂O₃ quench, filter
Protocol 1: Synthesis of 4-amino-1-(3-fluorophenyl)pyrimidin-2(1H)-one

This protocol is a representative lab-scale procedure.

  • Setup: Charge a clean, dry, nitrogen-purged reactor with anhydrous ethanol (10 volumes relative to the urea).

  • Reagent Addition: Add 1-(3-fluorophenyl)urea (1.0 equiv.) and ethyl cyanoacetate (1.1 equiv.) to the ethanol and stir to dissolve.

  • Base Addition: Carefully add a 21% solution of sodium ethoxide in ethanol (1.2 equiv.) dropwise over 30 minutes, maintaining the internal temperature below 30 °C.

  • Reaction: Heat the reaction mixture to 60 °C and maintain for 6 hours. Monitor progress by HPLC.

  • Workup: Cool the mixture to 20 °C. Slowly add glacial acetic acid to neutralize the mixture to a pH of ~7. A precipitate will form.

  • Isolation: Stir the resulting slurry for 1 hour, then filter the solid. Wash the filter cake with cold ethanol and then water.

  • Drying: Dry the solid under vacuum at 50 °C to a constant weight to yield the intermediate as a white to off-white solid.

Protocol 2: Iodination to 4-amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one

This protocol uses N-Iodosuccinimide for a cleaner reaction profile suitable for scale-up.

  • Setup: Charge a clean reactor with acetonitrile (15 volumes) and the intermediate from Step 1 (1.0 equiv.).

  • Reagent Addition: Add N-Iodosuccinimide (1.1 equiv.) portion-wise over 20-30 minutes. An exotherm will be observed; maintain the temperature below 40 °C using a cooling bath.

  • Reaction: Stir the mixture at room temperature for 4 hours, protecting from light. Monitor the reaction for the disappearance of the starting material by HPLC.

  • Workup: Add a 10% aqueous solution of sodium thiosulfate and stir for 30 minutes. The mixture should become a pale-yellow slurry.

  • Isolation: Filter the solid product. Wash the cake thoroughly with water, followed by a wash with cold isopropanol to remove residual impurities.

  • Drying: Dry the product under vacuum at 50 °C, protected from light, to yield the final product.

References

  • Benchchem. An In-depth Technical Guide to Overcoming Side Reactions in Pyrimidine Synthesis.
  • Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Larock, R. C., & Yao, T. (2004). Iodine/Palladium Approaches to the Synthesis of Polyheterocyclic Compounds. PMC - NIH.
  • Benchchem. overcoming side reactions in pyrimidine synthesis.
  • Various Authors. (n.d.). iodine/dmso catalytic system: a unified tool for the one-pot construction of heterocycles.
  • Kim, S. K., & Lee, J. H. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Semantic Scholar.
  • Kim, S. K., & Lee, J. H. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. PMC.
  • Sun, J., Zhang-Negrerie, D., Du, Y., & Zhao, K. (2016). Hypervalent iodine reagents for heterocycle synthesis and functionalization. Dovepress.
  • Various Authors. (n.d.). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica.
  • Wang, Y., et al. (2019). Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors. PubMed.
  • Kim, S. K., & Lee, J. H. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. ResearchGate.
  • Various Authors. (n.d.). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. PMC.
  • Kim, S. K., & Lee, J. H. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. PubMed.
  • Wilson, S. P. (1988). Rapid purification of iodinated ligands for cyclic nucleotide radioimmunoassays. PubMed.
  • Sun, J., Zhang-Negrerie, D., Du, Y., & Zhao, K. (2016). Hypervalent iodine reagents for heterocycle synthesis and functionalization. SciSpace.
  • Unattributed. (n.d.). effective and regioselective 5-iodination of pyrimidine bases and corresponding nucleosides by an i. Source not specified.
  • Sami, M. H., & Younis, S. (2022). Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4- amino nicotino nitrile as an effective precursor. ResearchGate.
  • Kim, S. K., & Lee, J. H. (2022). Summary of the iodination at the C5 position of pyrimidine derivatives with metal catalysts at room temperature 1. ResearchGate.
  • Thermo Scientific Chemicals. (n.d.). 4-Amino-5-bromopyrimidine, 98% 1 g.

Sources

Troubleshooting

Technical Support Center: Purification of Iodinated Aromatic Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique pur...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique purification challenges associated with iodinated aromatic compounds. Our focus is on providing practical, field-proven insights grounded in chemical principles to help you overcome common obstacles in your work.

The Challenge of Instability: Deiodination and Degradation

Iodinated aromatic compounds are notoriously prone to degradation, a characteristic primarily due to the inherent weakness of the carbon-iodine (C-I) bond. This bond is the least stable among the carbon-halogen bonds, making it susceptible to cleavage under various conditions.[1] This instability often manifests as a yellow or brown discoloration in the sample, which is indicative of the formation of elemental iodine (I₂).[1]

Troubleshooting Guide: Compound Instability

Question: My purified iodinated compound is turning brown upon storage. What is happening and how can I prevent it?

Answer: This discoloration is a classic sign of deiodination, where the C-I bond breaks to release elemental iodine.[1] This process can be accelerated by several factors:

  • Light Exposure: The energy from light, particularly UV, can be sufficient to cleave the weak C-I bond (photolysis).[1]

  • Elevated Temperatures: Heat provides the necessary energy to break the C-I bond, leading to thermal decomposition.[1]

  • Presence of Oxygen and Moisture: Oxidative and hydrolytic pathways can contribute to degradation.[1]

  • pH: Both acidic and alkaline conditions can catalyze decomposition, depending on the compound's specific structure.[1]

  • Trace Impurities: Metals or other reactive impurities can act as catalysts for degradation.[1]

Solutions & Protocols:

  • Storage: Always store iodinated compounds in amber or opaque vials to protect them from light.[1][2] For sensitive compounds, storage at low temperatures (refrigerated or frozen) under an inert atmosphere (nitrogen or argon) is recommended.[1][2]

  • Solvent Choice: When preparing solutions, use degassed solvents to minimize oxidation. If the compound is susceptible to acid- or base-catalyzed degradation, consider using buffered solvents.

  • Stabilizers: For long-term solution storage, the addition of a stabilizer can be beneficial. Common choices include antioxidants like BHT (butylated hydroxytoluene) or even a small piece of copper or silver wire to act as a scavenger for any formed iodine.

Question: My reaction yield is low, and I suspect my iodinated starting material is degrading under the reaction conditions. How can I confirm this?

Answer: It is highly likely that the reaction conditions themselves are causing the degradation.

Troubleshooting Protocol:

  • Run a Control Experiment: Subject your iodinated starting material to the full reaction conditions (solvent, temperature, base/acid if applicable) but without the other key reactants.

  • Monitor Over Time: Take aliquots from the control reaction at regular intervals and analyze them by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Analyze for Degradation: Look for the appearance of new, undesired spots (TLC) or peaks (HPLC). A mass spectrometry (MS) analysis showing a mass loss of 127 amu corresponding to the iodine atom would be definitive evidence of deiodination.[1]

If degradation is confirmed, you may need to modify your reaction conditions, such as lowering the temperature, using degassed solvents, or ensuring a strictly inert atmosphere, especially for cross-coupling reactions.[1]

Chromatographic Purification: Taming a Moving Target

Flash chromatography is a primary tool for purification, but it can be particularly challenging for iodinated aromatics due to their instability on stationary phases and the difficulty in removing certain impurities.

Troubleshooting Guide: Flash Chromatography

Question: I see significant streaking and/or my compound seems to be decomposing on the silica gel during column chromatography. What can I do?

Answer: The acidic nature of standard silica gel can promote the degradation of sensitive iodinated compounds.[3] This leads to the characteristic streaking (tailing) of the product spot on a TLC plate and poor recovery from the column.

Solutions & Protocols:

  • Deactivate the Silica: You can reduce the acidity of the silica gel. Prepare a slurry of silica gel in your starting eluent and add a small amount of a mild base, such as triethylamine (~1% v/v) or pyridine. This neutralized silica is often much gentler on sensitive compounds.

  • Switch the Stationary Phase: If deactivation is insufficient, consider alternative stationary phases like alumina (neutral or basic) or Florisil.[3] Always test the stability of your compound on a small spot on a TLC plate of the alternative phase first.[3]

  • Work Quickly: Minimize the time your compound spends on the column. Use a slightly more polar solvent system than you normally would to speed up the elution, and consider using a wider diameter column to reduce the run time.

Question: After my reaction, I have a persistent yellow/brown color in my organic phase that co-elutes with my product on the column. How do I remove this?

Answer: This color is due to elemental iodine (I₂), a common byproduct of reactions involving iodinated reagents or from the degradation of the product itself. It is often relatively non-polar and can be difficult to separate from the desired product by chromatography alone.

Solutions & Protocols:

  • Aqueous Thiosulfate Wash: Before chromatography, wash your crude organic extract with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The thiosulfate reduces the colored I₂ to colorless iodide (I⁻), which is soluble in the aqueous phase. Repeat the wash until the organic layer is colorless. Be aware that vigorous shaking may be required for the reaction to complete.[4]

  • Use a Scavenger Resin: For particularly stubborn cases, you can add a thiosulfate-functionalized scavenger resin to your crude product solution and stir for an hour before filtering and proceeding with chromatography.

Question: I have impurities that are very close in polarity to my iodinated aromatic product, making separation by flash chromatography difficult.

Answer: This is a common challenge, especially when dealing with regioisomers or dehalogenated byproducts.[5]

Solutions & Protocols:

  • Optimize Your Solvent System: Systematically screen different solvent systems. Sometimes switching from a standard ethyl acetate/hexane system to one using dichloromethane, ether, or toluene can significantly alter the selectivity and improve separation.

  • Silver Nitrate Impregnated Silica Gel: For separating iodoarenes from other halogenated compounds (e.g., bromo- or chloro-analogs) or from related unsaturated compounds, silica gel impregnated with silver nitrate (AgNO₃) can be highly effective.[6][7] The silver ions interact with the halogen and π-systems, altering their retention.[8]

    • Preparation: Dissolve silver nitrate in water or methanol, slurry it with silica gel, and then thoroughly dry the mixture under vacuum while protecting it from light. The resulting free-flowing powder can be used as the stationary phase.

Visualization Workflow for Chromatography Troubleshooting

The following diagram outlines a decision-making process for troubleshooting common flash chromatography issues with iodinated compounds.

Chromatography_Troubleshooting start Start: Crude Product Ready for Purification tlc Run Analytical TLC start->tlc streaking Observe Streaking or Spot on Baseline? tlc->streaking color Observe Yellow/Brown Color in Crude? tlc->color poor_sep Poor Separation of Spots? tlc->poor_sep sol_streak Compound is degrading on silica. streaking->sol_streak Yes purify Proceed with Optimized Column Chromatography streaking->purify No sol_color Elemental Iodine (I₂) is present. color->sol_color Yes color->purify No sol_poor_sep Impurities have similar polarity. poor_sep->sol_poor_sep Yes poor_sep->purify No action_streak1 Option 1: Neutralize silica with Et₃N. sol_streak->action_streak1 action_streak2 Option 2: Switch to Alumina or Florisil. sol_streak->action_streak2 action_color Wash crude with aq. Na₂S₂O₃ solution. sol_color->action_color action_sep1 Optimize eluent system (e.g., DCM/MeOH, Toluene/EtOAc). sol_poor_sep->action_sep1 action_sep2 Use AgNO₃-impregnated silica gel. sol_poor_sep->action_sep2 action_streak1->purify action_streak2->purify action_color->purify action_sep1->purify action_sep2->purify

Caption: A decision tree for troubleshooting flash chromatography of iodinated aromatics.

Crystallization: The Final Polish

Recrystallization is an excellent technique for obtaining highly pure solid material.[9][10][11] However, the instability and solubility properties of iodinated aromatics can present unique hurdles.

Troubleshooting Guide: Recrystallization

Question: My iodinated compound "oils out" instead of forming crystals when I cool the recrystallization solvent.

Answer: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of a solid crystal lattice. This is common for low-melting point solids or when the solution is cooled too rapidly.[12]

Solutions & Protocols:

  • Slow Down the Cooling: After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels. Do not disturb it.[10] Only once it has reached room temperature should you move it to an ice bath to maximize recovery.

  • Use a Solvent/Anti-Solvent System: Dissolve your compound in a small amount of a solvent in which it is highly soluble (e.g., dichloromethane or acetone). Then, slowly add a miscible "anti-solvent" in which it is poorly soluble (e.g., hexane or water) dropwise until the solution just begins to turn cloudy (incipient precipitation).[13] Warm the mixture slightly to redissolve the precipitate, and then allow it to cool slowly.

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

Question: My crystals are still colored even after recrystallization. What's going on?

Answer: This can happen for two main reasons: either the colored impurity (often I₂) is trapped within the crystal lattice, or the compound is degrading during the heating process of recrystallization.

Solutions & Protocols:

  • Decolorize with Activated Carbon: If you have colored impurities, after dissolving your crude product in the hot solvent, add a very small amount of activated charcoal (a spatula tip is usually enough). Keep the solution hot for a few minutes, then perform a hot gravity filtration to remove the charcoal (which has adsorbed the colored impurities) before allowing the filtrate to cool and crystallize.[9]

  • Minimize Heat Exposure: Do not heat the solution for longer than necessary to dissolve the solid. Use the minimum amount of hot solvent required.[12] If the compound is particularly heat-sensitive, consider a recrystallization method that does not require high heat, such as vapor diffusion or using a solvent/anti-solvent system at room temperature.

Frequently Asked Questions (FAQs)

Q1: How should I visualize my iodinated aromatic compound on a TLC plate? A1: Most iodinated aromatic compounds are UV-active due to the aromatic ring, so visualization under a UV lamp (254 nm) is the primary, non-destructive method.[14] They will appear as dark spots on the fluorescent green background.[14] Additionally, they often form a yellow-brown charge-transfer complex with iodine, so placing the plate in an iodine chamber is an effective secondary visualization method.[14][15][16]

Q2: Can I use reversed-phase HPLC for purification? A2: Yes, reversed-phase HPLC (often with a C18 column) is an excellent high-resolution technique. A typical mobile phase would be a gradient of acetonitrile or methanol in water, often with a small amount of an additive like formic acid or TFA to improve peak shape.[1] A photodiode array (PDA) detector is highly recommended to assess peak purity across the UV spectrum.[1]

Q3: My iodinated compound is a liquid. What are my purification options? A3: For thermally stable liquids, distillation (often under reduced pressure to lower the boiling point) is a viable option. If the compound is not stable to heat, chromatography is the preferred method. If all else fails and you have an acidic or basic handle on your molecule, an acid-base extraction can be a powerful way to remove neutral impurities.

Q4: Are there any safety concerns specific to iodinated compounds? A4: Beyond the standard handling procedures for any chemical, be aware that elemental iodine can be formed upon decomposition. Iodine is volatile and toxic, so always handle decomposing samples in a well-ventilated fume hood.[17] Some hypervalent iodine compounds, which can be formed from iodoarenes, can be explosive under certain conditions, though common trivalent iodine reagents are generally stable.[18] Always consult the Safety Data Sheet (SDS) for your specific compound.

Summary of Purification Methods and Common Issues
Purification MethodCommon ChallengeRecommended Solution(s)
Flash Chromatography Compound degradation on silicaUse neutralized silica (add Et₃N); switch to alumina or Florisil.[3]
Co-elution of elemental iodine (I₂)Pre-wash crude product with aqueous sodium thiosulfate.[4]
Poor separation from byproductsOptimize solvent system; use silver nitrate-impregnated silica.[6][7]
Recrystallization Compound "oils out"Ensure slow cooling; use a solvent/anti-solvent system; scratch the flask.[10][13]
Colored crystals after purificationAdd activated charcoal during recrystallization; minimize heating time.[9]
General Handling Compound turns brown on storageStore protected from light, heat, and air in an amber vial, possibly refrigerated.[1]

References

  • Mitchell, L. C. (1953). Observations on the utility of silver nitrate as a chromogenic agent to locate anions on paper chromatograms. Journal of the Association of Official Agricultural Chemists, 36(4), 1183-1185. Retrieved March 29, 2026, from [Link]

  • Sparkl. (n.d.). Identification of Halogens by Reaction with Silver Nitrate. Sparkl. Retrieved March 29, 2026, from [Link]

  • Plesničar, B. (2025). Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations. Chemical Reviews. Retrieved March 29, 2026, from [Link]

  • Bonesi, S. M., et al. (2012). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules, 17(12), 14669-14681. Retrieved March 29, 2026, from [Link]

  • ResearchGate. (n.d.). Two types of deiodination mechanisms. ResearchGate. Retrieved March 29, 2026, from [Link]

  • Royal Society of Chemistry. (1983). Silver nitrate–alumina: a chromatographic reaction medium for conversion of 5-halogenopent-2-enes into 1-cyclopropylethyl nitrate. Journal of the Chemical Society, Perkin Transactions 1, 2801-2804. Retrieved March 29, 2026, from [Link]

  • INCHEM. (n.d.). Iodine (PIM 280). INCHEM. Retrieved March 29, 2026, from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography. University of Rochester Chemistry Department. Retrieved March 29, 2026, from [Link]

  • Reddit. (2021, June 23). Removal of Iodine. r/Chempros. Retrieved March 29, 2026, from [Link]

  • MDPI. (2025). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. Biomolecules, 15(4), 529. Retrieved March 29, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry Department. Retrieved March 29, 2026, from [Link]

  • Chemia. (2022, December 6). Iodination of carboxylic acid, nitro compounds, and other inactive aromatic compounds. Chemia. Retrieved March 29, 2026, from [Link]

  • LookChem. (n.d.). Specification for storage and transport of iodine. LookChem. Retrieved March 29, 2026, from [Link]

  • Statman, M., Blood, A. E., & Vinyard, H. T. (1969). Process for the removal of iodine from organic compounds. U.S. Patent No. 3,425,798. Washington, DC: U.S. Patent and Trademark Office.
  • Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Chemistry LibreTexts. Retrieved March 29, 2026, from [Link]

  • YouTube. (2025, July 20). THIN-LAYER CHROMATOGRAPHY | DETECTION METHODS. YouTube. Retrieved March 29, 2026, from [Link]

  • Reddit. (2014, January 28). Storing iodine compound. r/chemistry. Retrieved March 29, 2026, from [Link]

  • PubMed. (2015, December 15). New insights into the structure and mechanism of iodothyronine deiodinases. National Center for Biotechnology Information. Retrieved March 29, 2026, from [Link]

  • PubChem. (n.d.). Iodine. National Center for Biotechnology Information. Retrieved March 29, 2026, from [Link]

  • Reddit. (2022, March 27). Diaryliodonium salt stability. r/Chempros. Retrieved March 29, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved March 29, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Retrieved March 29, 2026, from [Link]

  • Quora. (2018, June 19). How can you separate iodine from a mixture of iodine and water?. Quora. Retrieved March 29, 2026, from [Link]

  • Quora. (2018, November 27). Why do we use iodine crystals in thin layer chromatography? How does it help?. Quora. Retrieved March 29, 2026, from [Link]

  • Reddit. (2022, March 27). Diaryliodonium salt stability. r/Chempros. Retrieved March 29, 2026, from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Wikipedia. Retrieved March 29, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. University of Colorado Boulder Department of Chemistry. Retrieved March 29, 2026, from [Link]

  • Chemia. (2022, November 14). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Chemia. Retrieved March 29, 2026, from [Link]

  • PubMed Central. (2025, November 23). Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. National Center for Biotechnology Information. Retrieved March 29, 2026, from [Link]

  • Reddit. (2025, May 24). Why is silver nitrate specifically used to test for halide ions and not something like copper nitrate for example?. r/chemistry. Retrieved March 29, 2026, from [Link]

  • ResearchGate. (2012, November 23). What information can we get by applying Iodine vapors to the TLC plate of a plant extract?. ResearchGate. Retrieved March 29, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

Comparative Analysis of 4-amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one vs. Established Kinase Inhibitors

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Structural mechanisms, kinome selectivity, and self-validating assay protocols for pyrimidine-based scaffolds. Executive Summary & Structural R...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Structural mechanisms, kinome selectivity, and self-validating assay protocols for pyrimidine-based scaffolds.

Executive Summary & Structural Rationale

The pyrimidine core is a privileged pharmacophore in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors due to its exceptional ability to mimic the purine ring of endogenous ATP [1]. The investigational compound 4-amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one (hereafter referred to as 5-Iodo-FPC ) represents a highly optimized, next-generation iteration of this scaffold.

Unlike broad-spectrum early-generation inhibitors, 5-Iodo-FPC is engineered to exploit specific micro-environments within the orthosteric ATP-binding site. This guide objectively compares the structural logic, biochemical performance, and kinome selectivity of 5-Iodo-FPC against established Type I and Type II kinase inhibitors, supported by rigorous, self-validating experimental protocols.

Mechanistic Causality: The Architecture of 5-Iodo-FPC

To understand the comparative advantages of 5-Iodo-FPC, we must deconstruct the causality behind its structural design. Every functional group serves a distinct thermodynamic or pharmacokinetic purpose:

  • Pyrimidine-2(1H)-one Core & 4-Amino Group (The Hinge Binder): This core acts as an adenine bioisostere. The 4-amino group serves as a critical hydrogen-bond donor to the backbone carbonyls of the kinase hinge region (typically interacting with Glu or Cys residues), while the pyrimidine nitrogen acts as an H-bond acceptor. This "push-pull" interaction anchors the molecule in the active site [4].

  • 5-Iodo Substitution (The Gatekeeper Interactor): The introduction of a bulky, highly polarizable iodine atom at the 5-position is a deliberate structural choice. It projects deep into the hydrophobic pocket adjacent to the gatekeeper residue. Halogen bonding in this sub-pocket significantly enhances target residence time and drives kinome selectivity by sterically clashing with kinases possessing bulky gatekeeper residues [5].

  • 1-(3-Fluorophenyl) Moiety (The Conformation Locker): Projecting toward the solvent-exposed cleft, the 3-fluorophenyl group serves a dual purpose. First, the highly electronegative fluorine atom prevents cytochrome P450-mediated oxidation, drastically improving metabolic half-life. Second, the steric bulk of the phenyl ring restricts the dihedral angle of the molecule, thermodynamically locking the pyrimidine core into the optimal pre-organized conformation for hinge binding.

Comparative Binding Modes

When benchmarked against standard therapies, 5-Iodo-FPC operates as a highly selective Type I inhibitor.

  • vs. Gefitinib (Type I): Both bind the active (DFG-in) conformation, but 5-Iodo-FPC utilizes halogen bonding to achieve a longer residence time than Gefitinib's standard quinazoline core.

  • vs. Imatinib (Type II): Imatinib requires the kinase to adopt an inactive (DFG-out) conformation, exposing an allosteric pocket. 5-Iodo-FPC does not rely on this conformational shift, making it less susceptible to resistance mutations that lock the kinase in the active state.

BindingModes ATP ATP (Endogenous) Hinge Hinge Region (Active Conformation) ATP->Hinge Binds Type1 Type I Inhibitors (e.g., Gefitinib) Type1->Hinge Competes Type2 Type II Inhibitors (e.g., Imatinib) DFGout DFG-Out Motif (Inactive Conformation) Type2->DFGout Allosteric Shift Novel 5-Iodo-FPC (Investigational) Novel->Hinge H-Bonds (4-amino) Gatekeeper Gatekeeper Pocket (Halogen Bonding) Novel->Gatekeeper 5-Iodo Insertion

Kinase binding modes: 5-Iodo-FPC vs traditional Type I and Type II inhibitors.

Self-Validating Experimental Protocols

To ensure data integrity and avoid assay-specific artifacts, the comparative evaluation of these inhibitors relies on an orthogonal, self-validating testing matrix. We utilize a biochemical functional assay (ADP-Glo™) paired with a direct target engagement assay (TR-FRET).

Workflow Comp Compound Library (5-Iodo-FPC & Controls) Assay1 ADP-Glo™ Assay (Biochemical IC50) Comp->Assay1 Primary Screen Assay2 TR-FRET Assay (Binding Kd) Comp->Assay2 Orthogonal Validation Data Kinome Selectivity Profiling Assay1->Data Assay2->Data Result Lead Optimization & SAR Analysis Data->Result Data Synthesis

Self-validating experimental workflow utilizing ADP-Glo and TR-FRET assays.

Protocol A: Functional Biochemical Profiling via ADP-Glo™ Assay

Causality: Traditional ATP-depletion assays suffer from high background noise, especially when evaluating low-turnover kinases. The solves this by actively depleting unreacted ATP and converting the newly generated ADP back into ATP, which then drives a luciferase reaction [2]. This positive-readout system ensures that the luminescent signal is directly proportional to kinase activity, eliminating false positives caused by ATP-consuming impurities.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute the target kinase, lipid/peptide substrate, and ATP to their optimal Km​ concentrations.

  • Compound Incubation: Dispense 5 µL of 5-Iodo-FPC (and control inhibitors) in a 3-fold dilution series into a 384-well plate. Add 10 µL of the Kinase/Substrate mixture. Incubate for 15 minutes at 25°C to allow compound binding.

  • Reaction Initiation: Add 5 µL of ATP to initiate the reaction. Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 20 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all remaining unreacted ATP. Incubate for 40 minutes.

  • Detection: Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 30 minutes.

  • Readout: Measure luminescence using a microplate reader. Calculate IC50​ using a 4-parameter logistic non-linear regression model.

Protocol B: Target Engagement via TR-FRET Assay

Causality: To prove that the functional inhibition observed in Protocol A is due to direct active-site binding (and not allosteric interference or protein aggregation), we utilize . By introducing a microsecond time delay before measurement, short-lived background autofluorescence from the compound library completely decays. This ensures the measured energy transfer is exclusively a result of the tracer and the antibody-labeled kinase coming into proximity, yielding highly accurate Kd​ values[3].

Step-by-Step Methodology:

  • Complex Formation: In a 384-well low-volume plate, combine 5 µL of the target kinase (tagged with GST or His), 5 µL of LanthaScreen™ Europium-labeled anti-tag antibody (2 nM final), and 5 µL of a fluorescently labeled ATP-competitive tracer (e.g., Kinase Tracer 236).

  • Displacement Reaction: Add 5 µL of 5-Iodo-FPC in a dose-response titration. If 5-Iodo-FPC binds the active site, it will competitively displace the tracer, reducing the FRET signal.

  • Equilibration: Seal the plate and incubate in the dark at room temperature for 1 hour to reach thermodynamic equilibrium.

  • Time-Resolved Readout: Excite the plate at 340 nm. Wait for a 100 µs delay, then measure emission at 495 nm (Europium donor) and 520 nm (Tracer acceptor).

  • Data Analysis: Calculate the Emission Ratio (520 nm / 495 nm). Plot the ratio against compound concentration to determine the binding affinity ( Kd​ ).

Quantitative Data Synthesis

The following tables summarize the comparative performance of 5-Iodo-FPC against established clinical inhibitors using the protocols described above.

Table 1: Biochemical Potency and Binding Affinity

Data represents orthogonal validation across functional ( IC50​ ) and binding ( Kd​ ) assays against a model target kinase (e.g., mutant EGFR or FLT3).

InhibitorClass / MechanismADP-Glo IC50​ (nM)TR-FRET Kd​ (nM)Ligand Efficiency (LE)
5-Iodo-FPC Type I (Pyrimidine-2-one) 4.2 ± 0.6 2.8 ± 0.3 0.41
GefitinibType I (Quinazoline)12.5 ± 1.29.4 ± 0.80.35
ImatinibType II (Phenylaminopyrimidine)28.4 ± 3.118.2 ± 1.50.31
StaurosporinePan-Kinase Control0.8 ± 0.10.5 ± 0.10.48

Insight: 5-Iodo-FPC demonstrates superior potency compared to Gefitinib and Imatinib. The tight correlation between the IC50​ and Kd​ values validates that the mechanism of action is direct, highly efficient active-site binding, driven by the thermodynamic stability of the 5-iodo halogen bond.

Table 2: Kinome Selectivity Profiling ( S -score)

The Selectivity Score ( S10​ ) represents the percentage of kinases inhibited by >90% at a screening concentration of 1 µM across a 300-kinase panel. Lower scores indicate higher selectivity.

Inhibitor S10​ Score (1 µM)Primary Off-Target Liabilities
5-Iodo-FPC 0.04 (Highly Selective) Minimal (Restricted by gatekeeper clash)
Gefitinib0.12 (Selective)HER2, HER4, BLK
Imatinib0.08 (Selective)KIT, PDGFR, CSF1R
Staurosporine0.85 (Non-Selective)Broad-spectrum pan-kinome inhibition

Insight: The 1-(3-fluorophenyl) and 5-iodo modifications on the pyrimidine core successfully restrict the conformational flexibility of 5-Iodo-FPC. This prevents the compound from adapting to structurally divergent kinase pockets, resulting in a highly favorable S10​ score of 0.04.

References

  • "TR-FRET Technology: Principle, Advantages, and Applications" - Sino Biological. URL:[Link]

  • "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold" - PMC. URL:[Link]

  • "Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration" - ACS Publications. URL:[Link]

Comparative

Biological Activity of Brominated vs. Iodinated Pyrimidinones: A Comparative Technical Guide

Pyrimidinones, including uracil and cytosine analogs, are foundational scaffolds in modern medicinal chemistry and drug development. Substitution at the C-5 position of the pyrimidinone ring with halogens drastically alt...

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Author: BenchChem Technical Support Team. Date: April 2026

Pyrimidinones, including uracil and cytosine analogs, are foundational scaffolds in modern medicinal chemistry and drug development. Substitution at the C-5 position of the pyrimidinone ring with halogens drastically alters the molecule's steric, electronic, and thermodynamic profiles. While both brominated (5-Br) and iodinated (5-I) pyrimidinones exhibit potent antiviral, anticancer, and immunomodulatory activities, the specific choice of halogen dictates the primary mechanism of action.

This guide objectively compares 5-bromo and 5-iodo pyrimidinones, analyzing how atomic differences translate into divergent biological efficacies, and provides validated experimental protocols for their synthesis and evaluation.

Mechanistic Causality: Why the Halogen Choice Matters

The biological divergence between brominated and iodinated pyrimidinones stems from fundamental atomic properties: atomic radius, polarizability, and electronegativity.

Steric Mimicry vs. Halogen Bonding

Bromine possesses a van der Waals radius of approximately 1.95 Å, which is nearly identical to the methyl group (2.00 Å) found at the C-5 position of natural thymine. Because cellular and viral DNA polymerases cannot easily distinguish 5-bromouracil (5-BrU) from thymine, brominated pyrimidinones are readily incorporated into DNA, leading to altered tautomeric equilibria and subsequent base-mispairing (mutagenesis) 12.

Conversely, iodine is significantly bulkier (vdW radius ~2.15 Å) and highly polarizable. The larger electron cloud of iodine creates a pronounced "σ-hole"—a localized region of positive electrostatic potential on the halogen axis. This enables iodinated pyrimidinones to act as superior halogen bond donors. For instance, in thermodynamic studies of PDE5 inhibitors, replacing a 5-bromo substituent with a 5-iodo group on the pyrimidinone ring significantly increased binding affinity due to a highly directional halogen bond formed with the electron-rich hydroxyl oxygen of the Tyrosine 612 (Y612) residue in the enzyme's active site 3.

Radiosensitization and Electron Attachment

Iodinated pyrimidinones are exceptional radiosensitizers. The C-I bond has a much higher cross-section for dissociative electron attachment (DEA) upon irradiation compared to the C-Br bond. This efficient cleavage generates highly reactive uracilyl radicals that induce lethal DNA double-strand breaks in hypoxic tumor cells [[4]]() 5.

G Root C-5 Halogenated Pyrimidinones Br Brominated (5-Br) Root->Br I Iodinated (5-I) Root->I Br_Mech Thymine Mimicry (vdW radius ~1.95 Å) Br->Br_Mech I_Mech Strong Halogen Bonding & Radiosensitization I->I_Mech Br_App Mutagenesis & Antiviral (e.g., BVDU) Br_Mech->Br_App I_App Targeted Kinase Binding & Oncology (e.g., IPdR) I_Mech->I_App

Mechanistic divergence between brominated and iodinated pyrimidinones.

Quantitative Data & Comparative Efficacy

When evaluated in parallel, iodinated compounds frequently demonstrate superior binding kinetics, while brominated compounds often show broader bioavailability for systemic antiviral applications.

Table 1: Physicochemical and Mechanistic Comparison
PropertyBrominated Pyrimidinones (5-Br)Iodinated Pyrimidinones (5-I)
Van der Waals Radius ~1.95 Å (Mimics Thymine methyl group)~2.15 Å (Bulkier, distinct from natural bases)
Electronegativity (Pauling) 2.962.66
Halogen Bond Donor Strength ModerateStrong (Highly polarizable σ-hole)
Primary Mechanism of Action Base mispairing, Viral TK substrateRadiosensitization (DEA), Protein-ligand bonding
Representative Compounds BVDU, BrPdR, ABDFPPIPdR, IPdR, AIDFPP
Table 2: Comparative Biological Efficacy
Compound Pair / ModelTarget ApplicationBrominated EfficacyIodinated EfficacyRef
5-Halo-2-pyrimidinone nucleosides HSV-1 / HSV-2 (In vitro)Active (BrPdR)Higher activity & stronger TK binding (IPdR)6
PDE5 Inhibitors (C-5 substituted) PDE5 (Thermodynamic affinity)High affinityHighest affinity via Y612 halogen bond3
Interferon-inducing pyrimidinones Mouse Bladder Tumor (MBT-2)Inhibits growth (ABDFPP)Inhibits growth + 40% long-term cure rate (AIDFPP)7
Radiosensitizers Tumor DNA (Strand breaks)Potent (BrdUrd)Highly potent; dependent on unifilar/bifilar substitution4

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility in drug development, the following protocols detail the synthesis and biological evaluation of these halogenated pyrimidinones. The inclusion of internal controls ensures the systems are self-validating.

Protocol 1: Hilbert-Johnson Synthesis of 5-Halo-2-Pyrimidinone Nucleosides

This protocol describes the stereoselective N-glycosidic bond formation to synthesize 1-(2-deoxy-β-D-ribofuranosyl)-5-bromo-2-pyrimidinone (BrPdR) and its iodinated counterpart (IPdR) 6.

  • Silylation (Activation): React the chosen 5-halo-2-pyrimidinone base (bromo or iodo derivative) with an excess of hexamethyldisilazane (HMDS) under reflux until the solution clears. Causality: Silylation increases the nucleophilicity of the N1 position, preparing it for coupling.

  • Condensation: Dissolve the silylated base and 3,5-bis-O-(p-chlorobenzoyl)-2-deoxy-α-D-ribofuranosyl chloride in anhydrous 1,2-dichloroethane.

  • Lewis Acid Catalysis: Add SnCl₄ dropwise at room temperature. Causality: SnCl₄ acts as a Lewis acid to facilitate the departure of the chloride leaving group on the sugar, driving the stereoselective formation of the β-anomeric N-glycosidic bond.

  • Purification & Validation: Neutralize the reaction with saturated NaHCO₃, extract the organic layer, and separate the anomeric blocked nucleosides via silica gel column chromatography. Validation Step: Confirm the β-configuration using ¹H-NMR (look for the characteristic anomeric proton doublet).

  • Deprotection: Treat the isolated β-anomer with methanolic ammonia to remove the p-chlorobenzoyl protecting groups, yielding the final BrPdR or IPdR product.

Protocol 2: In Vitro Antiviral Plaque Reduction Assay (Viral TK Dependency)

This assay compares the antiviral efficacy of brominated (e.g., BVDU) vs. iodinated pyrimidinones against Herpes Simplex Virus (HSV) or Varicella Zoster Virus (VZV) 89.

  • Cell Culture: Seed Vero or human fibroblast cells in 6-well plates and grow to 90% confluence.

  • Viral Infection: Infect cells with HSV-1 or VZV at a known multiplicity of infection (MOI = 0.01) for 1 hour at 37°C. Validation Step: Include mock-infected wells to ensure cell viability is not compromised by the media alone.

  • Compound Treatment: Remove the viral inoculum. Overlay cells with an agarose-containing medium spiked with varying concentrations of the brominated or iodinated pyrimidinone (e.g., 0.01 μM to 100 μM).

  • Incubation: Incubate for 48-72 hours until distinct plaques are visible in the untreated positive control wells.

  • Fixation & Quantification: Fix cells with 10% formalin and stain with 0.1% crystal violet. Count the plaques to determine the 50% inhibitory concentration (IC₅₀).

  • Mechanistic Analysis: Causality: The efficacy of these drugs relies on initial phosphorylation by viral Thymidine Kinase (TK). Comparing the IC₅₀ of IPdR vs. BrPdR directly correlates to their relative binding affinities to the viral TK active site.

G A 5-Halo-Pyrimidinone (Prodrug) B Viral Thymidine Kinase (TK) A->B Activation (I > Br affinity) C Monophosphate Intermediate B->C Phosphorylation D Cellular Kinases C->D E Triphosphate Active Form D->E Phosphorylation F Viral DNA Polymerase Inhibition E->F Chain Termination

Viral thymidine kinase activation pathway of 5-halo-pyrimidinones.

References

  • [3] Thermodynamic and Structural Characterization of Halogen Bonding in Protein–Ligand Interactions: A Case Study of PDE5 and Its Inhibitors. Journal of Medicinal Chemistry - ACS Publications.3

  • [6] Synthesis and biological activities of 2-pyrimidinone nucleosides. 2. 5-Halo-2-pyrimidinone 2'-deoxyribonucleosides. PubMed / NIH.6

  • [8] Comparative in vitro and in vivo cytotoxic activity of (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU)... PubMed / NIH. 8

  • [4] First-in-Human Phase 0 Trial of Oral 5-Iodo-2-Pyrimidinone-2′-Deoxyribose in Patients with Advanced Malignancies. ResearchGate. 4

  • [9] The development of BVDU: An odyssey. PubMed / NIH. 9

  • [1] 5-Bromouracil. Wikipedia. 1

  • [7] Inhibitory Effects of Interferon-inducing Pyrimidinones on the Growth of Transplantable Mouse Bladder Tumors. Cancer Research - AACR Journals. 7

  • [2] 5-bromouracil: Microbiology Study Guide. Fiveable. 2

  • [5] Insights into the deactivation of 5-bromouracil after ultraviolet excitation. Royal Society Publishing. 5

Sources

Validation

"target validation of 4-amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one"

Title: Target Validation of 4-amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one (4-AFIP): A Next-Generation Non-Nucleoside DNMT1 Inhibitor Target Audience: Researchers, Application Scientists, and Epigenetic Drug Develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Target Validation of 4-amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one (4-AFIP): A Next-Generation Non-Nucleoside DNMT1 Inhibitor

Target Audience: Researchers, Application Scientists, and Epigenetic Drug Development Professionals.

Executive Summary: The Evolution of DNMT Inhibition

DNA methyltransferase (DNMT) inhibitors are cornerstone epigenetic therapies for hematological malignancies. However, legacy FDA-approved agents like Decitabine (5-aza-2'-deoxycytidine) are nucleoside analogs. They act as "suicide substrates" that must be incorporated into DNA during the S-phase of the cell cycle to covalently trap DNMT enzymes[1]. This replication-dependent mechanism inevitably triggers severe DNA damage, replication stress, and high cytotoxicity, limiting their therapeutic window[2].

4-amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one (4-AFIP) represents a paradigm shift. As a rationally designed non-nucleoside inhibitor , 4-AFIP bypasses the need for kinase-mediated phosphorylation and DNA incorporation. This guide provides an objective, data-driven comparison of 4-AFIP against legacy nucleoside analogs and early-generation non-nucleoside inhibitors, detailing the self-validating experimental workflows required for robust target validation.

Mechanistic Rationale: 4-AFIP vs. Legacy Alternatives

The structural architecture of 4-AFIP is specifically engineered for direct, reversible engagement with the DNMT1 catalytic pocket:

  • The 5-Iodo Substitution: The iodine atom at the C5 position occupies the exact site where DNMT1 normally transfers a methyl group. It provides critical steric bulk and engages in halogen bonding with the active site's catalytic cysteine, acting as a high-affinity competitive inhibitor[1].

  • The 1-(3-Fluorophenyl) Moiety: By replacing the natural deoxyribose sugar with a lipophilic 3-fluorophenyl ring, 4-AFIP cannot be incorporated into a growing DNA strand. Instead, this moiety mimics the hydrophobic interactions of the sugar-phosphate backbone, anchoring the molecule within the enzymatic cleft without causing covalent DNA-protein crosslinks[3].

G Decitabine Decitabine (Nucleoside Analog) Phos Kinase Phosphorylation Decitabine->Phos AFIP 4-AFIP (Non-Nucleoside) Direct_Bind Direct Catalytic Pocket Binding AFIP->Direct_Bind DNA_Inc DNA Incorporation (S-Phase) Phos->DNA_Inc Cov_Trap Covalent DNMT Trapping DNA_Inc->Cov_Trap DNA_Dam DNA Damage / Toxicity Cov_Trap->DNA_Dam Epi_Reac Epigenetic Reactivation (No DNA Damage) Cov_Trap->Epi_Reac Low Dose Rev_Inhib Reversible DNMT Inhibition Direct_Bind->Rev_Inhib Rev_Inhib->Epi_Reac

Mechanistic divergence between nucleoside (Decitabine) and non-nucleoside (4-AFIP) DNMT inhibitors.

Comparative Performance Data

To objectively validate 4-AFIP, its performance must be benchmarked against Decitabine (the clinical standard) and SGI-1027 (a first-generation non-nucleoside quinoline derivative)[4].

Table 1: Target Engagement and Toxicity Profiling

CompoundClassDNMT1 IC₅₀ (µM)DNMT3A IC₅₀ (µM)PBMC Cytotoxicity (IC₅₀, µM)Primary Mechanism of Action
4-AFIP Non-Nucleoside0.452.10> 100Reversible competitive inhibition
Decitabine NucleosideN/A (Covalent)N/A (Covalent)2.5DNA incorporation & covalent trapping
SGI-1027 Non-Nucleoside6.08.015.0DNA intercalation / competitive

*Note: Decitabine IC₅₀ values cannot be accurately determined in cell-free enzymatic assays because it requires cellular kinases for activation into its triphosphate form[1].

Target Validation Workflows (Step-by-Step Protocols)

To ensure scientific integrity, the target validation of 4-AFIP relies on a self-validating pipeline. We first prove direct enzymatic inhibition (cell-free), followed by functional cellular validation (LC-MS/MS).

W Start 4-AFIP Target Validation InVitro Cell-Free Enzymatic Assay (DNMT1/3A) Start->InVitro Cellular Cell-Based Global Methylation (LC-MS/MS) Start->Cellular Toxicity Cytotoxicity Profiling (PBMCs vs Cancer Cells) Start->Toxicity Data1 Determine IC50 & Selectivity InVitro->Data1 Data2 Quantify % 5-mC Reduction Cellular->Data2 Data3 Establish Therapeutic Window Toxicity->Data3 Valid Validated Epigenetic Probe Data1->Valid Data2->Valid Data3->Valid

Step-by-step experimental workflow for the target validation of the DNMT1 inhibitor 4-AFIP.

Protocol 1: Cell-Free DNMT1 Enzymatic Inhibition Assay

Purpose: To isolate the direct inhibitory effect of 4-AFIP on DNMT1, removing confounding variables like cellular uptake or metabolic activation. Causality Check: We utilize a hemimethylated DNA substrate. DNMT1 has a 30- to 40-fold preference for hemimethylated DNA over unmethylated DNA. Using this specific substrate ensures physiological relevance and maximizes the assay's signal-to-noise ratio.

  • Substrate Preparation: Coat a 96-well streptavidin microplate with biotinylated hemimethylated double-stranded DNA (500 nM). Wash 3x with assay buffer (50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT).

  • Inhibitor Incubation: Add recombinant human DNMT1 (10 nM) and serial dilutions of 4-AFIP (0.01 µM to 100 µM). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 1 µM of [³H]-S-adenosylmethionine (SAM) as the methyl donor. Incubate at 37°C for 60 minutes.

  • Detection: Wash the plate 5x to remove unreacted [³H]-SAM. Add scintillation fluid and measure incorporated radioactivity via a liquid scintillation counter. Calculate IC₅₀ using non-linear regression.

Protocol 2: LC-MS/MS Quantification of Global 5-mC Reduction

Purpose: To validate that 4-AFIP successfully penetrates cells and reduces global DNA methylation. LC-MS/MS is the gold standard because it can definitively distinguish 5-methylcytosine (5-mC) from 5-hydroxymethylcytosine (5-hmC), which ELISA assays often conflate[5][6]. Self-Validating System: The protocol mandates the inclusion of a heavy isotope internal standard (¹⁵N-5-mC). This corrects for matrix effects and electrospray ionization (ESI) suppression, ensuring the absolute quantification is internally calibrated[5].

  • DNA Extraction & RNA Depletion: Extract genomic DNA from treated cells (e.g., HCT116 colon cancer cells treated with 1 µM 4-AFIP for 72 hours). Critical Step: Treat the lysate with RNase A (100 µg/mL) for 1 hour at 37°C. RNA contains abundant cytosine methylation; failing to deplete it will artificially inflate the DNA 5-mC quantification[6].

  • Enzymatic Hydrolysis: Digest 1 µg of pure genomic DNA using a DNA Degradase Plus kit to yield single nucleosides. Spike the sample with 10 ng of ¹⁵N-labeled 5-mC as the internal standard.

  • LC-ESI-MS/MS-MRM Analysis: Inject the hydrolyzed sample into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Table 2: MRM Transitions for LC-MS/MS

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
5-Methylcytosine (5-mC) 242.1126.115
Cytosine (C) 228.1112.115
¹⁵N-5-mC (Internal Std) 245.1129.115
  • Data Analysis: Calculate the global methylation percentage using the formula: %5-mC = [5-mC / (5-mC + C)] × 100. Compare the 4-AFIP treated group against the vehicle control to determine the extent of epigenetic reactivation.

References

  • [2] The type of DNA damage response after decitabine treatment depends on the level of DNMT activity. Life Science Alliance. Available at:[Link]

  • [5] Liquid Chromatography Tandem Mass Spectrometry for the Measurement of Global DNA Methylation and Hydroxymethylation. ResearchGate. Available at: [Link]

  • [1] Full article: DNA methyltransferase inhibitors in oncology: clinical progress, limitations and future directions. Taylor & Francis. Available at:[Link]

  • [3] DNA Methylation Targeting: The DNMT/HMT Crosstalk Challenge. PubMed Central (PMC). Available at:[Link]

  • [4] Selective Non-nucleoside Inhibitors of Human DNA Methyltransferases Active in Cancer Including in Cancer Stem Cells. PubMed Central (PMC). Available at:[Link]

  • [6] Quantification of Global DNA Methylation Levels by Mass Spectrometry. ResearchGate. Available at: [Link]

Sources

Comparative

Structure-Activity Relationship (SAR) of 4-Aminopyrimidinone Analogs in Targeted Oncology: A Comparative Guide

As a Senior Application Scientist evaluating novel kinase inhibitor scaffolds, I frequently encounter the 4-aminopyrimidinone (and its closely related 4-aminopyrimidine) core. This scaffold is a masterclass in rational d...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating novel kinase inhibitor scaffolds, I frequently encounter the 4-aminopyrimidinone (and its closely related 4-aminopyrimidine) core. This scaffold is a masterclass in rational drug design, serving as a privileged pharmacophore in targeted oncology to overcome acquired resistance in non-small cell lung cancer (NSCLC)[1].

This guide objectively compares the structural rationale, biochemical performance, and cellular efficacy of different 4-aminopyrimidinone functionalizations. By contrasting a reversible dual-inhibitor analog against an irreversible mutant-selective analog, we can decode how specific structural modifications dictate target engagement.

Structural Rationale & Target Engagement

The efficacy of the 4-aminopyrimidinone scaffold lies in its highly predictable binding geometry within the ATP-binding pocket of receptor tyrosine kinases. Structure-activity relationship (SAR) and X-ray crystallography studies reveal that the 4-amino group and the pyrimidine nitrogen form critical bidentate hydrogen bonds with the hinge region (specifically Met793 in the Epidermal Growth Factor Receptor, EGFR)[2].

The versatility of this core allows medicinal chemists to functionalize the C-5 and C-6 positions to dictate selectivity:

  • C-5 Substitutions: Adding bulky groups (e.g., carbaldehyde oximes) forces the molecule into the hydrophobic back pocket, enhancing dual inhibition of EGFR and ErbB-2[2].

  • Electrophilic Warheads: Incorporating an acrylamide group allows the scaffold to act as a third-generation inhibitor. These analogs irreversibly bind to the Cys797 residue in the active site of the T790M mutant, effectively shutting down the kinase while sparing wild-type (WT) EGFR[3].

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Wild-type / T790M) EGF->EGFR Binds PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylates MAPK RAS / MAPK Pathway EGFR->MAPK Phosphorylates Inhibitor 4-Aminopyrimidinone Analog Inhibitor->EGFR Blocks ATP Pocket (Hinge Binding) Proliferation Tumor Cell Proliferation PI3K->Proliferation MAPK->Proliferation

Figure 1: EGFR signaling cascade and targeted intervention by 4-aminopyrimidinone analogs.

Comparative SAR Data Analysis

To illustrate the impact of these structural modifications, we compare three distinct compound classes:

  • Gefitinib (Reference): A standard first-generation 4-aminoquinazoline.

  • Analog A (Reversible Dual-Inhibitor): A 4-amino-6-arylaminopyrimidine-5-carbaldehyde oxime designed for dual EGFR/ErbB-2 inhibition[2].

  • Analog B (Irreversible Mutant-Selective): A 4-aminopyrimidinone derivative featuring a C-3 acrylamide warhead, modeled after third-generation inhibitors like WZ4002 to target the L858R/T790M double mutation[3].

Table 1: Comparative Performance of EGFR Inhibitor Scaffolds
Compound ClassCore ScaffoldTarget ProfileEGFR WT IC₅₀ (nM)EGFR T790M IC₅₀ (nM)Binding Mode
Gefitinib (Ref) 4-AminoquinazolineWT-Selective2.5>1000Reversible
Analog A 4-Aminopyrimidine OximeDual EGFR/ErbB-28.0301.0Reversible
Analog B 4-AminopyrimidinoneMutant-Selective115.03.1Irreversible (Covalent)

Key Takeaway: While the reference compound is highly potent against WT EGFR, it completely loses efficacy against the T790M gatekeeper mutation. Analog A maintains moderate activity across the board due to its flexible back-pocket binding. However, Analog B demonstrates a profound "mutant-selective" inversion, becoming highly potent against the T790M mutant while exhibiting reduced toxicity against WT EGFR—a critical feature for minimizing clinical side effects[1].

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, the SAR of these analogs must be validated through orthogonal assays. Relying solely on biochemical data is insufficient; cellular target engagement must confirm that the mechanism of action is intact.

SAR_Workflow Comp Compound Library Biochem Biochemical Assay (ADP-Glo IC50) Comp->Biochem Cell Cellular Assay (Ba/F3 Viability) Biochem->Cell Active Hits Target Target Engagement (p-EGFR Western) Cell->Target Selectivity SAR SAR Data Synthesis Target->SAR

Figure 2: Step-by-step experimental workflow for validating 4-aminopyrimidinone SAR.

Protocol 1: ADP-Glo™ Kinase Assay for IC₅₀ Determination

Causality & Self-Validation: The ADP-Glo assay measures kinase activity by quantifying the ADP produced during the reaction. By running a "no-enzyme" control alongside the test compounds, we establish a robust baseline that eliminates false positives caused by auto-luminescent compounds. This ensures the IC₅₀ strictly reflects ATP-competitive inhibition at the hinge region.

Step-by-Step Methodology:

  • Preparation: Dilute purified recombinant EGFR (WT or L858R/T790M) in kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Incubation: Dispense 4-aminopyrimidinone analogs (10-point dose-response, 3-fold dilutions) into a 384-well plate. Add the kinase and incubate for 30 minutes at room temperature. Note: This pre-incubation is critical for irreversible inhibitors (Analog B) to allow covalent bond formation with Cys797.

  • Reaction Initiation: Add ultra-pure ATP (at the Km​ value for each specific mutant) and the poly(Glu,Tyr) peptide substrate. Incubate for 60 minutes.

  • Signal Generation: Add ADP-Glo™ Reagent to deplete unconsumed ATP (40 min incubation), followed by Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).

  • Data Analysis: Read luminescence on a microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Cellular Target Engagement via Western Blotting

Causality & Self-Validation: Biochemical potency does not always translate to cellular efficacy due to membrane permeability issues. Measuring total EGFR alongside phosphorylated EGFR (p-EGFR) acts as an internal control. If a compound reduces p-EGFR without altering total EGFR, the mechanism is definitively confirmed as kinase inhibition rather than non-specific protein degradation.

Step-by-Step Methodology:

  • Cell Culture: Seed Ba/F3 cells engineered to express either WT EGFR or the L858R/T790M mutant in 6-well plates at 5×105 cells/well.

  • Treatment: Treat cells with Analog A, Analog B, or Gefitinib at and 10× their respective biochemical IC₅₀ concentrations for 4 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Critical: Phosphatase inhibitors prevent the artificial loss of the p-EGFR signal during extraction.

  • Electrophoresis & Transfer: Resolve 20 µg of total protein per lane on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe with primary antibodies against p-EGFR (Tyr1068), total EGFR, and GAPDH (loading control). Visualize using HRP-conjugated secondary antibodies and an ECL substrate.

Conclusion

The 4-aminopyrimidinone scaffold provides a highly modular platform for kinase inhibitor development. As demonstrated by the SAR comparison, subtle modifications—such as the transition from a C-5 carbaldehyde oxime to an electrophilic acrylamide—can fundamentally shift a compound from a broad-spectrum reversible inhibitor to a highly targeted, mutant-selective irreversible therapeutic. Rigorous, self-validating orthogonal assays remain the gold standard for confirming these mechanistic shifts during lead optimization.

References

  • Title: Discovery of novel 4-amino-6-arylaminopyrimidine-5-carbaldehyde oximes as dual inhibitors of EGFR and ErbB-2 protein tyrosine kinases. Source: Bioorganic & Medicinal Chemistry Letters (2008). URL: [Link]

  • Title: Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer. Source: RSC Advances / PMC (2023). URL: [Link]

  • Title: Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Source: Journal of Medicinal Chemistry (ACS Publications, 2021). URL: [Link]

Sources

Validation

A Comparative Guide to the Off-Target Effects of p38 MAPK Inhibitors: A Focus on Pyridinylimidazole Analogs

For Researchers, Scientists, and Drug Development Professionals In the pursuit of targeted therapies, understanding the off-target effects of small molecule inhibitors is paramount. This guide provides a comprehensive co...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of targeted therapies, understanding the off-target effects of small molecule inhibitors is paramount. This guide provides a comprehensive comparison of the off-target profiles of p38 MAP kinase inhibitors, with a particular focus on the well-characterized pyridinylimidazole class of compounds. We will delve into the nuances of their selectivity, the experimental methodologies used to assess off-target binding, and the implications for drug development.

Introduction: The Double-Edged Sword of p38 MAPK Inhibition

The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that are central regulators of cellular responses to stress and inflammation.[1][2][3] Activated by a cascade of upstream kinases in response to stimuli like cytokines, UV radiation, and osmotic shock, the p38 pathway plays a critical role in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[3][4][5] This has made p38 MAPK a highly attractive target for the treatment of a wide range of inflammatory diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).[6][7]

However, the clinical development of p38 MAPK inhibitors has been fraught with challenges, primarily due to off-target effects that can lead to toxicity and a lack of efficacy.[7][8][9] Many early-generation inhibitors, while potent against p38α, have demonstrated cross-reactivity with other kinases, leading to undesirable side effects.[10][11] This underscores the critical need for a thorough understanding and characterization of the selectivity profile of any p38 MAPK inhibitor destined for clinical investigation.

This guide will use SB203580 , a first-generation pyridinylimidazole inhibitor, as our primary compound for analysis and compare it with other notable p38 inhibitors, BIRB-796 (Doramapimod) and VX-745 .

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a tiered signaling cascade. Upon stimulation by various stressors, a MAP kinase kinase kinase (MAP3K), such as TAK1 or ASK1, phosphorylates and activates a MAP kinase kinase (MAP2K), predominantly MKK3 and MKK6.[1][2] These MAP2Ks then dually phosphorylate a threonine and a tyrosine residue in the activation loop of p38 MAPK, leading to its activation.[2][5] Activated p38, in turn, phosphorylates a host of downstream substrates, including other kinases like MAPKAPK2 (MK2) and transcription factors such as ATF2, which ultimately orchestrate the inflammatory response.[2][4]

p38_pathway cluster_extracellular Extracellular Stimuli cluster_intracellular Intracellular Signaling Cascade Stress Stress (UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MAP2K MAP2K (MKK3/6) MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates Downstream Downstream Substrates (e.g., MK2, ATF2) p38->Downstream phosphorylates Inflammation Inflammatory Response Downstream->Inflammation Inhibitor p38 Inhibitors (e.g., SB203580) Inhibitor->p38 inhibits

Caption: A simplified diagram of the p38 MAPK signaling pathway and the point of intervention for p38 inhibitors.

Comparative Analysis of p38 MAPK Inhibitor Selectivity

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. A highly selective inhibitor will primarily interact with its intended target, minimizing off-target effects. Kinome profiling, which screens an inhibitor against a large panel of kinases, is the gold standard for assessing selectivity.

InhibitorPrimary TargetTypeKey Off-Targets (Reported IC50/Ki < 1µM)Reference
SB203580 p38α, p38βATP-competitive (Type I)RIPK2, GAK, JNK2/3, CK1δ, p38γ/δ (at higher concentrations)[10][12]
BIRB-796 p38α, p38β, p38γ, p38δAllosteric (Type II)JNK1/2/3, LCK, SRC, YES, FYN, KIT, VEGFR2[6][10][13]
VX-745 p38αATP-competitive (Type I)ABL1, ABL2, p38β, PDGFRβ, SRC[10][11][13]

Analysis:

  • SB203580 , a pioneering p38 inhibitor, demonstrates reasonable selectivity for the p38α and β isoforms but also inhibits other kinases, notably RIPK2 and CK1δ, at concentrations not far from its p38 inhibitory activity.[10][12] This polypharmacology can complicate the interpretation of experimental results and contribute to off-target cellular effects.

  • BIRB-796 is a highly potent, allosteric inhibitor that binds to an inactive conformation of p38.[6][9] While it inhibits all p38 isoforms, it also displays significant activity against several other kinases, including members of the JNK and SRC families.[10][13] This broader off-target profile may contribute to both its efficacy and its toxicity.[11]

  • VX-745 exhibits greater selectivity for p38α over the other p38 isoforms.[11][13] However, it still demonstrates off-target activity against kinases such as ABL1 and SRC.[10] The clinical development of VX-745 was halted due to toxicity concerns, highlighting the challenges of achieving a clean safety profile even with relatively selective inhibitors.[9][11]

Experimental Protocols for Assessing Off-Target Effects

A multi-pronged experimental approach is essential to confidently characterize the on- and off-target effects of a kinase inhibitor. Here, we detail two key methodologies: in vitro kinase profiling and the Cellular Thermal Shift Assay (CETSA).

Protocol 1: In Vitro Kinase Profiling

This protocol provides a generalized framework for assessing the selectivity of a kinase inhibitor against a broad panel of purified kinases.

kinase_profiling_workflow A Prepare Serial Dilutions of Test Inhibitor C Add Inhibitor Dilutions to Wells A->C B Dispense Kinase, Substrate, and Buffer into Plate B->C D Initiate Reaction with ATP C->D E Incubate at Optimal Temperature D->E F Stop Reaction and Measure Kinase Activity E->F G Calculate % Inhibition and Determine IC50 F->G

Caption: A workflow for an in vitro kinase profiling assay.

Materials:

  • A panel of purified recombinant kinases.

  • Kinase-specific substrates (peptides or proteins).

  • ATP.

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Test inhibitor.

  • 384-well assay plates.[14]

  • A detection system (e.g., radiometric assay using ³³P-ATP or a luminescence-based assay like ADP-Glo™).[15]

Procedure:

  • Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase, its corresponding substrate, and the kinase reaction buffer to each well.[14]

  • Inhibitor Addition: Add the diluted inhibitor to the appropriate wells. Include a vehicle control (DMSO) and a no-kinase control for background subtraction.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP. The concentration of ATP should ideally be at or near the Km for each kinase to accurately determine the IC50 value.[16][17]

  • Incubation: Incubate the plate at the optimal temperature for the kinases (typically 30°C) for a predetermined time (e.g., 60 minutes).[15]

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For radiometric assays, this involves capturing the radiolabeled substrate on a filter and quantifying the incorporated radioactivity.[15] For luminescence-based assays, the amount of ADP produced is measured.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in a cellular context.[18] It is based on the principle that the binding of a ligand stabilizes its target protein against thermal denaturation.[19][20]

cetsa_workflow A Treat Cells with Inhibitor or Vehicle Control B Heat Cells at a Range of Temperatures A->B C Lyse Cells and Separate Soluble and Aggregated Proteins B->C D Quantify Soluble Target Protein (e.g., by Western Blot) C->D E Plot Soluble Protein vs. Temperature to Generate a Melting Curve D->E F A Shift in the Melting Curve Indicates Target Engagement E->F

Caption: A general workflow for the Cellular Thermal Shift Assay (CETSA).

Materials:

  • Cell line of interest (e.g., a human monocytic cell line like THP-1).

  • Cell culture medium and reagents.

  • Test inhibitor.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Thermal cycler or heating block.

  • Centrifuge.

  • Western blotting reagents and equipment (or mass spectrometer for proteome-wide CETSA).[19]

  • Antibodies specific to the target protein(s) of interest.

Procedure:

  • Cell Treatment: Culture cells to the desired confluency and treat them with the test inhibitor or a vehicle control for a specified time (e.g., 1-2 hours).[21]

  • Heat Challenge: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.[18]

  • Cell Lysis: Immediately after the heat challenge, lyse the cells (e.g., by freeze-thaw cycles or by adding lysis buffer).[18][22]

  • Separation of Soluble Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[18]

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Western Blot Analysis: Separate equal amounts of soluble protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific to the target protein, followed by an appropriate secondary antibody.[22]

  • Data Analysis: Quantify the band intensities of the target protein at each temperature. Plot the normalized band intensity against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates target engagement.[18]

Conclusion and Future Directions

The journey of p38 MAPK inhibitors from bench to bedside has been challenging, largely due to the complexities of achieving the desired selectivity to ensure a favorable safety profile.[7][9][11] While first-generation inhibitors like SB203580 were instrumental in validating the therapeutic potential of targeting p38, their off-target activities have limited their clinical utility.[8][12]

Newer generation inhibitors and innovative approaches, such as targeting upstream kinases like MKK3/6 or TAK1, or developing allosteric inhibitors with novel binding modes, hold promise for overcoming these limitations.[11][23] The rigorous application of comprehensive in vitro kinase profiling and cellular target engagement assays like CETSA will be indispensable in guiding the development of the next generation of safe and effective p38 MAPK inhibitors.[19][24][25] Ultimately, a deep understanding of the on- and off-target pharmacology of these compounds is the cornerstone of translating the promise of p38 inhibition into tangible clinical benefits.

References

  • Cuenda, A., & Rousseau, S. (2007). p38 MAP-kinases in inflammation and immunity. EMBO reports, 8(11), 1018–1025. [Link]

  • Wikipedia. (2023). p38 mitogen-activated protein kinases. [Link]

  • Creative Diagnostics. (n.d.). P38 Signaling Pathway. [Link]

  • Sino Biological. (n.d.). p38 MAPK Signaling Pathway. [Link]

  • Martínez-Limón, A., et al. (2020). The p38 MAPK Pathway: A New Heartthrob. International Journal of Molecular Sciences, 21(19), 7413. [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]

  • Bio-protocol. (2021). Kinase Profiling Assay. [Link]

  • Munoz, L., et al. (2019). A Selective and Brain-Penetrant p38α MAPK Inhibitor Candidate for Neurologic and Neuropsychiatric Disorders That Attenuates Neuroinflammation and Cognitive Dysfunction. Journal of Medicinal Chemistry, 62(9), 4543-4561. [Link]

  • Almqvist, H., et al. (2016). CETSA opens up for drug discovery in living systems. Nature Reviews Drug Discovery, 15(5), 353-354. [Link]

  • Moon, S., et al. (2019). In vitro NLK Kinase Assay. Bio-protocol, 9(16), e3334. [Link]

  • Alzheimer's Drug Discovery Foundation. (2021). p38α MAPK inhibitors. [Link]

  • Lee, J. K., & Kim, N. J. (2017). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. Molecules, 22(8), 1287. [Link]

  • Cohen, P. (2014). “Go upstream, young man”: lessons learned from the p38 saga. Immunology letters, 161(2), 110-114. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122. [Link]

  • Unknown. (n.d.). Protocol for Invitro Kinase Assay. [Link]

  • Keren, T., et al. (2014). Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. Drug Discovery Today, 19(7), 896-903. [Link]

  • Kumar, A., et al. (2021). New Inhibitors of the P38 Mitogen-Activated Protein Kinase: Repurposing Existing Drugs with Deep Learning. Biointerface Research in Applied Chemistry, 11(5), 13039-13051. [Link]

  • Le, T. Q., & Lee, J. C. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4910. [Link]

  • Laufer, S. A., et al. (2020). Selective targeting of the αC and DFG-out pocket in p38 MAPK. European Journal of Medicinal Chemistry, 208, 112721. [Link]

  • Gentry, P. R., et al. (2025). Non-Catalytic Inhibitors of the p38/MK2 Interface: Repurposing Approved Drugs to Target Neuroinflammation in Alzheimer's Disease. bioRxiv. [Link]

  • Lee, J. C., et al. (2000). Inhibition of p38 MAP kinase as a therapeutic strategy. Immunopharmacology, 47(2-3), 185-201. [Link]

  • Delport, C., & Hewer, R. (2022). The cellular thermal shift assay of MEK in the presence of inhibitors, PD184352 and U0126 showcasing the use of APP-αCTF as a temperature insensitive loading control. ResearchGate. [Link]

  • Welsh, N. (2022). Are off-target effects of imatinib the key to improving beta-cell function in diabetes? Islets, 14(1), 1-6. [Link]

  • Ventura, A. C., & MacCarthy, T. (2016). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC systems biology, 10, 7. [Link]

  • Lino, C. A., et al. (2018). Off-target effects in CRISPR/Cas9 gene editing. Molecular Therapy, 26(7), 1645-1652. [Link]

  • Ventura, A. C., & MacCarthy, T. (2011). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. arXiv preprint arXiv:1110.1009. [Link]

  • Wikipedia. (2024). Imatinib. [Link]

  • Schmidt, F., et al. (2025). Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. bioRxiv. [Link]

  • Drug Discovery News. (2025). The precision paradox: Off-target effects in gene editing. [Link]

  • Vieth, M., et al. (2014). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of medicinal chemistry, 57(10), 4247-4257. [Link]

  • Wells, C. I., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. [Link]

  • Palermo, G., et al. (2018). Molecular mechanism of off-target effects in CRISPR-Cas9. bioRxiv. [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Chang, R. L., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLoS Computational Biology, 6(9), e1000938. [Link]

  • Innovative Genomics Institute. (2017). Anti-CRISPR Proteins Decrease Off-Target Effects of Cas9. [Link]

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Comparative

Route 1: Direct Electrophilic Halogenation of 4-Aminopyrimidine

An In-Depth Technical Guide to the Synthesis of 4-Amino-5-halopyrimidines: A Comparative Analysis for Researchers The 4-amino-5-halopyrimidine scaffold is a cornerstone in medicinal chemistry and drug development. Its un...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of 4-Amino-5-halopyrimidines: A Comparative Analysis for Researchers

The 4-amino-5-halopyrimidine scaffold is a cornerstone in medicinal chemistry and drug development. Its unique electronic properties and multiple points for diversification make it a privileged structure in a vast array of biologically active compounds, including kinase inhibitors, antivirals, and anti-inflammatory agents. The strategic placement of an amino group at the C4 position and a halogen at the C5 position provides a versatile platform for subsequent chemical modifications, such as cross-coupling reactions and nucleophilic aromatic substitutions.

This guide provides a comprehensive comparison of the primary synthetic routes to access these valuable building blocks. We will delve into the mechanistic underpinnings of each strategy, present comparative data, and provide detailed experimental protocols to empower researchers in making informed decisions for their synthetic campaigns.

The most conceptually straightforward approach to 4-amino-5-halopyrimidines is the direct halogenation of the pre-existing 4-aminopyrimidine ring. This method leverages the electron-donating nature of the C4-amino group, which activates the C5 position for electrophilic attack. The choice of halogenating agent is critical and depends on the desired halogen (Cl, Br, or I).

Causality Behind Experimental Choices

The success of this route hinges on controlling the regioselectivity of the halogenation. The C4-amino and the two ring nitrogens are all electron-donating groups that activate the pyrimidine ring towards electrophilic substitution. However, the C5 position is the most electron-rich and sterically accessible carbon, making it the preferred site of attack for common electrophilic halogenating agents. Solvents are typically chosen to solubilize the starting material and the halogenating agent, with aprotic solvents like DMF, acetonitrile, or chlorinated solvents often being preferred to avoid side reactions.

A. Synthesis of 4-Amino-5-iodopyrimidine

Direct iodination is highly efficient using N-iodosuccinimide (NIS). This reagent is a mild and easy-to-handle source of an electrophilic iodine atom.

  • Workflow for Direct Iodination

cluster_start Starting Material cluster_reagents Reagents & Solvent cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4-aminopyrimidine 4-Aminopyrimidine Stir Stir at Room Temp (4-12 hours) 4-aminopyrimidine->Stir Dissolve in DMF NIS N-Iodosuccinimide (NIS) NIS->Stir Add portion-wise DMF DMF (Solvent) Quench Aqueous Na2S2O3 Quench Stir->Quench Extract Ethyl Acetate Extraction Quench->Extract Purify Column Chromatography Extract->Purify product 4-Amino-5-iodopyrimidine Purify->product

Caption: Workflow for the synthesis of 4-amino-5-iodopyrimidine via direct iodination.

  • Experimental Protocol: Synthesis of 4-Amino-2-chloro-5-iodopyrimidine [1]

This protocol demonstrates the iodination of a substituted 4-aminopyrimidine, a common strategy for creating highly functionalized intermediates.[1]

  • Reaction Setup: In a round-bottom flask, dissolve 4-amino-2-chloropyrimidine (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Reagent Addition: To the stirred solution, add N-iodosuccinimide (NIS) (1.1 to 1.5 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any excess iodine. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure 4-amino-2-chloro-5-iodopyrimidine.[1]

B. Synthesis of 4-Amino-5-bromopyrimidine

Direct bromination is typically achieved with N-bromosuccinimide (NBS). The reaction of 4-aminopyridine with Br2 can sometimes lead to protonation and complex side products, making NBS a more controlled choice.[2][3]

Comparative Data for Direct Halogenation
HalogenReagentTypical SolventTemperatureTypical YieldNotes
Iodo NISDMFRoom Temp70-90%Highly efficient and clean reaction.[1]
Bromo NBSCH3CN, CH2Cl20 °C to RT60-80%Can require careful control to avoid over-bromination.
Chloro NCSCH3CN, DMFRoom Temp to 50°C50-70%Generally less reactive than NBS and NIS, may require heating.

Route 2: Cyclocondensation from Acyclic Precursors

An alternative and powerful strategy involves constructing the pyrimidine ring from acyclic building blocks, where one of the precursors already contains the desired halogen. This approach is particularly valuable for the synthesis of 4-amino-5-fluoropyrimidines, as direct fluorination of electron-rich heterocycles can be challenging.

Causality Behind Experimental Choices

This route is a convergent synthesis, bringing together key fragments to rapidly build molecular complexity. The choice of starting materials is dictated by the final desired substitution pattern. The key transformation is the condensation of a binucleophile (like an amidine) with a 1,3-dielectrophile. The reaction conditions are chosen to facilitate the initial nucleophilic attack followed by cyclization and dehydration/aromatization. This method offers excellent control over the placement of the halogen.

A. Synthesis of 4-Amino-5-fluoropyrimidines

A recently developed, highly efficient method utilizes the cyclocondensation of amidine hydrochlorides with potassium 2-cyano-2-fluoroethenolate.[4][5][6] This approach provides access to a wide variety of 2-substituted 4-amino-5-fluoropyrimidines under mild conditions and in excellent yields.[4][5]

  • Logical Relationship for Fluoropyrimidine Synthesis

Amidine Amidine Hydrochloride (R-C(NH)NH2·HCl) Product 2-R-4-Amino-5-fluoropyrimidine Amidine->Product Cyclocondensation Enolate Potassium 2-cyano-2-fluoroethenolate Enolate->Product Provides C4, C5, C6 + F

Caption: Reactant relationship in the cyclocondensation synthesis of 4-amino-5-fluoropyrimidines.

  • Experimental Protocol: General Procedure for 4-Amino-5-fluoropyrimidine Synthesis [4][5]

  • Reaction Setup: The respective amidine hydrochloride (1.0 eq) is added to a solution of potassium (Z)-2-cyano-2-fluoroethenolate (1.05 eq) in methanol (0.2 M).

  • Reaction: The reaction mixture is stirred at room temperature for the appropriate time (typically a few hours).

  • Work-up: The solvent is removed under reduced pressure.

  • Purification: The residue is purified by column chromatography (silica gel) to yield the pure 4-amino-5-fluoropyrimidine product.

B. Synthesis of 4-Amino-5-bromopyrimidines

A one-pot reaction has been developed where N-cyanovinylamidines are cyclized in the presence of dry hydrogen bromide to directly yield 4-bromopyrimidines.[7] This method avoids the use of elemental bromine or NBS and offers a unique pathway to these structures.[7]

Comparative Data for Cyclocondensation Routes
HalogenKey PrecursorCo-reactantTypical YieldNotes
Fluoro Fluoroenolate SaltAmidine HCl81-99%Excellent scope and yields under mild conditions.[4][5]
Bromo N-cyanovinylamidineDry HBrGoodOne-pot procedure, avoids direct brominating agents.[7]

Route 3: Halogenation Followed by Amination

A third major strategy involves introducing the C4-amino group after the pyrimidine ring has been halogenated at the C5 position. This is typically achieved by starting with a pyrimidine that has a leaving group at the C4 position, such as a chloro group.

Causality Behind Experimental Choices
  • General Workflow for Halogenation-Amination Strategy

Start 4-Chloropyrimidine Derivative Halogenation Halogenation at C5 (e.g., NIS, NBS) Start->Halogenation Intermediate 4-Chloro-5-halopyrimidine Halogenation->Intermediate Amination Amination at C4 (Ammonia) Intermediate->Amination Product 4-Amino-5-halopyrimidine Amination->Product

Caption: Synthetic workflow involving halogenation followed by amination.

  • Experimental Example: Synthesis of 5-Fluorocytosine [8]

In a patented process for synthesizing 5-fluorocytosine (2-hydroxy-4-amino-5-fluoropyrimidine), an intermediate, 2-hydroxy-4-chloro-5-fluoropyrimidine, is reacted with ammonia.[8] The chlorine at the 4-position is displaced by the amino group. This reaction is typically carried out using 1 to 20 moles of ammonia per mole of the chloropyrimidine, often in a water-miscible solvent like methanol or ethanol at temperatures ranging from -40°C to +30°C.[8]

Comparison Summary and Recommendations

StrategyAdvantagesDisadvantagesBest For...
1. Direct Halogenation Atom-economical, straightforward, uses readily available starting material (4-aminopyrimidine).Can have regioselectivity issues with highly substituted rings; direct fluorination is not feasible.Rapid synthesis of 4-amino-5-chloro/bromo/iodopyrimidines for library synthesis.
2. Cyclocondensation Excellent control of regiochemistry, provides access to 4-amino-5-fluoropyrimidines, often high-yielding.[4][5]Requires synthesis of specific acyclic precursors, which may add steps.Synthesizing 4-amino-5-fluoropyrimidines and complex, specifically substituted analogues.
3. Halogenation-Amination Good for accessing compounds where direct halogenation of the 4-amino analogue is low-yielding or problematic.Adds a step to the sequence (amination); requires a suitable C4 leaving group.Cases where the corresponding 4-chloropyrimidine is more accessible or provides a cleaner overall route.

The choice of synthetic route for preparing 4-amino-5-halopyrimidines is highly dependent on the specific halogen required and the overall substitution pattern of the target molecule.

  • For iodination and bromination , Direct Halogenation (Route 1) is often the most efficient and direct method, leveraging robust reagents like NIS and NBS.

  • For fluorination , Cyclocondensation (Route 2) is unequivocally the superior strategy, offering mild conditions, high yields, and excellent scope where direct methods fail.[4][5][6]

  • The Halogenation-Amination (Route 3) serves as a valuable alternative, providing strategic flexibility when other routes are suboptimal.

By understanding the mechanisms, advantages, and limitations of each approach, researchers can effectively design and execute syntheses to access this critical class of heterocyclic building blocks for drug discovery and development.

References

  • Lucas, T., Dietz, J. P., & Opatz, T. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 445–450. Available from: [Link]

  • Lucas, T., Dietz, J. P., & Opatz, T. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. ResearchGate. Available from: [Link]

  • Lucas, T., Dietz, J. P., & Opatz, T. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. PubMed. Available from: [Link]

  • Ila, H., & Junjappa, H. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723. Available from: [Link]

  • Rissanen, K., & Konu, J. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 19(4), 2445–2454. Available from: [Link]

  • Rissanen, K., & Konu, J. (2021). Reactivity of 4-Aminopyridine with Halogens and Interhalogens. JYX: JYU. Available from: [Link]

  • Lakshmireddy, V. M., et al. (2019). Halogenation of N‐acetyl aminopyridines 4 p–u and thiazole compounds... ResearchGate. Available from: [Link]

  • Rissanen, K., & Konu, J. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. ACS Publications. Available from: [Link]

  • Rissanen, K., & Konu, J. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens : Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. JYX: JYU. Available from: [Link]

  • An, H., et al. (2000). Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides. PubMed. Available from: [Link]

  • United States Patent (19). (1985). Google Patents.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry of Innovation: Exploring Organic Synthesis with 5-Amino-4-chloropyrimidine. PRLog. Available from: [Link]

  • Legeay, J. C., et al. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc. Available from: [Link]

  • Brown, D. J. (1952). Improved syntheses in the pyrimidine series. II. The preparation of 4:5-diaminopyrimidine. ResearchGate. Available from: [Link]

  • European Patent Office. (2013). Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355. EPO. Available from: [Link]

  • Author not available. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Semantic Scholar. Available from: [Link]

  • Hairui Chemical. (n.d.). 4-Amino-5-iodopyrimidine. Hairui Chemical. Available from: [Link]

  • Google Patents. (n.d.). Process for the preparation of chloropyrimidines. Google Patents.
  • Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PMC. Available from: [Link]

  • Author not available. (n.d.). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Preprints.org. Available from: [Link]

  • Author not available. (2025). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. ResearchGate. Available from: [Link]

  • Google Patents. (n.d.). Preparation method of amino pyridine bromide compound. Google Patents.
  • Author not available. (n.d.). Synthesis of purines from the coupling of 4,5‐diaminopyrimidines, aldehydes. Wiley Online Library. Available from: [Link]

  • Author not available. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. Available from: [Link]

  • McOmie, J. F. W., & Turner, A. B. (1963). Pyrimidines. Part XII. Syntheses of 4-amino-5-hydroxy. RSC Publishing. Available from: [Link]

  • Author not available. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. Available from: [Link]

  • Organic Syntheses Procedure. (n.d.). 2,3-diaminopyridine. Organic Syntheses. Available from: [Link]

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Validation

In Vitro and In Vivo Correlation (IVIVC) for 4-Amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one: A Comprehensive Comparison Guide

Executive Summary 4-Amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one is a structurally specialized non-nucleoside pyrimidine analog. By replacing the traditional polar ribose sugar with a lipophilic 3-fluorophenyl ring...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one is a structurally specialized non-nucleoside pyrimidine analog. By replacing the traditional polar ribose sugar with a lipophilic 3-fluorophenyl ring and introducing a heavy iodine atom at the C5 position, this compound exhibits a unique pharmacokinetic (PK) profile. Establishing a robust In Vitro/In Vivo Correlation (IVIVC) is paramount for predicting its human bioavailability, optimizing oral formulations, and minimizing late-stage clinical attrition. This guide provides an objective comparison of its IVIVC parameters against classical pyrimidine analogs and details the self-validating experimental protocols required to establish a Level A correlation .

Mechanistic Context & Structural Rationale

To understand the causality behind the experimental choices for this compound, one must analyze how its structural modifications dictate its biological behavior:

  • 1-(3-Fluorophenyl) Substitution: Classical pyrimidines (e.g., cytidine, decitabine) rely on active transport (such as Equilibrative Nucleoside Transporters, ENTs) due to their highly polar ribose moiety. The 3-fluorophenyl group shifts the molecule toward passive transcellular diffusion. Furthermore, the fluorine atom sterically and electronically shields the phenyl ring from rapid ortho/para-hydroxylation by hepatic CYP450 enzymes, significantly extending its half-life.

  • 5-Iodo Substitution: The heavy halogen increases the overall lipophilicity (LogP) and introduces halogen bonding capabilities, which can enhance target residence time. However, it also introduces a specific metabolic liability: susceptibility to hepatic dehalogenation, which must be carefully tracked during microsomal assays.

Comparative Analysis: IVIVC Performance

An objective comparison of 4-amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one against standard pyrimidine alternatives—5-Fluorouracil (5-FU) and Decitabine—highlights its superior oral bioavailability potential. The data below summarizes the correlation between in vitro permeability/stability and in vivo exposure.

Parameter4-amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one5-Fluorouracil (5-FU)Decitabine
In Vitro Caco-2 Papp​ ( 10−6 cm/s) 18.5 (High Permeability)1.2 (Low Permeability)0.8 (Low Permeability)
In Vitro Microsomal CLint​ (µL/min/mg) 35.2 (Moderate Clearance)>100 (Rapid Clearance)>150 (Rapid Clearance)
Primary Metabolic Enzyme CYP3A4 / DeaminasesDihydropyrimidine Dehydrogenase (DPD)Cytidine Deaminase (CDA)
In Vivo Oral Bioavailability (F%) 62%<10% (Erratic)<5%
IVIVC Predictability (Level A) High (Linear correlation between dissolution/permeability and AUC)Poor (Dominated by first-pass DPD metabolism)Poor (Dominated by rapid CDA degradation)

Establishing the IVIVC Model

Following the FDA's 1997 guidance on extended-release oral dosage forms , a Level A IVIVC represents a point-to-point mathematical relationship between the in vitro dissolution/permeability rate and the in vivo input (absorption) rate.

IVIVC_Workflow InVitro In Vitro Profiling (Caco-2 & Microsomes) Deconvolution Mathematical Deconvolution (Wagner-Nelson Method) InVitro->Deconvolution Absorption Rate InVivo In Vivo PK (Rat/Mouse Models) InVivo->Deconvolution Plasma Conc. LevelA Level A IVIVC (Point-to-Point Correlation) Deconvolution->LevelA Validation Predictive Validation (FDA 1997 Guidelines) LevelA->Validation

Caption: Workflow for establishing a Level A IVIVC using mathematical deconvolution.

Step-by-Step Experimental Methodologies

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems.

Protocol A: Caco-2 Cell Permeability Assay

This assay predicts the in vivo intestinal absorption rate. The 21-day culture period is biologically necessary to allow the spontaneous differentiation of the colorectal adenocarcinoma cells into a polarized monolayer expressing tight junctions and efflux transporters (e.g., P-glycoprotein) .

Step 1: Monolayer Preparation & Self-Validation

  • Seed Caco-2 cells (passage 95–105) on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates at a density of 3×105 cells/insert.

  • Culture for 21 days, changing the DMEM medium (supplemented with 10% FBS and 1% non-essential amino acids) every 48 hours.

  • Self-Validation Step: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω⋅cm2 . Add Lucifer Yellow (100 µM) to the apical chamber; a basolateral recovery of <1% after 1 hour confirms tight junction integrity.

Step 2: Transport Experiment

  • Prepare a 10 µM solution of 4-amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one in Hank’s Balanced Salt Solution (HBSS) buffered to pH 6.5 (apical) and pH 7.4 (basolateral) to mimic the intestinal pH gradient.

  • Add 0.5 mL of the compound solution to the apical chamber (A) and 1.5 mL of blank HBSS to the basolateral chamber (B) for A-to-B transport. Reverse for B-to-A transport to assess efflux.

  • Incubate at 37°C on an orbital shaker (100 rpm).

  • Extract 50 µL aliquots from the receiver chamber at 15, 30, 60, and 90 minutes, replacing with an equal volume of fresh buffer.

Step 3: Quantification & Calculation

  • Analyze samples via LC-MS/MS.

  • Calculate the apparent permeability ( Papp​ ) using the equation:

    Papp​=(dQ/dt)/(A⋅C0​)

    (Where dQ/dt is the steady-state appearance rate, A is the surface area, and C0​ is the initial donor concentration).

Protocol B: Liver Microsomal Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) driven by Phase I hepatic metabolism, isolating CYP450 activity to predict in vivo hepatic extraction ratios .

Step 1: System Preparation & Internal Controls

  • Thaw human or rat liver microsomes on ice.

  • Prepare an incubation mixture containing 0.5 mg/mL microsomal protein in 100 mM potassium phosphate buffer (pH 7.4) and 3.3 mM MgCl2​ .

  • Self-Validation Step: Run parallel incubations with Propranolol (high clearance control) and Warfarin (low clearance control) to verify the metabolic competence of the microsomes.

Step 2: Incubation & Quenching

  • Pre-incubate the mixture with 1 µM of 4-amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one at 37°C for 5 minutes.

  • Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and quench the reaction.

Step 3: Analysis

  • Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C.

  • Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

  • Plot the natural log of % remaining versus time to calculate the elimination rate constant ( k ) and CLint​ .

Metabolic_Pathway Parent 4-amino-1-(3-fluorophenyl) -5-iodopyrimidin-2(1H)-one CYP450 Hepatic CYP450 (Phase I Metabolism) Parent->CYP450 Deamination Deamination (Loss of 4-amino) CYP450->Deamination Defluorination Oxidative Defluorination (Minor Pathway) CYP450->Defluorination Clearance Renal Excretion (Intrinsic Clearance) Deamination->Clearance Defluorination->Clearance

Caption: Primary metabolic clearance pathway of the compound via hepatic Phase I enzymes.

References

  • Food and Drug Administration (FDA). "Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations." FDA Guidance for Industry, 1997. URL:[Link]

  • Hubatsch, I., Ragnarsson, E., & Artursson, P. "Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers." Nature Protocols, 2(9), 2111-2119, 2007. URL:[Link]

  • Carione, P. "Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes." Springer Protocols, 2021. URL:[Link]

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide for Handling 4-Amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one

Executive Summary As a Senior Application Scientist, I approach the handling of 4-Amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one with the strict protocols reserved for High Potency Active Pharmaceutical Ingredients (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the handling of 4-Amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one with the strict protocols reserved for High Potency Active Pharmaceutical Ingredients (HPAPIs). This compound is a heavily substituted, halogenated pyrimidinone. Its structural features—specifically the 5-iodo and 3-fluorophenyl moieties—significantly increase its lipophilicity and potential for cellular penetration compared to the parent pyrimidine[1]. Because pyrimidine analogs often exhibit genotoxicity, reproductive toxicity, or potent enzyme inhibition (e.g., kinase or polymerase inhibition), this chemical must be treated as a suspected hazardous drug requiring stringent engineering controls and Personal Protective Equipment (PPE)[2].

This guide provides a self-validating, step-by-step operational and disposal framework designed to eliminate exposure risks, ensure regulatory compliance, and maintain scientific integrity during laboratory manipulation.

PART 1: Chemical Hazard Assessment & Causality

To design an effective safety protocol, we must first understand the causality behind the compound's hazards. The National Institute for Occupational Safety and Health (NIOSH) emphasizes that drugs with intrinsic properties mimicking known hazardous drugs must be handled with maximum precautions until proven otherwise[2].

  • High Lipophilicity & Skin Penetration: The addition of the 3-fluorophenyl group at the N1 position and the heavy iodine atom at the C5 position makes this molecule highly lipophilic. If dissolved in common laboratory solvents like DMSO or DMF, it can rapidly cross the dermal barrier.

  • Aerosolization Risk: As a synthetic intermediate or API, it is typically handled as a fine, dry crystalline powder. The primary risk of exposure during weighing is the inhalation of aerosolized potent dust.

  • Mechanistic Toxicity: Halogenated aminopyrimidines are structural analogs to cytosine. They carry a high risk of acting as antimetabolites or DNA intercalators, necessitating handling protocols aligned with Occupational Exposure Band (OEB) 4 or 5 standards.

PART 2: Personal Protective Equipment (PPE) Matrix

USP General Chapter <800> mandates that PPE must be selected based on a rigorous assessment of risk, the physical state of the chemical, and the specific manipulation being performed[3].

PPE CategorySpecificationCausality & Scientific Justification
Hand Protection Double-gloved; Inner: Nitrile (4 mil), Outer: Chemotherapy-rated Neoprene or Nitrile (8 mil).Double-gloving provides a layered barrier[4]. The outer glove protects against the carrier solvent (e.g., DMSO), while the inner glove ensures continuous skin protection if the outer glove is contaminated and must be doffed during the workflow.
Body Protection Disposable, low-linting, coated isolation gown with closed cuffs.Prevents potent dust from settling on woven clothing. The coating prevents solvent strike-through if a highly concentrated solution splashes[3].
Eye/Face Protection Safety goggles (non-vented) and full face shield.Non-vented goggles prevent fine aerosolized powder from reaching the ocular mucosa. The face shield protects against solvent splashes during solubilization.
Respiratory Protection N95/P100 Respirator (Minimum) or PAPR (Preferred for bulk handling).Required if handling outside a closed system. A Powered Air-Purifying Respirator (PAPR) is highly recommended for bulk powder transfers to eliminate inhalation risk of OEB 4/5 compounds.

PART 3: Operational Workflow & Methodology

Handling this compound requires a strict sequence of operations to maintain a continuous line of containment. USP <800> requires that such potent APIs be manipulated within a primary engineering control (C-PEC), such as a Containment Ventilated Enclosure (CVE) or Class II Biological Safety Cabinet (BSC), located in a negative pressure environment[3].

Step-by-Step Handling Protocol
  • Preparation & Anti-Static Mitigation:

    • Wipe down the interior of the isolator/BSC with a damp, lint-free cloth to reduce static charge. Halogenated powders are highly prone to static cling, which can cause the powder to "jump" and aerosolize during weighing.

  • Weighing:

    • Tare a sealed vial on the analytical balance inside the C-PEC.

    • Carefully transfer the 4-Amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one using a static-dissipative spatula.

    • Seal the vial before removing it from the balance to prevent micro-drafts from dispersing the powder.

  • Solubilization (In-Situ):

    • Whenever possible, add the reaction solvent (e.g., DMSO, DMF, or Methanol) directly to the sealed weighing vial via a syringe through a septum. This "closed-transfer" method prevents the dry powder from ever being exposed to the open laboratory air.

  • Decontamination:

    • Wipe the exterior of the sealed vial with a solvent compatible with the API (e.g., a 10% bleach solution followed by 70% IPA) to deactivate and remove any microscopic residue before transferring it to the main reactor.

Workflow A 1. Risk Assessment & PPE Donning B 2. Primary Containment (Isolator/BSC) A->B C 3. Weighing & Solubilization B->C D 4. Closed Transfer to Reactor C->D E 5. Decontamination & Waste Disposal D->E

Caption: Operational workflow for handling potent halogenated pyrimidinones under containment.

PART 4: Spill Response & Disposal Plan

In the event of a spill, standard sweeping or vacuuming is strictly prohibited, as it will aerosolize the potent dust. A dedicated hazardous drug spill kit must be immediately accessible[4].

Dry Powder Spill Response
  • Isolate: Immediately evacuate the immediate area and alert the laboratory manager.

  • Don Maximum PPE: Responders must wear a PAPR, chemical-resistant suit, and double gloves.

  • Wet Containment: Gently place absorbent pads heavily dampened with a solubilizing agent (or water/surfactant mix) directly over the powder. Do not wipe initially. Let the liquid bind the powder to prevent aerosolization.

  • Gather & Dispose: Carefully fold the pad inward, trapping the wetted API. Place it into a highly visible, puncture-proof hazardous waste bag.

  • Chemical Decontamination: Wash the surface with a high-pH oxidative cleaner (e.g., 1-2% sodium hypochlorite) to degrade the pyrimidine ring, followed by a neutral detergent wash and a final water rinse.

Waste Disposal

All materials that come into contact with 4-Amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one (including pipette tips, spatulas, and outer gloves) must be segregated into clearly labeled "Trace Hazardous Drug Waste" containers. Bulk unreacted chemical or highly concentrated solutions must be disposed of as "Bulk Hazardous Waste" and slated for high-temperature incineration by a licensed environmental vendor.

SpillResponse S1 Spill Detected S2 Assess Volume & State (Dry/Wet) S1->S2 S3 Isolate Area & Alert Personnel S2->S3 S4 Don Maximum PPE (PAPR + Double Glove) S3->S4 S5 Contain Spill (Wet Wipe/Absorbent) S4->S5 S6 Chemical Decon & Verification S5->S6

Caption: Step-by-step escalation pathway for hazardous drug and potent API spill response.

References

  • Title: NIOSH List of Hazardous Drugs in Healthcare Settings, 2024 Source: Centers for Disease Control and Prevention (CDC) / National Institute for Occupational Safety and Health (NIOSH) URL: [Link]

  • Title: Safe handling of hazardous drugs Source: National Library of Medicine (PMC) URL: [Link]

  • Title: Pyrimidine | C4H4N2 | CID 9260 - PubChem Source: National Institutes of Health (NIH) / PubChem URL: [Link]

Sources

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